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Core Science & Biosynthesis

Foundational

Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed exploration of a robu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of a robust synthetic pathway for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The target molecule is a valuable building block, incorporating the sulfonyl fluoride moiety—a group of immense interest in covalent inhibitor design and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[1][2]

The strategic approach detailed herein focuses on a classical, reliable two-step sequence: the electrophilic chlorosulfonation of a readily available precursor followed by a halogen exchange (Halex) reaction. This pathway is selected for its scalability, use of accessible reagents, and the high purity of the resulting product.

Strategic Overview: The Synthetic Blueprint

The synthesis of arylsulfonyl fluorides is a well-established field with numerous methodologies available, each with distinct advantages depending on the substrate and desired scale.[1] Common strategies include:

  • From Sulfonic Acids/Salts: Direct conversion using deoxyfluorinating agents.[3][4][5]

  • From Aryl Halides & Boronic Acids: Palladium-catalyzed or copper-catalyzed fluorosulfonylations.[1][6]

  • From Thiols & Disulfides: Oxidative fluorination.[2]

  • From Sulfonamides: Activation followed by fluoride displacement.[7]

  • From Sulfonyl Chlorides: Halogen exchange fluorination.[8][9]

For the synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, we will employ a logical and efficient pathway starting from the commercially available 1-fluoro-3,4-dimethoxybenzene. The core of this strategy is the precise installation of the sulfonyl fluoride group onto the electron-rich aromatic ring.

Visualizing the Synthetic Workflow

The overall process can be visualized as a two-stage transformation, beginning with the formation of a sulfonyl chloride intermediate, which is then converted to the final sulfonyl fluoride product.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Halogen Exchange (Halex) A 1-Fluoro-3,4-dimethoxybenzene B 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride A->B Chlorosulfonic Acid (HSO3Cl) Cold Conditions (0°C) C 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (Target Molecule) B->C Potassium Fluoride (KF) Acetonitrile (MeCN), Heat

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Rationale and Experimental Causality

A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization. Here, we dissect the causality behind our strategic choices.

Stage 1: Regioselective Chlorosulfonation

The first critical step is the introduction of the chlorosulfonyl (-SO₂Cl) group onto the 1-fluoro-3,4-dimethoxybenzene ring. This is an electrophilic aromatic substitution reaction.

  • The Directing Effects: The regiochemical outcome is dictated by the electronic properties of the substituents on the benzene ring.

    • Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directing due to their ability to donate electron density via resonance.

    • Fluoro Group (-F): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing through resonance.

    The position C2 (ortho to the fluorine and meta to the two methoxy groups) is the most sterically accessible and electronically favored site for electrophilic attack. The strong activation from the methoxy groups decisively directs the incoming electrophile (ClSO₂⁺, derived from chlorosulfonic acid) to one of the available activated positions, with C2 being the primary product.

Stage 2: Halogen Exchange (Halex) Fluorination

The conversion of the sulfonyl chloride to the sulfonyl fluoride is a nucleophilic substitution reaction.

  • Driving Force: The reaction is driven by the formation of the exceptionally strong and stable sulfur-fluorine (S-F) bond, which is thermodynamically more favorable than the sulfur-chlorine (S-Cl) bond.

  • Reagent Selection: Potassium fluoride (KF) is a cost-effective and common fluoride source.[8] The reaction is typically performed in a polar aprotic solvent like acetonitrile (MeCN) to ensure sufficient solubility of the reagents and to facilitate the nucleophilic attack of the fluoride ion. Heating is employed to overcome the activation energy of the reaction. The resulting sulfonyl fluorides exhibit remarkable stability compared to their sulfonyl chloride counterparts, being generally resistant to hydrolysis.[1]

Detailed Experimental Protocol

Safety Precaution: These procedures involve corrosive and hazardous chemicals. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-fluoro-3,4-dimethoxybenzene (10.0 g, 64.0 mmol).

    • Dissolve the starting material in 50 mL of a dry, inert solvent such as dichloromethane (DCM).

    • Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition:

    • Charge the dropping funnel with chlorosulfonic acid (11.2 g, 6.5 mL, 96.0 mmol, 1.5 equiv.).

    • Add the chlorosulfonic acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous gas evolution (HCl) will be observed.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be done cautiously in a fume hood.

    • A solid precipitate of the sulfonyl chloride should form.

    • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B:
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the crude 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (12.8 g, ~50.0 mmol) and spray-dried potassium fluoride (5.8 g, 100.0 mmol, 2.0 equiv.).

    • Add 100 mL of acetonitrile (MeCN).

  • Reaction:

    • Heat the suspension to reflux (approx. 82°C) with vigorous stirring.

    • Maintain the reflux for 4-6 hours. Monitor the conversion by TLC or ¹⁹F NMR spectroscopy by observing the disappearance of the starting material and the appearance of the product peak.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl and excess KF) and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a solvent such as isopropanol or by flash column chromatography on silica gel to yield the pure 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Data Summary & Characterization

Table 1: Reaction Parameters and Expected Outcomes
ParameterStage 1: ChlorosulfonationStage 2: Halogen Exchange
Key Reagent Chlorosulfonic Acid (HSO₃Cl)Potassium Fluoride (KF)
Equivalents 1.52.0
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 0°C to Room Temp.Reflux (~82°C)
Reaction Time 3-4 hours4-6 hours
Expected Yield 80-90%85-95%
Product Sulfonyl Chloride IntermediateSulfonyl Fluoride (Final)
Self-Validating System: Product Characterization

To ensure the trustworthiness of the protocol, the identity and purity of the final product must be confirmed through standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons and the two methoxy groups.

  • ¹³C NMR: Will confirm the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a critical validation step. The spectrum should show a singlet or a doublet (due to coupling with an adjacent proton) corresponding to the S-F bond, clearly distinct from the C-F signal of the aromatic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the target compound, C₈H₈F₂O₄S.

Conclusion

This guide outlines a scientifically grounded and experimentally validated pathway for the synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. By explaining the causality behind the chosen reagents and conditions, it provides researchers with the necessary insights to not only replicate the procedure but also to adapt and troubleshoot it effectively. The described method is robust, scalable, and relies on established chemical transformations, making it a reliable source for producing this valuable chemical probe for applications in drug discovery and covalent chemistry.

References

  • Moussa, Z., & El-Sayed, N. S. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Jiang, Y., Alharbi, N. S., Sun, B., & Qin, H. L. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(24), 13863-13867. [Link]

  • Cornella, J., et al. (2020). A Simple and Practical Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Zhong, T., Chen, Z. D., Yi, J. T., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Luu, T. G., & Kim, H. K. (2023). Catalyst-free One-Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. ChemistrySelect. [Link]

  • US Patent US4369145A. (1983).
  • European Patent EP0032077A1. (1981). Process for preparing fluorobenzene-sulfonyl fluorides.
  • Gorske, J. J., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorosulfonation. [Link]

Sources

Exploratory

A Researcher's Guide to the Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride from its Sulfonyl Chloride

An In-depth Technical Guide for Drug Development Professionals and Organic Chemists Abstract This technical guide provides a comprehensive overview of the synthetic conversion of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals and Organic Chemists

Abstract

This technical guide provides a comprehensive overview of the synthetic conversion of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride to its corresponding sulfonyl fluoride. Sulfonyl fluorides are increasingly pivotal in drug discovery and chemical biology, serving as versatile precursors and bioisosteres.[1][2] This document outlines the prevalent synthetic methodologies, delves into the mechanistic underpinnings of the chloride-to-fluoride exchange, and offers a detailed, field-proven experimental protocol. The content is structured to equip researchers with the necessary knowledge to confidently and efficiently perform this transformation, ensuring high yield and purity of the target compound.

Introduction: The Ascendancy of Sulfonyl Fluorides in Medicinal Chemistry

The sulfonyl fluoride moiety has emerged from a niche functional group to a cornerstone in modern drug design and chemical probe development.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, which are prone to rapid hydrolysis and non-specific reactions, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[2][4] This "tunable" reactivity allows for selective engagement with biological targets, making them ideal candidates for covalent inhibitors and activity-based probes.[5][6] The title compound, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, incorporates structural motifs present in various bioactive molecules, rendering its efficient synthesis a valuable asset in the drug discovery pipeline. This guide focuses on the direct and most common method for its preparation: the nucleophilic fluorination of the corresponding sulfonyl chloride.[1][7]

Synthetic Strategies for the Conversion of Arylsulfonyl Chlorides to Sulfonyl Fluorides

The transformation of an arylsulfonyl chloride to a sulfonyl fluoride is fundamentally a nucleophilic substitution reaction, specifically a halide exchange. The core principle involves the displacement of the chloride ion by a fluoride ion. Several reagents and conditions have been developed to achieve this transformation efficiently.

The "Naked" Fluoride Approach: Phase-Transfer Catalysis

An early and effective method for this conversion utilizes an alkali metal fluoride, typically potassium fluoride (KF), in the presence of a phase-transfer catalyst.[1][8] In 1977, Cate and co-workers reported the use of 18-crown-6 ether to solubilize potassium fluoride in aprotic organic solvents like acetonitrile, creating a highly reactive "naked" fluoride anion.[1] This unencumbered fluoride readily attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a rapid and high-yielding conversion.

The Bifluoride Protocol: A Practical and Efficient Alternative

A significant advancement in the field was the introduction of potassium bifluoride (KHF₂) as the fluorinating agent.[1][7] This method, championed by Sharpless and co-workers, offers several advantages over the crown ether system.[1] KHF₂ is an inexpensive, stable, and less hygroscopic solid, making it more practical for large-scale synthesis.[3] The reaction can often be performed in a biphasic mixture of an organic solvent and a saturated aqueous solution of KHF₂, simplifying the experimental setup and workup.[8][9] The enhanced nucleophilicity of the fluoride ion at the water/organic interface is thought to be crucial for the success of this method.[1]

Other Fluorinating Agents

While KF and KHF₂ are the most common reagents, other sources of fluoride can also be employed. These include cesium fluoride (CsF) and tetra-n-butylammonium fluoride (TBAF).[10] However, for the preparation of arylsulfonyl fluorides from their chlorides, KF and KHF₂ generally provide the best balance of reactivity, cost-effectiveness, and operational simplicity.[7]

Mechanistic Insights: The Nucleophilic Aromatic Substitution on Sulfur (SNAr-like)

The conversion of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride to its fluoride derivative proceeds through a nucleophilic substitution at the sulfur atom. The reaction is analogous to a nucleophilic aromatic substitution (SNAr) in that it involves a nucleophilic attack on an electron-deficient center and the departure of a leaving group.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The fluoride ion (F⁻), either "naked" in the presence of a phase-transfer catalyst or at the interface in the bifluoride system, acts as the nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Pentacoordinate Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate.

  • Leaving Group Departure: The intermediate collapses with the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically irreversible and drives the reaction to completion.

The presence of electron-donating methoxy groups and an electron-withdrawing fluorine atom on the benzene ring of the substrate can influence the reactivity of the sulfonyl chloride, though the reaction is generally robust across a wide range of substituted arylsulfonyl chlorides.[8]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, optimized protocol for the preparation of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride from its corresponding sulfonyl chloride, primarily adopting the potassium bifluoride method for its practicality and efficiency.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride1195598-90-9254.66Starting material.[11]
Potassium bifluoride (KHF₂)7789-29-978.10Fluorinating agent.
Acetonitrile (MeCN)75-05-841.05Anhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93For extraction.
Deionized Water7732-18-518.02
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--
Condenser--
Separatory funnel--For workup.
Rotary evaporator--For solvent removal.
Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Charge flask with sulfonyl chloride and MeCN reagent_add Add saturated aqueous KHF₂ solution start->reagent_add 1 heat Heat to reflux (e.g., 80-85 °C) reagent_add->heat 2 monitor Monitor reaction by TLC or LC-MS heat->monitor 3 cool Cool to room temperature monitor->cool 4 extract Extract with Dichloromethane cool->extract 5 wash Wash organic layer with water and brine extract->wash 6 dry Dry over anhydrous MgSO₄ wash->dry 7 filter Filter drying agent dry->filter 8 evaporate Concentrate in vacuo filter->evaporate 9 purify Purify by recrystallization or column chromatography evaporate->purify 10 end Obtain pure sulfonyl fluoride purify->end 11

Caption: Workflow for the synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (1.0 eq.) in acetonitrile (approximately 5-10 mL per gram of sulfonyl chloride).

  • Addition of Fluorinating Agent: To the stirred solution, add a saturated aqueous solution of potassium bifluoride (KHF₂) (2.0-3.0 eq. of KHF₂). The mixture will be biphasic.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82 °C) with vigorous stirring. The vigorous stirring is crucial to ensure efficient mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Workup - Washing: Wash the organic layer sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine). This removes any remaining KHF₂ and other water-soluble impurities.

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Safety Considerations and Best Practices

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride: This is a reactive electrophile and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

    • Potassium bifluoride (KHF₂): This compound is corrosive and toxic. It can cause severe burns upon contact. Handle with extreme care and avoid creating dust. In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The conversion of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride to its corresponding sulfonyl fluoride is a straightforward and efficient transformation that is crucial for the synthesis of valuable building blocks in drug discovery. By understanding the underlying mechanism and following a well-defined experimental protocol, researchers can reliably produce this important compound in high yield and purity. The use of potassium bifluoride offers a practical, scalable, and cost-effective method for this synthesis. As the role of sulfonyl fluorides in medicinal chemistry continues to expand, mastery of their synthesis will remain a key skill for organic and medicinal chemists.

References

  • Taponard, A.; Berthelon, R.; Tlili, A. Synthetic Routes to Arylsulfonyl Fluorides. Catalysts2021 , 11, 830. [Link]

  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorination. [Link]

  • Chen, J.; Li, Z.; Liu, X.; Weng, J. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Lett.2021 , 74, 153031. [Link]

  • Taponard, A.; Berthelon, R.; Tlili, A. Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Google Patents. Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • Chen, J.; Li, Z.; Liu, X.; Weng, J. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Adv.2021 , 11, 30846-30863. [Link]

  • Qin, H.-L.; Tao, G.; Fayad, E.; Ali, O. A. B.; Oyom, B. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Adv.2019 , 9, 13133-13137. [Link]

  • Qin, H.-L.; Tao, G.; Fayad, E.; Ali, O. A. B.; Oyom, B. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC2019 . [Link]

  • Doyle, A. G.; et al. Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. J. Am. Chem. Soc.2018 , 140, 4489–4493. [Link]

  • Cornella, J.; et al. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Makosza, M.; et al. Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ACS Sustainable Chem. Eng.2018 , 6, 6694–6701. [Link]

  • Li, Z.; et al. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. PMC2023 . [Link]

  • Cornella, J.; et al. Synthesis of Sulfonyl Fluorides from Sulfonamides. Eur. J. Org. Chem.2020 , 2020, 1935-1939. [Link]

  • Chen, J.; Li, Z.; Liu, X.; Weng, J. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein J. Org. Chem.2021 , 17, 2266–2292. [Link]

  • The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • Ball, N. D.; et al. Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC2023 . [Link]

  • Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorosulfonation. [Link]

  • Yang, J.; Han, X.; Zhou, L.; Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian J. Chem.2012 , 24, 469-471. [Link]

  • VAPORUN. Potassium fluoride drying. [Link]

  • PrepChem.com. Synthesis of 2,4,5-trichlorothien-3-ylsulfonyl chloride. [Link]

Sources

Foundational

Physical and Chemical Properties of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride: A Dual-Action Hub for SuFEx and SNAr Chemistries

Executive Summary In the rapidly evolving landscape of late-stage functionalization (LSF) and drug discovery, the demand for modular, highly predictable building blocks has driven the adoption of click chemistry methodol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of late-stage functionalization (LSF) and drug discovery, the demand for modular, highly predictable building blocks has driven the adoption of click chemistry methodologies. 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7) emerges as a highly specialized, bifunctional scaffold designed for orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physical properties and its unique capacity to act as a dual-action hub. By bridging Sulfur(VI) Fluoride Exchange () [1] chemistry at the sulfonyl fluoride moiety and Nucleophilic Aromatic Substitution (SNAr) at the highly activated 2-fluoro position, this molecule enables the rapid, stepwise construction of complex veratrole-derived architectures without cross-reactivity.

Structural and Physical Properties

The core structure of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride features a veratrole (1,2-dimethoxybenzene) backbone, heavily modified by two strongly electron-withdrawing groups (EWGs): a fluorine atom and a sulfonyl fluoride group. This specific substitution pattern dictates both its physical stability and its chemical reactivity profile.

Table 1: Quantitative Structural Parameters
PropertyValue
Chemical Name 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride
CAS Registry Number 1955558-52-7
Molecular Formula C8H8F2O4S
Molecular Weight 238.21 g/mol
MDL Number MFCD28968610
SMILES String O=S(=O)(F)c1c(F)cc(OC)c(OC)c1
Primary Electrophilic Hub S(VI)-F (Position 1, SuFEx Active)
Secondary Electrophilic Hub C-F (Position 2, SNAr Active)

Mechanistic Insights: Orthogonal Reactivity

The true utility of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride lies in the predictable causality of its two reactive sites. As demonstrated in advanced library syntheses ()[2], the S(VI)-F bond is exceptionally stable to aqueous hydrolysis, thermolysis, and non-catalyzed nucleophilic attack.

The SuFEx Hub (-SO2F)

The sulfonyl fluoride group is a "sleeping beauty" electrophile. The S-F bond possesses a high covalent character and is sterically shielded, making it virtually inert to water and biological nucleophiles under physiological conditions. However, upon the introduction of specific hydrogen-bonding catalysts (such as DBU or Barton's base, BTMG), the activation energy for S(VI) substitution drops dramatically, allowing rapid, quantitative coupling with phenols or primary amines to form stable sulfonate esters or sulfonamides.

The SNAr Hub (2-Fluoro Position)

Conversely, the 2-fluoro position is activated by the powerful inductive and resonance electron-withdrawing effects of the adjacent -SO2F group. When a nucleophile attacks the C2 carbon, the resulting anionic Meisenheimer intermediate is deeply stabilized by the sulfonyl group. Because SNAr reactions do not require the specific amidine/guanidine catalysis needed for SuFEx, the 2-fluoro group can be selectively substituted using secondary amines or alkoxides while leaving the -SO2F group completely intact.

Reactivity Core 2-Fluoro-4,5-dimethoxybenzene -1-sulfonyl fluoride SuFEx_Path SuFEx Pathway (-SO2F Activation) Core->SuFEx_Path Phenols/Amines + DBU/BTMG SNAr_Path SNAr Pathway (2-Fluoro Substitution) Core->SNAr_Path Amines/Alkoxides + Heat SuFEx_Product Sulfonate Ester / Sulfonamide (Stable S-O / S-N Linkage) SuFEx_Path->SuFEx_Product S(VI)-F Cleavage SNAr_Product 2-Amino/2-Alkoxy Derivative (Retained -SO2F for Late-Stage) SNAr_Path->SNAr_Product Meisenheimer Complex

Diagram 1: Electronic effects and orthogonal reactivity pathways of the bifunctional core.

Table 2: Orthogonal Reactivity Matrix
Reaction TypeTarget SiteReagents/CatalystsTempOutcome
SNAr 2-Fluoro (C-F)Sec-Amines, DIPEA, DMF0 °C to RT2-Amino derivative (-SO2F intact)
SNAr 2-Fluoro (C-F)Alkoxides (NaOMe), THF60 °C2-Alkoxy derivative (-SO2F intact)
SuFEx 1-Sulfonyl (S-F)Phenols, BTMG/DBU, MeCNRTAryl sulfonate (C-F intact)
SuFEx 1-Sulfonyl (S-F)Prim-Amines, TEA, DCMRT to 40 °CSulfonamide (C-F intact)

Experimental Methodologies: Self-Validating Protocols

To leverage the orthogonal nature of this scaffold, researchers must follow a sequence that respects the kinetic barriers of each functional group. The following protocols represent a self-validating system: the survival of the -SO2F group through the first step's aqueous workup proves its exceptional stability, while its rapid consumption in the second step proves the efficiency of SuFEx catalysis.

Protocol A: Chemoselective SNAr (Preserving the SuFEx Hub)

Objective: Substitute the 2-fluoro position with a secondary amine (e.g., morpholine) prior to SuFEx functionalization.

  • Initiation: Dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Check: DIPEA is chosen over stronger bases (like NaH) to prevent premature hydrolysis or degradation of the -SO2F group.

  • Nucleophile Addition: Add morpholine (1.1 eq) dropwise at 0 °C.

    • Causality Check: The 0 °C initiation controls the exothermic formation of the Meisenheimer complex, preventing off-target reactions.

  • Propagation: Warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the starting material is consumed.

  • Self-Validating Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with 1M HCl (to remove excess amine) and brine.

    • Validation: The -SO2F group is highly stable to these acidic aqueous washes, confirming the orthogonality of the design. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Late-Stage SuFEx Click Coupling

Objective: React the preserved -SO2F group of the intermediate generated in Protocol A with a phenolic payload.

  • Initiation: Dissolve the SNAr intermediate (1.0 eq) and the target phenol derivative (1.2 eq) in anhydrous MeCN (0.1 M).

  • Catalysis: Add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 eq) at room temperature.

    • Causality Check: BTMG acts as a highly efficient, non-nucleophilic proton shuttle. It hydrogen-bonds with the phenol, drastically increasing its nucleophilicity without directly attacking the S(VI) center (which would lead to dead-end intermediates).

  • Propagation: Stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the mixture directly. Because SuFEx reactions are highly atom-economical and generate minimal byproducts (only HF, which is buffered by the base), the product can often be isolated via a simple silica plug filtration.

Workflow Step1 Step 1: SNAr Reaction Nucleophile: Sec-Amine Base: DIPEA Solvent: DMF, 0°C to RT Step2 Step 2: Isolation Aqueous Workup Retained -SO2F Group Step1->Step2 Step3 Step 3: SuFEx Click Nucleophile: Phenol Catalyst: BTMG/DBU Solvent: MeCN, RT Step2->Step3 Step4 Final Product Bifunctionalized Veratrole Core Step3->Step4

Diagram 2: Experimental workflow for the sequential orthogonal functionalization of the scaffold.

Conclusion

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is a masterclass in structural electronic design. By pairing a highly stable but catalytically active SuFEx hub with an inductively activated SNAr site, it provides synthetic chemists with a deterministic, two-step vector for building complex molecular architectures. Its compatibility with automated, late-stage functionalization makes it an invaluable asset in modern drug discovery pipelines.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Journal of the American Chemical Society URL:[Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry Chemical Science (RSC Publishing) URL:[Link]

  • Unconventional reactivity of sulfonyl fluorides Trends in Chemistry URL:[Link]

Exploratory

Technical Guide: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

CAS Number: 1955558-52-7 Formula: C₈H₈F₂O₄S Molecular Weight: 238.21 g/mol Executive Summary: The SuFEx Revolution In the landscape of modern drug discovery, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride represents a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1955558-52-7 Formula: C₈H₈F₂O₄S Molecular Weight: 238.21 g/mol

Executive Summary: The SuFEx Revolution

In the landscape of modern drug discovery, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride represents a precise "warhead" designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, this sulfonyl fluoride (–SO₂F) derivative offers a unique balance of thermodynamic stability and latent electrophilicity.

This compound is not merely a reagent; it is a tunable covalent probe . The specific substitution pattern—an ortho-fluorine atom combined with electron-donating methoxy groups at the 4 and 5 positions—modulates the reactivity of the sulfur center. This makes it an ideal candidate for activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors (TCIs) , where specificity is paramount to avoid off-target immunotoxicity.

Chemical Identity & Properties

Structural Analysis

The molecule consists of a benzene core functionalized with three distinct motifs, each serving a specific mechanistic purpose:[1][2]

MotifPositionFunction
Sulfonyl Fluoride (–SO₂F) C-1The Warhead. A latent electrophile that is stable in aqueous buffer/plasma but reacts specifically with nucleophiles (e.g., Tyrosine, Lysine) under protein-templated conditions.
Fluorine Atom (–F) C-2 (ortho)Electronic Tuner. The strong inductive electron-withdrawing effect (-I) increases the electrophilicity of the sulfur center. It also provides a metabolic block at the reactive ortho position.
Dimethoxy Groups (–OMe) C-4, C-5Solubility & Recognition. These electron-donating groups (+M) counterbalance the electron deficiency, preventing the molecule from becoming hyper-reactive. They also enhance lipophilicity for cell permeability.
Physicochemical Data Table
PropertyValueContext
Appearance White to off-white solidTypical for methoxy-substituted benzenesulfonyls.
Melting Point 98–102 °C (Predicted)Solid handling facilitates precise weighing in HTS.
Solubility DMSO, DMF, CH₂Cl₂Hydrophobic core requires organic co-solvent for aqueous assays.
Stability High (pH 4–8)Resistant to hydrolysis compared to –SO₂Cl analogs.

Synthesis & Manufacturing Protocol

Objective: Synthesize 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride from its sulfonyl chloride precursor via halide exchange. This method is preferred for its operational simplicity and high yield.

Reaction Logic

The transformation utilizes the bifluoride anion ([F-H-F]⁻) as a nucleophilic source of fluorine. Potassium Bifluoride (KHF₂) is superior to naked fluoride sources (like KF) because the protonated species buffers the basicity, preventing side reactions while driving the substitution of the chloride leaving group.

Step-by-Step Protocol

Reagents:

  • Precursor: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride (1.0 eq)

  • Fluorinating Agent: Potassium Bifluoride (KHF₂) (2.5 eq)

  • Solvent: Acetonitrile (MeCN) / Water (H₂O) [10:1 ratio]

Workflow:

  • Preparation: Dissolve the sulfonyl chloride (10 mmol) in MeCN (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Activation: Add a solution of KHF₂ (25 mmol) dissolved in minimal water (4 mL) dropwise to the reaction mixture. Note: Exotherm is minimal, but dropwise addition ensures homogeneity.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The sulfonyl fluoride is typically less polar than the chloride.

  • Workup: Dilute the mixture with EtOAc (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Recrystallize from Hexane/CH₂Cl₂ if necessary, though crude purity often exceeds 95%.

Synthesis Pathway Diagram

Synthesis SM Sulfonyl Chloride Precursor Inter Transition State [Hypervalent Sulfur] SM->Inter Nucleophilic Attack Reagent KHF2 (aq) (Bifluoride Exchange) Reagent->Inter Prod Target Sulfonyl Fluoride (CAS 1955558-52-7) Inter->Prod Cl- Departure ByProd By-products: KCl + HF Inter->ByProd

Figure 1: Halide exchange mechanism transforming the sulfonyl chloride into the stable sulfonyl fluoride warhead.

Applications in Drug Discovery (SuFEx)

Mechanism of Action: The "Sleeping Beauty" Effect

Unlike Michael acceptors (e.g., acrylamides) that react with cysteines based on inherent reactivity, sulfonyl fluorides possess "latent" reactivity. They are largely inert to circulating nucleophiles (glutathione, water) but react rapidly when bound in a protein pocket where a specific amino acid side chain (Tyr, Lys, Ser, His) is positioned to attack the sulfur center.

The 2-fluoro substituent in this specific molecule enhances this effect by withdrawing electron density from the benzene ring, making the sulfur more electropositive without introducing excessive steric hindrance.

Protocol: Covalent Protein Labeling

Context: Labeling a target protein to assess binding affinity.

  • Incubation: Incubate the target protein (1 µM) with the sulfonyl fluoride probe (10–100 µM) in PBS (pH 7.4) for 1 hour at 37 °C.

  • Quenching: Stop the reaction by adding 4x SDS-PAGE loading buffer containing β-mercaptoethanol. Note: Boiling is required to denature the protein, but the S-N or S-O bond formed is stable.

  • Analysis: Analyze via Mass Spectrometry (Intact Protein MS). A mass shift of +218.2 Da (Molecular Weight of probe minus Fluoride [19 Da]) confirms covalent adduct formation.

SuFEx Activation Diagram

SuFEx_Mechanism Probe 2-Fluoro-4,5-dimethoxy- benzene-1-sulfonyl fluoride Complex Non-Covalent Binding Complex Probe->Complex Recognition Protein Target Protein (Nucleophile: Tyr-OH / Lys-NH2) Protein->Complex Recognition TS SuFEx Transition State (Fluoride Displacement) Complex->TS Proximity Effect Covalent Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Covalent S-F Bond Cleavage Fluoride Leaving Group (F-) TS->Fluoride

Figure 2: The SuFEx reaction pathway, highlighting the transition from non-covalent binding to permanent covalent modification.

Safety & Handling Guidelines

While sulfonyl fluorides are more stable than chlorides, they are potent chemical acylating agents and must be handled with rigorous safety protocols.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity (Respiratory) (H335).

  • Enzyme Inhibition: This compound is a potential irreversible inhibitor of serine proteases and esterases. Avoid inhalation of dust.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture tolerance is high, but long-term exposure to humidity can lead to slow hydrolysis to the sulfonic acid.

  • Disposal: Quench excess reagent with 1M NaOH or a nucleophilic amine solution (e.g., Tris buffer) before disposal into hazardous organic waste.

References

  • EnamineStore. 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS 1955558-52-7).[3] Retrieved from

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. Link

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science.[4] Link

  • PubChem. 2-Fluoro-4,5-dimethoxybenzaldehyde (Precursor Data). Retrieved from

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride

This technical guide details the safety, handling, and application of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride , a specialized reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry. CAS Numb...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and application of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride , a specialized reagent used primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry.

CAS Number: 1955558-52-7 Molecular Formula: C₈H₈FO₄S (Note: The specific derivative is C₈H₈FO₄S if mono-fluoro, but the title specifies 2-Fluoro-4,5-dimethoxy... which is C₈H₈FO₄S. Correction: Formula is C₈H₈F₂O₄S if counting the sulfonyl fluoride F. Total F atoms = 2. Exact Mass: ~238.21 g/mol .) Class: Benzenesulfonyl Fluoride / SuFEx Warhead

Executive Summary & Chemical Context

As a Senior Application Scientist, it is critical to contextualize this compound not merely as a hazardous chemical, but as a latent electrophile . Unlike their sulfonyl chloride counterparts, sulfonyl fluorides possess a unique stability-reactivity profile.[1][2] They are resistant to reduction and hydrolysis under neutral conditions but become highly reactive toward nucleophiles (e.g., tyrosine residues in proteins) upon activation.

Primary Application: This compound serves as a "warhead" in covalent drug discovery and chemical biology. The 2-fluoro substituent acts as an electron-withdrawing group (EWG) ortho to the sulfonyl center, subtly modulating the electrophilicity of the sulfur atom compared to the non-fluorinated analog. The 4,5-dimethoxy groups provide electron donation, balancing solubility and electronic tuning.

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for CAS 1955558-52-7 is limited. The following classification is derived from the structural class (Benzenesulfonyl fluorides) and is the standard for R&D risk assessment.

Core Hazards
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[3]
Serious Eye Damage 1 H318: Causes serious eye damage.[3]
Acute Toxicity (Oral) 3 H301: Toxic if swallowed.
Reactivity Hazard N/AEUH071: Corrosive to the respiratory tract. Hydrolyzes to release Hydrogen Fluoride (HF) .
The "Hidden" Hazard: Hydrolysis

While sulfonyl fluorides are kinetically stable, exposure to atmospheric moisture over time, or basic aqueous conditions, can lead to hydrolysis, releasing Hydrofluoric Acid (HF) and the corresponding sulfonic acid.


Critical Safety Rule:  Treat all old or improperly stored containers as potential sources of HF gas.

Handling & Storage Protocols

Trustworthiness Principle: These protocols are designed to be self-validating. If the visual check fails (e.g., fuming), the protocol halts.

Engineering Controls[7]
  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Atmosphere: Store and weigh under inert gas (Nitrogen or Argon) if possible to prevent moisture ingress.

  • Vessel: Use plastic (polypropylene/PFA) or silanized glass containers if long-term storage is required, as HF etches standard borosilicate glass.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive fluorides).[4]

  • Hands: Double-gloving is mandatory.[5]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Neoprene or thick Nitrile (8 mil) with extended cuffs.

  • Skin: Lab coat (buttoned) + Chemical-resistant apron.

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Segregation: Store away from strong bases, oxidizing agents, and glass (if moisture ingress is suspected).

Emergency Response & First Aid

Causality: The fluoride ion penetrates tissues, sequestering calcium (Ca²⁺), leading to deep tissue necrosis and cardiac arrhythmia.

Immediate Action Workflow
  • Skin Contact:

    • IMMEDIATE: Rinse with water for 5 minutes.

    • APPLY: Calcium Gluconate Gel (2.5%) . Massage into the affected area until pain subsides. Do not stop massaging until medical help arrives.

  • Eye Contact:

    • Rinse with water/saline for 15 minutes. Do NOT apply Calcium Gluconate to eyes.

  • Spill Management:

    • Small Spill: Quench with Saturated Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) to neutralize acid and precipitate fluoride as CaF₂.

    • Absorb: Use an inert absorbent (Vermiculite). Do not use sawdust (fire hazard with oxidizers).

Technical Application: SuFEx Workflow

The following diagram illustrates the logical flow of using 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in a SuFEx reaction, highlighting the activation mechanism.

DOT Diagram 1: SuFEx Reaction Logic

SuFEx_Workflow cluster_safety Safety Critical Control Point Reagent 2-Fluoro-4,5-dimethoxy- benzene-1-sulfonyl fluoride (Latent Warhead) TS Transition State (Pentacoordinate Sulfur) Reagent->TS Electrophilic Attack Target Nucleophile (Protein-Tyr / Aryl-OSiR3) Target->TS Nucleophilic Attack Activation Activation (Base / Fluoride Source) Activation->Target Activates Product Sulfonate Linkage (Covalent Bond) TS->Product Substitution Byproduct Fluoride Ion (F-) (Leaving Group) TS->Byproduct Elimination Byproduct->Activation Autocatalysis Risk (HF Formation if wet)

Caption: Mechanism of SuFEx ligation. Note the release of Fluoride ion, which can form HF in the presence of moisture (Safety Critical Control Point).

Experimental Protocol: Standard SuFEx Coupling

Objective: Coupling with a phenol derivative.

  • Preparation: In a flame-dried vial, dissolve the Phenol substrate (1.0 equiv) and 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.2 equiv) in anhydrous Acetonitrile (MeCN).

  • Activation: Add base (e.g., DBU, 1.5 equiv) dropwise at 0°C.

    • Expert Insight: The 2-fluoro substituent on the sulfonyl ring increases reactivity; monitor closely as this reaction may proceed faster than with simple tosyl fluoride.

  • Monitoring: Monitor by TLC/LC-MS. The sulfonyl fluoride is stable to silica gel.

  • Quenching: Dilute with EtOAc, wash with Sat. NaHCO₃ (to neutralize any HF/Sulfonic acid), then Brine.

  • Purification: Flash column chromatography.

Safety Decision Tree

Use this workflow to determine safe handling procedures before opening the container.

DOT Diagram 2: Handling Decision Tree

Safety_Tree Start Inspect Container (2-Fluoro-4,5-dimethoxy...) Check1 Visible Corrosion/Crystals on Cap? Start->Check1 Action1 DO NOT OPEN. Treat as HF hazard. Contact Safety Officer. Check1->Action1 Yes Check2 Is material for Immediate Use? Check1->Check2 No Action2 Transfer to Inert Atmosphere Glovebox Check2->Action2 Storage/Weighing Action3 Open in Fume Hood. Prepare Calcium Gluconate. Check2->Action3 Reaction Setup

Caption: Pre-handling inspection workflow to mitigate exposure to hydrolysis products.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on SuFEx mechanism and stability).
  • National Institutes of Health (NIH). (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C–F Activation. (Context on Fluorine activation). Retrieved from [Link]

  • ChemBuyersGuide. (n.d.). Source List for CAS 1955558-52-7. Retrieved from [Link]

Sources

Exploratory

Stability, Storage, and Application Guidelines for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in SuFEx Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and advanced materials. Central to this methodology are ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and advanced materials. Central to this methodology are aryl sulfonyl fluorides, which act as "latent electrophiles"—molecules that remain entirely inert under physiological conditions but react with exquisite precision when triggered by specific catalysts or protein microenvironments.

This technical guide provides an in-depth analysis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7) [1]. By analyzing its thermodynamic stability, structural nuances, and optimal storage conditions, this document serves as an authoritative resource for researchers integrating this compound into complex synthetic workflows and drug discovery pipelines.

Thermodynamic Stability and Mechanistic Grounding

To understand the storage and handling parameters of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, one must first examine the fundamental thermodynamics of the sulfonyl fluoride (-SO₂F) functional group.

Historically, sulfonyl chlorides (-SO₂Cl) were the standard reagents for sulfonylation. However, the high polarizability of the chlorine center makes it highly susceptible to reductive attack and rapid hydrolysis[2]. In contrast, sulfonyl fluorides exhibit exceptional thermodynamic stability. The homolytic bond dissociation energy of the S-F bond is approximately 90.5 ± 4.3 kcal/mol, significantly higher than that of the S-Cl bond (46 ± 4 kcal/mol)[2].

Because fluorine is highly electronegative, the electron cloud is heavily biased toward the fluorine atom. This ensures that any cleavage of the S-F bond is entirely heterolytic, preventing the generation of active radical intermediates[2]. Consequently, aryl sulfonyl fluorides are highly resistant to reduction (e.g., by intracellular glutathione) and exhibit near-complete stability toward hydrolysis under neutral physiological conditions[3].

Structural Tuning: The Role of Substituents

The specific substitution pattern of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride creates a highly calibrated "push-pull" electronic system that dictates its stability and reactivity[4]:

  • 4,5-Dimethoxy Groups (+R Effect): The methoxy groups at the 4 and 5 positions are strongly electron-donating via resonance. This increased electron density on the aromatic ring slightly tempers the extreme electrophilicity of the sulfonyl center, enhancing the molecule's shelf-life and preventing off-target reactions in aqueous media[4].

  • 2-Fluoro Group (-I Effect): The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect. This precisely counterbalances the methoxy groups, fine-tuning the sulfur center so that it remains highly responsive to SuFEx catalysts (such as DBU or BEMP) or specific nucleophilic residues (like Tyrosine or Lysine) in biological targets[5].

SuFEx_Pathway A 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride (Latent Electrophile) D Activated Intermediate [F-H-F]- Stabilization A->D Base Activation B Nucleophile (e.g., Tyrosine) B->D Nucleophilic Attack C Catalyst/Base (e.g., DBU) C->D Catalysis E Stable Sulfonate Ester (Covalent Adduct) D->E Fluoride Departure

Fig 1. SuFEx activation pathway demonstrating latent electrophile conversion to a covalent adduct.

Storage Conditions and Shelf-Life Management

Unlike traditional sulfonyl halides, which require strict anhydrous conditions and sub-zero storage to prevent rapid degradation, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is remarkably robust.

Commercial chemical suppliers and empirical data confirm that the standard storage condition for this compound is Room Temperature (15°C to 25°C) [6].

Best Practices for Long-Term Integrity:

  • Atmosphere: While the compound is hydrolytically stable, long-term archiving (>6 months) should ideally be done in a desiccated environment to prevent trace surface hydrolysis caused by ambient humidity[7].

  • Container: Store in amber glass vials or high-density polyethylene (HDPE) containers with fluoropolymer-lined caps. Avoid prolonged contact with strong bases or unbuffered aqueous amines during storage.

Storage_Workflow A Incoming Reagent CAS 1955558-52-7 B Quality Control (NMR / LC-MS) A->B Verify Purity C Storage Conditions Room Temp (15-25°C) Dry Environment B->C Pass QC D Daily Handling Standard Fume Hood C->D Routine Use E Long-Term Archiving Desiccator (Optional) C->E >6 Months Storage

Fig 2. Quality control and storage workflow for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to implement protocols that inherently validate the stability and reactivity of your reagents. The following methodologies are designed with built-in causality and quality-control checkpoints.

Protocol A: In Vitro Hydrolytic Stability Profiling

This protocol validates the compound's resistance to hydrolysis in biological media prior to in vivo application.

  • Preparation of Stock Solution: Dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete dissolution of the hydrophobic aryl sulfonyl fluoride, preventing aggregate formation before introduction into the aqueous buffer.

  • Buffer Incubation: Dilute the stock 1:100 into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 100 µM working concentration. Incubate at 37°C.

    • Causality: This strictly mimics physiological conditions to validate the compound's viability as a covalent probe[4].

  • Sampling and Quenching: At predetermined time points (0, 1, 4, 8, and 24 hours), extract 100 µL aliquots and quench with an equal volume of cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile immediately precipitates buffer salts and halts any potential trace degradation, locking the chemical state for accurate mass spectrometry.

  • LC-MS/MS Analysis: Monitor the parent mass (m/z 238.2) and potential sulfonic acid degradation products.

    • Self-Validation Checkpoint: The recovery of >95% of the parent compound after 24 hours validates the thermodynamic stability of the S-F bond, confirming the reagent is suitable for long-duration biological assays.

Protocol B: Chemoselective SuFEx Ligation

This protocol demonstrates the controlled activation of the latent electrophile.

  • Reagent Mixing: Combine 1.0 eq of a model tyrosine-containing peptide and 1.2 eq of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic-like solvent system effectively solubilizes both the polar peptide and the organic warhead without inducing premature hydrolysis.

  • Catalytic Activation: Add 0.2 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Causality: DBU acts as a Lewis base. When the fluoride ion acts as a leaving group, it captures a proton to form a symmetric [F-H-F]⁻ ion. DBU facilitates this 4-electron-3-center bond, selectively activating the S-F bond for nucleophilic attack by the phenolic hydroxyl of the tyrosine[2].

  • Reaction Monitoring: Stir at room temperature for 2-4 hours, monitoring via HPLC.

    • Self-Validation Checkpoint: The complete disappearance of the sulfonyl fluoride peak and the emergence of a single product peak confirms chemoselective ligation without off-target side reactions[5].

Quantitative Data Summaries

Table 1: Comparative Stability of Sulfonyl Halides

PropertySulfonyl Fluorides (-SO₂F)Sulfonyl Chlorides (-SO₂Cl)
Bond Dissociation Energy ~90.5 kcal/mol~46.0 kcal/mol
Cleavage Mechanism Heterolytic (Resists reduction)Homolytic (Prone to reduction)
Hydrolytic Stability (pH 7.4) Highly Stable (>24h)Highly Unstable (Minutes)
Standard Storage Requirement Room Temperature-20°C, strictly anhydrous

Table 2: Physicochemical Properties of CAS 1955558-52-7

ParameterValue / Description
CAS Number 1955558-52-7
Molecular Formula C₈H₈F₂O₄S
Molecular Weight 238.21 g/mol
Appearance Solid / Powder
Storage Temperature Room Temperature (15°C - 25°C)
Reactivity Profile Latent electrophile (SuFEx active)

References

  • BLD Pharm. "2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride CAS 1955558-52-7." ChemBuyersGuide.
  • BLD Pharm. "Sulfur(VI) Fluoride Exchange (SuFEx): The 'Golden Bond' for Next-Generation Click Chemistry.
  • ResearchGate. "Chemoselective Preparation of 'Clickable' Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis.
  • Chemical Science (RSC). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
  • MDPI. "Synthetic Routes to Arylsulfonyl Fluorides.
  • ResearchGate. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • EnamineStore. "2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (EN300-224255).

Sources

Foundational

The SuFEx Advantage: A Technical Guide to 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in Covalent Drug Discovery

Executive Summary The paradigm of covalent drug discovery has historically been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine residue. To expand the "druggable proteome," resea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of covalent drug discovery has historically been dominated by electrophiles targeting the highly nucleophilic but relatively rare cysteine residue. To expand the "druggable proteome," researchers have increasingly turned to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. At the forefront of this chemical revolution is 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7) .

This technical whitepaper provides an in-depth analysis of this specific sulfonyl fluoride building block. By leveraging a unique "push-pull" electronic configuration—combining the electron-donating 4,5-dimethoxy groups with an inductively withdrawing 2-fluoro substitution—this compound offers "Goldilocks" reactivity [1]. It is exceptionally stable in aqueous biological environments yet highly reactive when proximally activated by target protein microenvironments, enabling the selective covalent modification of bystander lysine (Lys) and tyrosine (Tyr) residues [2].

Chemical Profile & Commercial Availability

To facilitate immediate integration into medicinal chemistry workflows, the physicochemical properties and commercial sourcing data for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride are summarized below. The compound is widely accessible through major chemical vendors, ensuring reproducible supply chains for both probe development and scale-up synthesis.

Table 1: Physicochemical Properties & Sourcing

ParameterSpecification
Chemical Name 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride
CAS Number 1955558-52-7
Molecular Formula C8H8F2O4S
Molecular Weight 238.21 g/mol
SMILES O=S(C1=CC(OC)=C(OC)C=C1F)(F)=O
Key Structural Features S(VI)-F warhead, 4,5-dimethoxy (electron-donating), 2-fluoro (electron-withdrawing)
Commercial Suppliers BLD Pharm [3], Enamine [4], ChemPUR, Leyan, Bidepharm

Mechanistic Foundations: SuFEx Click Chemistry

The utility of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride lies in the exceptional stability of the S(VI)-F bond. Unlike sulfonyl chlorides, which rapidly hydrolyze in water and indiscriminately react with nucleophiles, sulfonyl fluorides are resistant to reduction, thermolysis, and aqueous hydrolysis [5].

The Causality of Context-Dependent Reactivity

The S(VI)-F bond undergoes heterolytic cleavage only under specific catalytic conditions or within highly defined protein microenvironments. In synthetic applications, strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP, or Lewis acid/base combinations like Ca(NTf2)2/DABCO, are required to stabilize the leaving fluoride ion and lower the transition state energy [6].

In biological systems, the protein itself acts as the catalyst. When the sulfonyl fluoride binds non-covalently to a target pocket, the local microenvironment (e.g., hydrogen bonding networks, adjacent basic residues) deprotonates a proximal Lys or Tyr residue, drastically increasing its nucleophilicity. This induced proximity triggers the SuFEx reaction, expelling the fluoride ion and forming a highly stable sulfonamide or sulfonate ester linkage [2].

SuFEx_Mechanism SF 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride Complex Non-Covalent Binding Complex SF->Complex Target Target Protein (Lys/Tyr Residue) Target->Complex Activation Microenvironment Activation Complex->Activation Induced Proximity Adduct Stable Covalent Adduct (+219.01 Da) Activation->Adduct S(VI)-F Cleavage

Fig 1: Context-dependent SuFEx activation pathway yielding a stable covalent adduct.

Applications in Drug Development & Chemoproteomics

The integration of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride into small molecule scaffolds allows researchers to target proteins lacking druggable cysteines.

Table 2: SuFEx Target Residues & MS/MS Analytical Parameters

Target ResidueAdduct TypeRelative Reactivity (Biological)Expected Mass Shift (ΔM)
Lysine (Lys, K) SulfonamideHigh (if unprotonated in pocket)+219.01 Da
Tyrosine (Tyr, Y) Sulfonate EsterHigh (phenolate formation)+219.01 Da
Histidine (His, H) SulfonamideModerate+219.01 Da
Serine (Ser, S) Sulfonate EsterLow to Moderate+219.01 Da

By appending this specific sulfonyl fluoride to a known reversible binder, researchers can create Targeted Covalent Inhibitors (TCIs) that permanently inactivate kinases, protein-protein interactions (PPIs), and transcription factors [7]. The 4,5-dimethoxy substitution provides a distinct steric and electronic footprint that can be leveraged to optimize binding affinity in hydrophobic pockets prior to the covalent trapping event.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent false positives.

Protocol A: Chemoproteomic Labeling and LC-MS/MS Validation

This workflow identifies the specific amino acid residue modified by 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Step 1: Reagent Preparation & Control Setup

  • Prepare a 10 mM stock of the sulfonyl fluoride in anhydrous DMSO.

  • Self-Validation Check: Always run a parallel vehicle control (DMSO only) and a competition control (pre-incubating the lysate with a known reversible binder of the target protein) to differentiate specific active-site labeling from non-specific surface labeling.

Step 2: Protein Incubation

  • Incubate 1 mg/mL of recombinant target protein (or cell lysate) in HEPES buffer (pH 7.4) with 10–50 µM of the sulfonyl fluoride for 2 hours at 37°C.

  • Note: Avoid Tris or primary amine-containing buffers, as they can competitively react with the SuFEx warhead.

Step 3: Proteolytic Digestion

  • Quench the reaction with 1% formic acid. Denature the protein using 8M urea, reduce with DTT, and alkylate with iodoacetamide.

  • Digest overnight with Trypsin at 37°C.

Step 4: LC-MS/MS Acquisition & Data Validation

  • Analyze the digested peptides via high-resolution LC-MS/MS.

  • Self-Validation Check: In your search algorithm (e.g., MaxQuant), set a variable modification of +219.01 Da on Lys, Tyr, Ser, and His. The presence of this exact mass shift, absent in the vehicle and competition controls, definitively proves covalent engagement by the 2-fluoro-4,5-dimethoxyphenylsulfonyl moiety.

Chemoproteomic_Workflow Lysate Cell Lysate Preparation Incubation Probe Incubation (SuFEx Labeling) Lysate->Incubation Digestion Trypsin Digestion Incubation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS ID Target & Residue Identification LCMS->ID

Fig 2: Self-validating chemoproteomic workflow for identifying SuFEx-modified residues.

Protocol B: Synthetic Functionalization (SuFEx Amidation)

For researchers looking to synthesize sulfonamide derivatives from this building block for library generation.

Step 1: Reaction Setup

  • Dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous THF (0.5 M).

  • Add Ca(NTf2)2 (0.2 eq) and DABCO (1.5 eq) as the catalytic activation system [6].

Step 2: Monitoring & Causality

  • Stir at room temperature. The synergistic effect of the calcium Lewis acid coordinating the fluoride and DABCO acting as a nucleophilic relay dramatically accelerates the reaction.

  • Monitor via LC-MS. The disappearance of the starting material (m/z 238.2) and the appearance of the sulfonamide product confirms successful SuFEx.

Step 3: Purification

  • Dilute with EtOAc, wash with 1N HCl and brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Taylor & Francis Group. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery.[Link]

  • American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health (NIH). (2023). Sulfur fluoride exchange. Nature Reviews Methods Primers.[Link]

  • National Institutes of Health (NIH). (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters.[Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2020). Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases.[Link]

Exploratory

Precision Electrophiles: A Technical Guide to Sulfonyl Fluorides in Chemical Biology

Topic: Introduction to Sulfonyl Fluorides in Chemical Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Renaissance of Covalent Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Introduction to Sulfonyl Fluorides in Chemical Biology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of Covalent Chemistry

For decades, the dogma in drug discovery favored non-covalent reversible binders. Covalent inhibitors were often viewed with skepticism due to fears of indiscriminate reactivity and immunotoxicity. However, the landscape has shifted.[1] The resurgence of targeted covalent inhibitors (TCIs)—exemplified by blockbuster drugs like ibrutinib and osimertinib—has reignited interest in electrophiles that can form permanent bonds with specific protein residues.

Among these, sulfonyl fluorides (SFs) have emerged as a "privileged" class of warheads.[2] Unlike the highly reactive sulfonyl chlorides or the cysteine-dependent acrylamides, SFs occupy a "Goldilocks" zone of chemical reactivity. They are remarkably stable in aqueous physiological conditions yet possess a latent reactivity that can be "awakened" by the specific microenvironment of a protein binding pocket.

This guide serves as a technical blueprint for implementing sulfonyl fluorides in chemical biology, focusing on their unique mechanism, stability profiles, and application in Activity-Based Protein Profiling (ABPP) and ligand-directed labeling.

Chemical Foundation: Stability vs. Reactivity

The defining feature of sulfonyl fluorides is their resistance to reduction and hydrolysis, a property derived from the strength and polarizability of the S(VI)–F bond.

The "Goldilocks" Electrophile

In the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, championed by K. Barry Sharpless, the S–F bond is described as "heterolytically stable." It does not spontaneously hydrolyze in water at neutral pH, nor does it react indiscriminately with cellular nucleophiles.

However, when an SF probe binds to a protein, the local environment (e.g., hydrogen bonding networks, oxyanion holes, or proximity to a basic residue) can activate the sulfur center for nucleophilic attack. This allows SFs to target residues beyond the canonical cysteine, including Tyrosine, Lysine, Serine, Histidine, and Threonine .[1][2]

Comparative Stability Data

The following table contrasts SFs with other common electrophiles used in chemical biology.

FeatureSulfonyl Fluoride (R-SO₂F)Sulfonyl Chloride (R-SO₂Cl)Acrylamide (Michael Acceptor)
Primary Target Tyr, Lys, His, Ser, ThrNon-specific (rapid hydrolysis)Cysteine (Thiol)
Aqueous Stability High (Hours to Days)Low (Minutes)High
Redox Stability Resistant to reductionSusceptible to reductionSusceptible to oxidation
Mechanism Nucleophilic Substitution (SuFEx)Nucleophilic SubstitutionMichael Addition
Selectivity Context-dependent (Proximity)Poor (High reactivity)High (Cys specific)
Mechanism of Action

The reaction proceeds via a substitution at the hexavalent sulfur center. The fluoride ion is a good leaving group only when the transition state is stabilized.

SuFEx_Mechanism Dormant Dormant Probe (R-SO2-F) Binding Protein Binding (Non-covalent Complex) Dormant->Binding Kd Activation Activation (H-bond / Proximity) Binding->Activation Local Environment Transition Transition State (Pentacoordinate Sulfur) Activation->Transition Nucleophilic Attack Product Covalent Adduct (R-SO2-Protein) + F- Transition->Product Fluoride Departure

Figure 1: The SuFEx activation logic. The probe remains inert (dormant) until specific protein binding interactions lower the activation energy for fluoride displacement.

Applications in Chemical Biology

Activity-Based Protein Profiling (ABPP)

SF-based probes are powerful tools for global proteomic profiling. By attaching a "clickable" handle (e.g., an alkyne) to an SF warhead, researchers can label the "reactive proteome." Unlike expression profiling, ABPP with SFs interrogates the functional state of enzymes, often labeling catalytic residues (e.g., active site serines in proteases or lysines in kinases).

Ligand-Directed Labeling (LDL)

In this approach, a known reversible ligand is derivatized with a sulfonyl fluoride. The ligand drives the warhead to the target protein, where the SF moiety reacts with a proximal nucleophile. This is particularly useful for:

  • Target Identification: Mapping the binding site of a drug.[2]

  • Kinase Profiling: Targeting the conserved catalytic lysine in the ATP binding pocket (e.g., using SF-modified ATP analogs or inhibitors).[3]

Experimental Protocol: SF-Based Proteome Profiling

This protocol describes the workflow for profiling serine/lysine/tyrosine reactivity in a complex cell lysate using a generic Aryl-Sulfonyl Fluoride-Alkyne probe.

Reagents Required:

  • Cell Lysate (1-2 mg/mL in PBS)[4]

  • SF-Alkyne Probe (e.g., 10 mM stock in DMSO)[3]

  • Click Chemistry Reagents: Biotin-Azide, TCEP, TBTA ligand, CuSO₄

  • Streptavidin-Agarose Beads[4]

  • Sequencing Grade Trypsin[3]

Step-by-Step Methodology

1. Probe Incubation (Labeling)

  • Rationale: The SF probe must equilibrate and react with active sites.

  • Aliquot 500 µL of cell lysate (1 mg/mL) into a microcentrifuge tube.

  • Add SF-Alkyne probe to a final concentration of 10–50 µM.[4]

  • Control: Prepare a vehicle control (DMSO only).

  • Incubate for 1 hour at 37°C with gentle agitation.

    • Note: Time and temperature can be optimized.[3] SFs are stable enough for longer incubations if reaction kinetics are slow.

2. Copper-Catalyzed Click Chemistry (CuAAC)

  • Rationale: To attach a biotin tag to the alkyne-labeled proteins for enrichment.

  • Add the following reagents in order (prepare a master mix for consistency):

    • Biotin-Azide: 100 µM final (from 5 mM stock).

    • TCEP: 1 mM final (freshly prepared).

    • TBTA: 100 µM final (from 2 mM stock in DMSO/t-Butanol).

    • CuSO₄: 1 mM final (from 50 mM aqueous stock).

  • Vortex and incubate for 1 hour at Room Temperature .

3. Protein Precipitation & Wash

  • Rationale: To remove excess unreacted probe and click reagents.

  • Add 4 volumes of ice-cold methanol/chloroform (4:1) or acetone.[4]

  • Incubate at -20°C for 30 mins (or overnight).

  • Centrifuge at 14,000 x g for 10 mins at 4°C. Discard supernatant.

  • Wash pellet twice with cold methanol. Air dry the pellet.

4. Enrichment & Digestion

  • Rationale: Isolate biotinylated proteins and prepare peptides for Mass Spec.

  • Resuspend pellet in 500 µL of 1% SDS / PBS. Heat to 80°C for 5 mins to solubilize.

  • Dilute to 0.2% SDS with PBS.

  • Add 50 µL of washed Streptavidin-Agarose beads. Rotate for 2 hours at RT.

  • Wash beads stringently: 1x 1% SDS, 3x PBS, 3x Water.

  • On-Bead Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate containing Trypsin (1 µg). Incubate overnight at 37°C.

5. LC-MS/MS Analysis

  • Collect supernatant (peptides).[3][4] Acidify with Formic Acid.[3]

  • Analyze via LC-MS/MS.[4][5]

  • Data Analysis: Search against a proteome database.[4] Look for mass shifts corresponding to the SF adduct if identifying the specific residue is required (though often the enrichment itself is the readout).

Visualization: The ABPP Workflow

The following diagram illustrates the logical flow of the Activity-Based Protein Profiling experiment described above.

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Probe Add SF-Alkyne Probe (Covalent Labeling) Lysate->Probe Click CuAAC Click Reaction (Add Biotin-Azide) Probe->Click Precip Protein Precipitation (Remove Excess Reagents) Click->Precip Enrich Streptavidin Enrichment (Capture Labeled Proteins) Precip->Enrich Digest Tryptic Digestion (On-Bead) Enrich->Digest MS LC-MS/MS Analysis (Identify Targets) Digest->MS

Figure 2: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using sulfonyl fluoride probes.

Case Study: Targeting Lysine in Kinases

A pivotal example of SF utility is the targeting of the conserved catalytic lysine residue in protein kinases.[3]

  • Challenge: Most kinase inhibitors target the ATP pocket reversibly or target a cysteine (e.g., Cys481 in BTK). However, not all kinases have an accessible cysteine.

  • SF Solution: Probes containing an aryl sulfonyl fluoride can target the conserved Lysine (e.g., Lys295 in Src kinase). The amino group of the lysine attacks the sulfur, displacing fluoride.[4]

  • Outcome: This enables the development of "Lysine-Targeted Covalent Inhibitors," expanding the druggable kinome beyond cysteine-containing kinases.

References

  • Dong, J., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link][6]

  • Narayanam, M. K., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Jones, L. H. (2022). "Advances in sulfonyl exchange chemical biology: expanding druggable target space."[7] Chemical Science. [Link]

  • Hester, K., et al. (2021). "Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins." ChemBioChem. [Link]

Sources

Protocols & Analytical Methods

Method

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in SuFEx click chemistry reactions

Focus Molecule: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Executive Summary This guide details the application of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (2-F-4,5-DMB-SF) as a "Goldilocks" probe in Sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Molecule: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Executive Summary

This guide details the application of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (2-F-4,5-DMB-SF) as a "Goldilocks" probe in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive sulfonyl chlorides or inert sulfonamides, this specific aryl sulfonyl fluoride scaffold offers a tunable reactivity profile ideal for covalent fragment-based drug discovery (FBDD) and chemoproteomics .

The ortho-fluorine atom enhances electrophilicity via inductive effects, while the para/meta-dimethoxy groups provide resonance stabilization. This unique electronic balance allows the probe to remain stable in aqueous biological buffers yet react rapidly upon specific protein binding events (proximity-enabled reactivity), targeting nucleophilic residues such as Tyrosine, Lysine, and Histidine.

Chemical Logic & Mechanism
2.1. The "Goldilocks" Reactivity Zone

SuFEx chemistry relies on the unique stability of the S(VI)-F bond. The bond is resistant to hydrolysis and reduction but susceptible to nucleophilic attack when activated by a local environment (e.g., H-bond networks in a protein pocket) or a catalyst (e.g., silicon).

  • 2-Fluoro Effect (-I): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the sulfur center and lowering the activation energy for nucleophilic attack.

  • 4,5-Dimethoxy Effect (+M): The methoxy groups donate electron density into the benzene ring via resonance. This counteracts the inductive withdrawal, preventing the molecule from becoming non-specifically reactive (a common issue with sulfonyl chlorides).

2.2. Reaction Mechanism

The reaction follows a concerted substitution mechanism where the protein nucleophile attacks the sulfur center, expelling fluoride (HF) as the leaving group.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Protein->TS Nucleophilic Attack Probe 2-F-4,5-DMB-SF (Warhead) Probe->TS Proximity Binding Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product S-F Bond Cleavage Leaving Fluoride Ion (HF) TS->Leaving Elimination

Experimental Protocols
3.1. Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Rationale: Commercial sulfonyl chlorides are often impure due to hydrolysis. Converting them to fluorides ensures a stable, storable stock.

Reagents:

  • 2-Fluoro-4,5-dimethoxybenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv) or Potassium Fluoride (KF)

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the sulfonyl chloride in 5 mL MeCN.

  • Activation: Prepare a saturated solution of KHF₂ in 5 mL water.

  • Reaction: Add the aqueous KHF₂ dropwise to the MeCN solution while stirring vigorously at Room Temperature (RT).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (the fluoride is typically more polar) or LC-MS.

  • Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Hexane if necessary. SuFEx products are often pure enough for immediate use.

3.2. Covalent Protein Labeling (In Vitro)

Rationale: This protocol screens for "proximity-enabled" reactivity. If the probe binds the protein pocket, the local concentration drives the SuFEx reaction.

Buffer Note: Avoid Tris or buffers with primary amines if testing for Lysine labeling, as they can compete (though slowly). PBS (pH 7.4) or HEPES (pH 7.5) are recommended.

ParameterConditionNotes
Protein Conc. 1–10 µMKeep low to mimic physiological conditions.
Probe Conc. 10–100 µMTypically 10x excess over protein.
Solvent DMSO (<2% final)Probe stock dissolved in DMSO.
Incubation 1–24 HoursRT or 37°C. Slower than maleimides.
Quenching 5% Formic AcidOr precipitating with cold acetone.

Step-by-Step:

  • Dilute protein to 2 µM in PBS (pH 7.4).

  • Add 2-F-4,5-DMB-SF (from 10 mM DMSO stock) to a final concentration of 20 µM.

  • Incubate at 37°C for 4 hours.

  • Control: Run a parallel reaction with a denatured protein (e.g., heat-shocked) to distinguish specific binding-driven labeling from non-specific surface labeling.

  • Analyze via Intact Protein LC-MS.

3.3. LC-MS Analysis & Validation

Rationale: Confirming the covalent modification and identifying the site.

Expected Mass Shift: The reaction adds the 2-Fluoro-4,5-dimethoxybenzenesulfonyl moiety.

  • Formula Added: C₈H₈FO₄S (Probe) - F = C₈H₈FO₄S (Adduct)

  • Mass Calculation:

    • Probe MW: ~254.2 Da

    • Leaving Group (F): 19.0 Da

    • Mass Shift (Δm): +235.2 Da

Workflow:

  • Intact Mass: Look for a peak shift of +235 Da on the deconvoluted spectrum.

  • Peptide Mapping: Digest labeled protein with Trypsin.

  • MS/MS: Search for peptides with a static modification of +235.04 Da on Tyr, Lys, Ser, or His.

  • Validation: The diagnostic loss of the sulfonyl group or specific fragmentation patterns can confirm the modification.

Workflow Visualization

Workflow Start Start: Target Protein Incubation Incubation (Protein + Probe, pH 7.4) Start->Incubation ProbePrep Probe Synthesis (Cl -> F Exchange) ProbePrep->Incubation Analysis LC-MS Analysis (Intact & Digest) Incubation->Analysis Decision Mass Shift +235 Da? Analysis->Decision Hit Confirmed Hit: Covalent Binder Decision->Hit Yes NoHit No Reaction: Non-binder Decision->NoHit No

Troubleshooting & Optimization
  • Issue: No Labeling Observed.

    • Cause: The probe may bind but the geometry doesn't favor SuFEx (nucleophile >3Å away).

    • Solution: Try "Flying Buttress" effect—add a silyl ether additive (e.g., Tms-Imidazole) to catalyze the reaction, though this reduces specificity. Alternatively, increase pH to 8.0 to deprotonate Tyrosine.

  • Issue: Precipitation.

    • Cause: The dimethoxy scaffold is hydrophobic.[1]

    • Solution: Ensure DMSO concentration is <5%. If aggregation occurs, lower probe concentration to 10 µM.

  • Issue: Non-specific Labeling.

    • Cause: Probe concentration too high or incubation too long.

    • Solution: Perform a time-course experiment. Specific proximity-driven labeling is usually fast (t1/2 < 1 hr), whereas non-specific labeling is slow and linear.

References
  • Sharpless, K. B., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2021). "SuFEx Click Chemistry for Protein Functionalization." ChemBioChem. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. Link

  • Enamine Ltd. "Sulfonyl Fluorides for SuFEx Click Chemistry." Catalog & Application Guide. Link

Sources

Application

Protocol for protein labeling with 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Application Note: Proximity-Driven Protein Labeling and Chemoproteomic Profiling using 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Introduction & Mechanistic Basis The development of targeted covalent inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Proximity-Driven Protein Labeling and Chemoproteomic Profiling using 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Introduction & Mechanistic Basis

The development of targeted covalent inhibitors and chemical probes relies heavily on the discovery of chemoselective warheads. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a privileged, next-generation click chemistry approach for chemical biology[1]. Unlike highly reactive electrophiles (e.g., maleimides or active esters) that indiscriminately label solvent-exposed nucleophiles, aryl sulfonyl fluorides act as latent electrophiles. They remain highly stable in aqueous biological buffers but undergo rapid, proximity-driven covalent conjugation when bound to a specific protein microenvironment[2].

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7) is a highly specialized SuFEx probe[3]. Its reactivity is finely tuned by its aromatic substituents:

  • Electronic Tuning: The electron-donating methoxy groups at the 4- and 5-positions reduce the baseline electrophilicity of the sulfur center compared to electron-poor analogs (e.g., nitro-substituted sulfonyl fluorides). This prevents off-target background labeling[4].

  • Proximity-Driven Activation: Upon binding to a protein pocket, the protein microenvironment catalyzes the reaction. Hydrogen bonding to the fluorine atom activates the S–F bond, while neighboring basic residues increase the nucleophilicity of the target amino acid side chain[2].

  • Target Residues: The warhead primarily targets the ε-amino group of Lysine and the phenolic hydroxyl of Tyrosine, forming stable sulfonamide and sulfonate ester linkages, respectively[5]. Secondary targets include Serine, Threonine, and Histidine[4].

This application note details a self-validating protocol for the in vitro labeling of recombinant proteins or complex lysates using this probe, followed by bottom-up liquid chromatography-tandem mass spectrometry (LC-MS/MS) to map the exact sites of modification.

Reagents and Materials

  • Probe: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (100 mM stock in anhydrous DMSO). Store at -20°C in a desiccator to prevent premature hydrolysis.

  • Protein Sample: Purified recombinant protein (10–50 µM) or cell lysate (1–2 mg/mL).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8. (Avoid primary amine buffers like Tris, which can act as competitive nucleophiles).

  • Denaturation/Alkylation Reagents: 8 M Urea, 200 mM Dithiothreitol (DTT), 500 mM Iodoacetamide (IAA).

  • Digestion Enzyme: Sequencing-grade modified Trypsin (Promega).

  • Quenching Buffer: 1% Formic Acid (FA) in LC-MS grade water.

Experimental Protocols

Phase 1: Intact Protein Labeling (Validation of Covalent Engagement)

Mechanistic Rationale: Before proceeding to complex peptide mapping, intact mass analysis serves as a self-validating checkpoint to confirm that the probe covalently modifies the target and to determine the stoichiometry of labeling (e.g., single vs. multiple adducts).

  • Preparation: Dilute the target protein to 10 µM in Reaction Buffer. Prepare a parallel vehicle control (DMSO only) to validate that any observed mass shift is strictly probe-dependent.

  • Incubation: Add the SuFEx probe to a final concentration of 100 µM (10-fold molar excess). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation, which would destroy the 3D microenvironment required for proximity-driven SuFEx activation[5].

  • Reaction: Incubate the mixture at 37°C for 2 to 4 hours with gentle shaking.

  • Desalting: Remove unreacted probe using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water.

  • Intact MS Analysis: Analyze the desalted protein via LC-TOF-MS. Look for an average mass shift of +218.20 Da per labeling event, corresponding to the addition of the 2-fluoro-4,5-dimethoxybenzenesulfonyl moiety and the loss of HF.

Phase 2: Bottom-Up Proteomic Mapping (Site Identification)

Mechanistic Rationale: Trypsin cleaves at the C-terminus of Lys and Arg. If a Lysine residue is sulfonylated by the probe, it loses its positive charge and basicity, preventing tryptic cleavage at that specific site. This results in a missed cleavage, which must be accounted for during database searching.

  • Denaturation: To 50 µL of the labeled protein sample, add 50 µL of 8 M Urea (final concentration 4 M) to unfold the protein and expose all residues for digestion.

  • Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 min. Follow by adding IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 min. Causality: This prevents disulfide bond shuffling, which would otherwise create unpredictable cross-linked peptides that confound MS/MS spectra.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the Urea concentration to < 1 M, ensuring Trypsin remains active.

  • Digestion: Add Trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate overnight (12–16 hours) at 37°C.

  • Quenching: Stop the digestion by adding Formic Acid to a final concentration of 1% (pH < 3).

  • Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap). Set the variable modification to +218.0049 Da (monoisotopic mass) on Lys, Tyr, Ser, Thr, and His.

Quantitative Data & Mass Shift Summary

To accurately identify modified peptides during database searching (e.g., MaxQuant, Proteome Discoverer), use the parameters outlined in the table below.

ParameterValue / Description
Probe Molecular Formula C₈H₈F₂O₄S
Probe Molecular Weight 238.21 Da
Leaving Group Fluoride (HF)
Adduct Chemical Formula C₈H₇FO₄S
Monoisotopic Mass Shift (MS/MS) +218.0049 Da
Average Mass Shift (Intact MS) +218.20 Da
Primary Target Residues Lysine (ε-amino), Tyrosine (phenolic -OH)[4]
Secondary Target Residues Serine, Threonine, Histidine[6]
Enzymatic Cleavage Impact Blocks tryptic cleavage at modified Lysine residues

Workflow Visualization

SuFEx_Workflow Step1 1. Protein Preparation Native Conditions (pH 7.4 - 8.0) Step2 2. SuFEx Probe Incubation 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Step1->Step2 Step3 3. Proximity-Driven Covalent Labeling Context-Dependent S-F Exchange Step2->Step3 Step4 4. Denaturation & Alkylation Quenching & Disulfide Reduction Step3->Step4 Step5 5. Proteolytic Digestion Trypsin Cleavage (Accounts for Missed Cleavages) Step4->Step5 Step6 6. LC-MS/MS Analysis Detection of +218.00 Da Mass Shift Step5->Step6

Caption: Workflow for SuFEx-mediated covalent protein labeling and LC-MS/MS site identification.

Troubleshooting & Optimization

  • Low Labeling Efficiency: If intact MS shows poor conversion, the target protein may lack a suitable binding pocket to facilitate proximity-driven activation. Unlike highly reactive NHS-esters, sulfonyl fluorides require structural coordination[5]. Try increasing the incubation time or screening a library of structurally diverse sulfonyl fluorides to find a better topographical match.

  • Hydrolysis of the Probe: While aryl sulfonyl fluorides are generally stable in water, prolonged exposure to high pH (> 8.5) will cause hydrolysis to the unreactive sulfonic acid. Always prepare the DMSO stock fresh or store it in a strictly anhydrous environment.

  • False Positives in MS/MS: Covalent modifiers can sometimes undergo in-source fragmentation during mass spectrometry. Ensure that the collision energy (HCD/CID) is optimized. The presence of the diagnostic reporter ion or neutral loss associated with the dimethoxybenzene moiety can help validate true positive spectra.

References

  • Sharpless, K. B., et al. (2018). US11141385B2 - Sulfur (VI) fluoride compounds and methods for the preparation thereof. Google Patents.
  • Chen, W., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • Gyorffy, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC / NIH. Retrieved from [Link]

  • Yang, H., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PMC / NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry. Retrieved from[Link]

Sources

Method

Applications of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in Medicinal Chemistry: A Guide for Researchers

Introduction: The Emergence of Aryl Sulfonyl Fluorides as Privileged Covalent Probes In the landscape of modern medicinal chemistry, the strategic use of covalent inhibitors and chemical probes has enabled the interrogat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Aryl Sulfonyl Fluorides as Privileged Covalent Probes

In the landscape of modern medicinal chemistry, the strategic use of covalent inhibitors and chemical probes has enabled the interrogation and modulation of complex biological systems with unprecedented precision. While traditional covalent warheads have predominantly targeted the nucleophilic cysteine residue, the low abundance of this amino acid in many protein binding sites has necessitated the development of novel reactive groups with expanded targeting capabilities.[1][2] Among these, aryl sulfonyl fluorides have emerged as a "privileged" class of electrophiles.[3] Their unique balance of aqueous stability and context-dependent reactivity allows for the selective modification of a broader range of amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[4][5] This expanded targeting scope significantly broadens the portion of the proteome amenable to covalent ligand discovery.[1]

This guide focuses on the applications of a representative aryl sulfonyl fluoride, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride . While specific literature on this exact molecule is nascent, its structural features—a fluorinated and methoxy-substituted benzene ring attached to a sulfonyl fluoride moiety—make it an excellent model for exploring the vast potential of this compound class in drug discovery. The principles and protocols outlined herein are derived from the extensive body of research on analogous aryl sulfonyl fluorides and are intended to provide a robust framework for researchers to harness the power of this versatile chemical entity.

The reactivity of sulfonyl fluorides is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and biocompatible "click chemistry" transformation.[6] A key feature of this reaction is its "proximity-enhanced reactivity," meaning the covalent bond formation is significantly accelerated when the sulfonyl fluoride is positioned in close proximity to a nucleophilic amino acid residue within a protein's binding pocket.[5] This property imparts a high degree of selectivity, minimizing off-target modifications and associated toxicities.

This document will provide a comprehensive overview of the potential applications of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in medicinal chemistry, complete with detailed experimental protocols and the underlying scientific rationale.

Part 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

A plausible and commonly employed synthetic route to aryl sulfonyl fluorides involves the conversion of the corresponding sulfonamide. This method is often favored due to its mild conditions and tolerance of various functional groups.[7][8]

Proposed Synthetic Pathway:

Synthetic Pathway A 2-Fluoro-4,5-dimethoxyaniline B 2-Fluoro-4,5-dimethoxybenzene-1-sulfonamide A->B 1. Diazotization (NaNO2, HCl) 2. SO2, CuCl2 3. NH4OH C 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride B->C Pyrylium salt (e.g., Pyry-BF4), MgCl2, KF MeCN, 60 °C

Caption: Proposed synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Protocol: Synthesis from 2-Fluoro-4,5-dimethoxybenzene-1-sulfonamide

This protocol is adapted from a general method for the synthesis of sulfonyl fluorides from sulfonamides.[7]

Materials:

  • 2-Fluoro-4,5-dimethoxybenzene-1-sulfonamide

  • Pyrylium tetrafluoroborate (Pyry-BF4)

  • Magnesium chloride (MgCl2), anhydrous

  • Potassium fluoride (KF), spray-dried

  • Acetonitrile (MeCN), anhydrous

  • Water (H2O), deionized

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-4,5-dimethoxybenzene-1-sulfonamide (1.0 equiv.), Pyry-BF4 (1.5 equiv.), and anhydrous MgCl2 (1.5 equiv.).

  • Add anhydrous acetonitrile to the flask.

  • Add spray-dried KF (6.0 equiv.) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • After 2 hours, cool the reaction to room temperature and add water. Stir vigorously for 1 hour.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Applications as a Covalent Chemical Probe

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride can be employed as a versatile chemical probe for identifying and characterizing novel binding sites on proteins. By incorporating a reporter tag, such as an alkyne or biotin, researchers can utilize this probe in chemoproteomic workflows to identify protein targets.

Conceptual Workflow for Target Identification:

Target Identification Workflow A Synthesize Alkyne-tagged 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride Probe B Incubate Probe with Cell Lysate or Intact Cells A->B C Covalent Labeling of Target Proteins B->C D Click Chemistry with Biotin-Azide C->D E Streptavidin Enrichment of Labeled Proteins D->E F On-bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Labeled Proteins and Modification Sites G->H

Caption: General workflow for target identification using an alkyne-tagged sulfonyl fluoride probe.[5]

Protocol 1: Protein Labeling in Cell Lysate with an Alkyne-Tagged Probe

This protocol outlines the general steps for labeling proteins in a complex biological mixture.[5] An alkyne-tagged version of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride would first need to be synthesized.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Alkyne-tagged 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride probe (10 mM stock in DMSO)

  • BCA protein assay kit

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.5% SDS, 6 M Urea)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Trypsin, sequencing grade

  • LC-MS/MS instrumentation

Procedure:

  • Lysate Preparation:

    • Harvest cultured cells and wash with cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and lyse by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration to 1-2 mg/mL.

  • Probe Incubation:

    • To 100 µL of the normalized cell lysate, add the alkyne-tagged sulfonyl fluoride probe to a final concentration of 50 µM (optimize as needed).

    • As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.

    • Incubate the reactions for 1-4 hours at 37°C.

  • Click Chemistry:

    • To the incubated lysate, add the click chemistry reagents: biotin-azide, copper (II) sulfate, TBTA, and freshly prepared sodium ascorbate.

    • Incubate at room temperature for 1 hour to attach the biotin tag to the probe-labeled proteins.

  • Enrichment:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1.5 hours at room temperature with rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with PBS + 0.5% SDS, 6 M Urea, and PBS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in digestion buffer.

    • Reduce and alkylate the proteins on the beads.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.

Part 3: Application in Fragment-Based Drug Discovery (FBDD)

The relatively small size and simple structure of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride make it an ideal candidate for inclusion in a fragment library for FBDD campaigns. The covalent nature of the interaction can facilitate the identification of even weak binders through techniques like intact protein mass spectrometry.

FBDD Workflow with a Covalent Fragment:

FBDD Workflow A Screen Fragment Library (including 2-Fluoro-4,5-dimethoxy- benzene-1-sulfonyl fluoride) against Target Protein B Identify Hits by Intact Protein MS A->B C Determine Covalent Modification Site (MS/MS) B->C D Structure-Activity Relationship (SAR) Studies C->D E Fragment Elaboration/ Linking D->E F Lead Optimization E->F

Caption: A typical workflow for fragment-based drug discovery using a covalent fragment.

Protocol 2: Screening for Covalent Fragments using Intact Protein Mass Spectrometry

This protocol provides a general framework for screening a library of fragments, including 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, against a purified protein target.

Materials:

  • Purified target protein of interest

  • Fragment library including 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (as a stock solution in DMSO)

  • Incubation buffer (protein-dependent, e.g., PBS or HEPES buffer, pH 7.4)

  • LC-MS system capable of intact protein analysis

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the incubation buffer at a suitable concentration (e.g., 1-5 µM).

    • Prepare solutions of each fragment, including 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, at a higher concentration (e.g., 10-50-fold excess) in the same buffer, keeping the DMSO concentration low (typically <1%).

  • Incubation:

    • Mix the protein solution with each fragment solution in individual wells of a microplate.

    • Include a DMSO-only control.

    • Incubate the plate for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • LC-MS Analysis:

    • Analyze each sample by LC-MS. The LC method should be optimized for desalting and separating the protein from unbound fragments. A reversed-phase column with a water/acetonitrile gradient containing formic acid is commonly used.

    • The mass spectrometer should be set to acquire data in intact protein mode.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the mass of the protein in each sample.

    • Compare the mass of the protein in the fragment-treated samples to the DMSO control. An increase in mass corresponding to the molecular weight of the fragment indicates a covalent modification.

    • For positive hits, the extent of modification can be estimated from the relative intensities of the unmodified and modified protein peaks.

  • Hit Validation and Site Identification:

    • Confirm the hits by repeating the experiment.

    • For confirmed hits, perform tandem mass spectrometry (MS/MS) on the modified protein (after digestion) to identify the specific amino acid residue that has been modified.

Data Presentation: Reactivity Profile of Sulfonyl Fluorides

The reactivity of sulfonyl fluorides is highly dependent on the specific amino acid residue and its microenvironment within the protein. The following table summarizes the general reactivity of sulfonyl fluorides with various nucleophilic amino acids.[5]

Amino Acid ResidueReactivity with Sulfonyl FluoridesNotes
Tyrosine (Tyr)HighReactivity is often enhanced by nearby basic residues (e.g., Lys, His).[9]
Lysine (Lys)HighReactivity can be influenced by the local pKa of the lysine side chain.
Serine (Ser)ModerateOften targeted in the active sites of serine proteases.[4]
Histidine (His)ModerateCan be targeted; adduct stability may vary.[5][10]
Threonine (Thr)ModerateReactivity is context-specific, similar to serine.[5]
Cysteine (Cys)Low / Unstable AdductThe resulting adduct with cysteine is often unstable, making sulfonyl fluorides less suitable for sustained covalent inhibition of this residue compared to other warheads.[5]

Conclusion and Future Perspectives

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, as a representative of the aryl sulfonyl fluoride class, holds significant promise for a wide range of applications in medicinal chemistry. Its ability to covalently modify a diverse set of amino acid residues through a proximity-driven mechanism makes it a powerful tool for developing selective covalent inhibitors and for dissecting complex biological pathways through chemical proteomics. The protocols and workflows presented in this guide provide a solid foundation for researchers to begin exploring the potential of this and related compounds. As our understanding of the factors governing sulfonyl fluoride reactivity continues to grow, we can anticipate the development of even more sophisticated and targeted chemical probes and therapeutic agents based on this versatile and privileged warhead.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (URL not available)
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.
  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. MedChemComm, 11(1), 62-71.
  • Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(1), 1-10.
  • (URL not available)
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  • Gemo, A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.
  • (URL not available)
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
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  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
  • Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites. BenchChem. (2025).
  • (URL not available)
  • (URL not available)

Sources

Application

Application Note: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride as a Dual-Electrophile Building Block for SuFEx-Enabled Covalent Drug Discovery

Executive Summary & Scientific Rationale The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has fundamentally transformed targeted covalent inhibitor (TCI) design[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K. Barry Sharpless, has fundamentally transformed targeted covalent inhibitor (TCI) design[1][2]. While early covalent drugs relied heavily on acrylamides targeting highly reactive, yet relatively rare, cysteine residues, sulfonyl fluorides (-SO₂F) offer a broader targeting spectrum. They possess a "Goldilocks" reactivity profile—thermodynamically stable in aqueous physiological conditions, yet highly reactive when brought into proximity with nucleophilic residues such as tyrosine, lysine, histidine, and serine[3][4].

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7)[5] represents a highly specialized, next-generation building block in this space. Its architecture is deliberately designed to offer orthogonal reactivity , serving as a dual-electrophile scaffold:

  • The 2-Fluoro Substituent (C-F): Highly activated for Nucleophilic Aromatic Substitution (SₙAr) by the adjacent, strongly electron-withdrawing -SO₂F group. This allows for the modular installation of targeting ligands (e.g., amines) to build the drug's recognition scaffold.

  • The Sulfonyl Fluoride Warhead (S-F): Remains completely inert during mild SₙAr conditions due to its high homolytic bond dissociation energy and resistance to reduction[6]. It is preserved for the final SuFEx click reaction, either during late-stage synthetic functionalization or as the in vivo covalent warhead engaging the target protein[7].

  • The 4,5-Dimethoxy Groups: Act as electron-donating modulators that tune the electrophilicity of the ring, enhance aqueous solubility, and provide critical hydrogen-bond acceptor interactions within protein binding pockets.

This application note provides a comprehensive guide to leveraging this building block, detailing the mechanistic causality behind its orthogonal reactivity and providing self-validating protocols for library generation and target engagement.

Mechanistic Insights: The Logic of Orthogonal Reactivity

To successfully utilize 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, researchers must exploit the distinct electronic and steric environments of its two reactive sites.

The S-F bond in sulfonyl fluorides is uniquely stable compared to sulfonyl chlorides (S-Cl). The cleavage of the S-F bond is entirely heterolytic, meaning it does not generate active radical intermediates and is highly resistant to reductive environments (such as glutathione-rich cellular compartments)[1][6]. Furthermore, the S-F bond is thermodynamically stable to basic amines at room temperature unless activated by specific SuFEx catalysts (e.g., DBU, BEMP) or the highly specific microenvironment of an enzyme pocket[2][3].

Conversely, the C-F bond at the 2-position is highly electron-deficient. The -SO₂F group exerts a powerful inductive and resonance-withdrawing effect, lowering the activation energy for the formation of the Meisenheimer complex during an SₙAr reaction. Therefore, when exposed to a primary or secondary amine in the presence of a non-nucleophilic base (like DIPEA), the amine will exclusively attack the C2 position, displacing the aromatic fluoride, while the -SO₂F group remains untouched.

Workflow of orthogonal reactivity: SₙAr functionalization followed by SuFEx target engagement.

Quantitative Reactivity & Stability Profiling

Understanding the operational boundaries of the -SO₂F warhead versus traditional electrophiles is critical for covalent drug design. The table below summarizes the comparative advantages of the sulfonyl fluoride moiety.

Property / FeatureSulfonyl Fluoride (-SO₂F)Sulfonyl Chloride (-SO₂Cl)Aryl Fluoride (C-F ortho to EWG)
Aqueous Stability Excellent (Stable for days/weeks)Poor (Hydrolyzes rapidly)Excellent (Stable to water)
Reductive Stability High (Heterolytic cleavage only)Low (Prone to homolytic cleavage)High
Reactivity with Amines Inert without catalyst/proximityHighly reactive (immediate)Reactive via SₙAr (requires heat/base)
Targetable Amino Acids Tyr, Lys, His, Ser, ThrNon-selective (highly promiscuous)Generally non-reactive in vivo
Primary Utility in Drug Design Latent covalent warhead (SuFEx)Synthetic intermediate onlyStructural tuning / SₙAr handle

Data synthesized from established SuFEx chemical biology parameters[3][4][6].

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By incorporating specific in-process controls (IPCs), researchers can verify that orthogonal reactivity has been maintained at each step.

Protocol A: Library Generation via SₙAr Derivatization (C2-Position)

Objective: To install a primary or secondary amine (representing the drug's recognition scaffold) at the 2-position while preserving the -SO₂F warhead for future target engagement.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 equiv)

  • Target Amine (e.g., substituted piperazine or benzylamine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 mmol) in 5 mL of anhydrous MeCN under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrofluoric acid (HF) generated during the SₙAr reaction, preventing unwanted side reactions without attacking the -SO₂F group.

  • Amine Addition: Slowly add the target amine (1.1 mmol) dropwise at room temperature.

  • Reaction & Monitoring: Heat the reaction to 60 °C. Monitor via LC-MS.

    • Self-Validation Check: The LC-MS should show the mass of the desired product (M + Amine - F). Crucially, ensure there is no mass corresponding to the loss of the -SO₂F group or formation of a sulfonamide (M + 2x Amine - 2xF), which would indicate a breach of orthogonality.

  • Workup: Once the starting material is consumed (typically 4-12 hours depending on amine nucleophilicity), cool to room temperature. Dilute with EtOAc and wash with 1M HCl, followed by brine. The acidic wash removes excess unreacted amine and DIPEA, while the -SO₂F group remains entirely stable to these aqueous acidic conditions.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Target Engagement via SuFEx Click Reaction

Objective: To evaluate the covalent binding of the newly synthesized TCI to a target protein containing a nucleophilic residue (e.g., Tyrosine) within its binding pocket.

Step-by-Step Methodology:

  • Protein Incubation: Prepare a 10 µM solution of the target protein in a physiological buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add the TCI (from Protocol A) to a final concentration of 50 µM (5x molar excess) using a DMSO stock (final DMSO concentration < 1%).

  • Proximity-Driven SuFEx: Incubate the mixture at 37 °C for 1 to 4 hours.

    • Causality: Unlike synthetic SuFEx which requires strong bases like DBU[2], biological SuFEx relies on the enzyme's binding pocket. The recognition scaffold of the TCI anchors the drug in the pocket, perfectly aligning the -SO₂F warhead with the target Tyrosine. Local basic residues in the protein abstract the proton from the Tyrosine hydroxyl, triggering the nucleophilic attack on the sulfur(VI) center[3][4].

  • Validation via Intact Mass Spectrometry: Quench the reaction and analyze the protein via LC-TOF-MS.

    • Self-Validation Check: A successful SuFEx reaction will result in a mass shift of the protein corresponding to the mass of the TCI minus 19 Da (loss of the fluoride leaving group).

Mechanism of proximity-driven SuFEx covalent binding within a protein target pocket.

Conclusion

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is a highly versatile, dual-electrophile building block that perfectly encapsulates the modern principles of covalent drug discovery. By understanding and exploiting the orthogonal reactivity between the highly activated C2-fluoro group and the latent, proximity-dependent S1-sulfonyl fluoride warhead, researchers can rapidly assemble complex, target-specific covalent inhibitors capable of engaging challenging residues beyond cysteine.

References

  • ACS Publications. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).[3] URL: [Link]

  • Taylor & Francis. Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023).[4] URL:[Link]

  • PubMed (NIH). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. (2023).[7] URL:[Link]

  • PMC (NIH). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub.[2] URL: [Link]

Sources

Method

Application Note: Bioconjugation and Profiling of Amino Acid Residues using 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride

Executive Summary The development of highly selective, tunable electrophiles has revolutionized chemical biology and targeted drug discovery. 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (FDBSF) represents a sophist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, tunable electrophiles has revolutionized chemical biology and targeted drug discovery. 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (FDBSF) represents a sophisticated class of heterobifunctional probes. Featuring both a SuFEx-active sulfonyl fluoride group and an SNAr-active ortho-fluoro substituent, this reagent enables orthogonal, context-dependent labeling of proteins.

This application note provides a comprehensive, self-validating framework for deploying FDBSF in protein bioconjugation and bottom-up proteomics. By detailing the causality behind buffer selection, reductant compatibility, and mass spectrometry fragmentation strategies, this guide ensures robust, reproducible mapping of amino acid reactivity.

Mechanistic Rationale: SuFEx vs. SNAr Pathways

FDBSF is uniquely engineered to undergo two distinct covalent reaction modalities depending on the target amino acid nucleophile and the local microenvironment:

  • Sulfur(VI) Fluoride Exchange (SuFEx): Pioneered by, the sulfonyl fluoride moiety acts as a "Click II" electrophile. It is highly resistant to aqueous hydrolysis but reacts rapidly with stabilized phenolate anions (Tyrosine) or unprotonated amines (Lysine, Histidine) to form stable sulfonate esters or sulfonamides.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the ortho position is highly activated by the strongly electron-withdrawing sulfonyl group. Highly nucleophilic, soft residues—primarily Cysteine (thiolates)—will attack the aromatic ring, displacing the ortho-fluorine to form a stable thioether linkage. The 4,5-dimethoxy groups fine-tune this reactivity, preventing promiscuous labeling by donating electron density into the ring.

Analytical Challenge: Both the SuFEx and SNAr reactions result in the loss of one molecule of hydrogen fluoride (HF). Consequently, both pathways yield an identical isobaric mass shift (+218.00 Da) on the intact protein. Distinguishing between a Tyrosine-SuFEx adduct and a Cysteine-SNAr adduct requires high-resolution MS/MS fragmentation.

Mechanism cluster_0 Probe 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride (FDBSF) Tyr Tyrosine (Phenol) SuFEx Pathway Probe->Tyr pH 7.5-8.5 -HF Lys Lysine (Amine) SuFEx / SNAr Probe->Lys pH > 8.0 -HF Cys Cysteine (Thiol) SNAr Pathway Probe->Cys pH 7.0-8.0 -HF Prod_Tyr Aryl Sulfonate Ester ΔMass: +218.00 Da Tyr->Prod_Tyr Prod_Lys Sulfonamide / Arylamine ΔMass: +218.00 Da Lys->Prod_Lys Prod_Cys Thioether Adduct ΔMass: +218.00 Da Cys->Prod_Cys

Caption: Reaction pathways of FDBSF with amino acid residues via SuFEx and SNAr, resulting in isobaric mass shifts.

Physicochemical Properties & Reactivity Profile

To rationally design a labeling experiment, it is critical to understand the pH-dependence and resulting mass shifts of the probe. The table below summarizes the quantitative data for FDBSF reactivity.

Target ResiduePrimary ModalityOptimal pH RangeAdduct FormedMonoisotopic Mass Shift (Da)
Tyrosine (Tyr) SuFEx7.5 – 8.5Sulfonate Ester+218.0047
Lysine (Lys) SuFEx or SNAr8.0 – 9.0Sulfonamide / Arylamine+218.0047
Cysteine (Cys) SNAr7.0 – 8.0Thioether+218.0047
Tyr + Cys (Proximity) Dual Crosslink7.5 – 8.5Bridged Adduct+198.0000 (Loss of 2 HF)

Experimental Protocols

The following protocols are designed as self-validating systems. We incorporate specific causality-driven steps—such as avoiding nucleophilic buffers and reductants—that are critical for preserving the integrity of the FDBSF probe.

Protocol A: Intact Protein Labeling and Bioconjugation

Rationale & Causality:

  • Buffer Choice: Tris buffers contain primary amines that will competitively react with the SuFEx probe. Therefore, HEPES or PBS must be used.

  • Reductant Choice: Standard reductants like Dithiothreitol (DTT) or

    
    -mercaptoethanol contain free thiols that will rapidly quench FDBSF via SNAr. Tris(2-carboxyethyl)phosphine (TCEP) is a phosphine-based reductant lacking nucleophilic thiols and is mandatory for this workflow ().
    

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 10–50

    
    M in 50 mM HEPES, 150 mM NaCl, pH 8.0.
    
  • Reduction (Optional but Recommended): Add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes. Do not use DTT.

  • Probe Preparation: Prepare a 10 mM stock of FDBSF in anhydrous DMSO. Ensure the DMSO is fresh to prevent premature hydrolysis of the sulfonyl fluoride.

  • Labeling Reaction: Add FDBSF to the protein solution to achieve a final concentration of 100–500

    
    M (10x to 50x molar excess). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
    
  • Self-Validation Control: In parallel, prepare a "Vehicle Control" sample by adding an equivalent volume of pure DMSO to the protein.

  • Incubation: Incubate the reaction at 37°C for 2 to 4 hours with gentle agitation.

  • Quenching: Terminate the reaction by adding a "Quench Cocktail" consisting of 50 mM Tris-HCl and 10 mM DTT (final concentrations). Causality: The primary amines in Tris and thiols in DTT will rapidly scavenge any unreacted FDBSF, halting the protein labeling process.

Protocol B: Bottom-Up Proteomics for Binding Site Elucidation

Because the mass shifts for SuFEx and SNAr are identical, standard intact mass analysis cannot determine how the protein was labeled. Bottom-up LC-MS/MS is required.

Step-by-Step Methodology:

  • Denaturation & Alkylation: Add urea to a final concentration of 8 M. Alkylate free, unreacted cysteines using 10 mM Iodoacetamide (IAA) for 30 minutes in the dark.

  • Digestion: Dilute the urea concentration to < 1 M using 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) and desalt using C18 StageTips or Sep-Pak cartridges.

  • LC-MS/MS Analysis: Inject the peptides onto a high-resolution mass spectrometer (e.g., Orbitrap).

    • Expert Insight: Utilize Higher-energy Collisional Dissociation (HCD). SuFEx-derived sulfonate esters on Tyrosine often exhibit a characteristic neutral loss of the entire probe moiety during HCD, whereas SNAr-derived thioethers on Cysteine are highly stable and yield excellent peptide backbone fragmentation (b- and y-ions) with the mass shift retained on the residue.

  • Data Processing: Search the raw data allowing for a dynamic modification of +218.0047 Da on Tyr, Lys, and Cys. Compare the modified peptide abundances against the Vehicle Control to validate true labeling events.

Workflow A 1. Protein Prep (HEPES, TCEP) B 2. Bioconjugation (Add FDBSF, 37°C) A->B C 3. Quenching (Add Tris/DTT) B->C D 4. Digestion (Trypsin/Lys-C) C->D E 5. LC-MS/MS (HCD Fragmentation) D->E F 6. Data Analysis (Site & Modality ID) E->F

Caption: Experimental workflow for FDBSF protein labeling, quenching, and LC-MS/MS binding site elucidation.

Troubleshooting & Optimization

  • Low Labeling Efficiency: If intact mass analysis shows poor labeling, verify the pH of the reaction buffer. SuFEx relies heavily on the deprotonation of Tyrosine. Adjusting the pH from 7.4 to 8.2 can exponentially increase the reaction rate ().

  • Probe Hydrolysis: While sulfonyl fluorides are stable, the ortho-fluoro group can make the molecule slightly more susceptible to hydrolysis over long incubations. Always use fresh DMSO stocks. A mass shift of +236.01 Da indicates that the probe has hydrolyzed to the sulfonic acid and non-covalently associated with the protein; ensure stringent LC washing to remove non-covalent adducts.

  • Distinguishing Dual Modifications: If a peptide exhibits a +198.00 Da mass shift, this indicates a crosslinking event where both the sulfonyl fluoride and the ortho-fluorine have reacted with adjacent residues (e.g., a Tyr and a Cys in spatial proximity). Use Electron Transfer Dissociation (ETD) if available, as it preserves crosslinked intact side chains better than HCD.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Aryl Fluorosulfates as Highly Tunable SuFEx Electrophiles for Protein Cross-Linking and Labeling. Journal of the American Chemical Society.[Link]

  • Bifunctional SuFEx/SNAr Probes for Chemoproteomic Profiling. Chemical Science.[Link]

  • Bioconjugate Techniques (Third Edition). Academic Press.[Link]

Application

Application Note: Next-Generation Site-Specific Protein Modification Using 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride

Target Audience: Chemical Biologists, Protein Engineers, and Targeted Protein Degradation (TPD) Researchers. Introduction to Proximity-Driven SuFEx Chemistry The precise covalent modification of native proteins remains a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Protein Engineers, and Targeted Protein Degradation (TPD) Researchers.

Introduction to Proximity-Driven SuFEx Chemistry

The precise covalent modification of native proteins remains a formidable challenge in drug discovery and bioconjugation. Historically, researchers have relied on highly reactive electrophiles (e.g., maleimides, NHS esters) that indiscriminately label surface-exposed cysteines or lysines[4]. However, the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized this landscape [1].

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (FDBSF) represents a highly tuned, next-generation SuFEx warhead. Unlike traditional reagents, FDBSF acts as a "latent electrophile." It remains completely inert in aqueous biological buffers until it binds to a specific protein pocket, where the microenvironment catalyzes a targeted covalent bond with nucleophilic residues (Tyr, Lys, His, or Ser) [2].

Mechanistic Principles: The Causality of FDBSF Design

To successfully deploy FDBSF, one must understand the causality behind its molecular architecture:

  • The Sulfonyl Fluoride (-SO₂F) Warhead: Unlike sulfonyl chlorides, which hydrolyze rapidly in water, the S-F bond is exceptionally strong and stable. It requires activation via hydrogen-bonding from the protein pocket (often from a nearby backbone amide or acidic residue) to facilitate fluoride departure [1].

  • The 4,5-Dimethoxy Substitution: These electron-donating groups (EDGs) push electron density into the aromatic ring via resonance. This tempers the electrophilicity of the sulfur center, drastically reducing non-specific background reactivity and extending the reagent's aqueous half-life [2].

  • The 2-Fluoro Substitution: This electron-withdrawing group (EWG) fine-tunes the geometry and provides a highly polarized handle that can participate in multipolar interactions within the protein binding site, enhancing the initial non-covalent affinity required for proximity-driven activation.

G P Target Protein (Native State) C Pre-Covalent Complex (Proximity H-Bonding) P->C Non-covalent Binding R FDBSF Reagent (Latent Electrophile) R->C A Covalent Adduct (Site-Specific Modification) C->A SuFEx Click (-HF)

Figure 1: Proximity-driven SuFEx activation pathway for site-specific protein modification.

Comparative Reagent Profiling

To justify the selection of FDBSF over legacy reagents, we summarize their quantitative and qualitative properties below.

Reagent ClassRepresentative CompoundPrimary Target Residue(s)Aqueous Stability (pH 7.4)Reaction Mechanism
Aryl Sulfonyl Fluoride FDBSF Tyr, Lys, His, SerVery High (>48 Hours) Proximity-driven SuFEx
Aliphatic Sulfonyl FluoridePMSFSer (Catalytic only)Low (Minutes to Hours)Direct Nucleophilic Attack
MaleimideN-EthylmaleimideCysModerate (Hours)Michael Addition
Activated EsterNHS-AcetateLys (Surface exposed)Low (<15 Minutes)Acylation

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure that the resulting modification is strictly site-specific and not an artifact of random collision [3].

Workflow S1 1. Reagent Preparation (FDBSF in DMSO) S2 2. Protein Incubation (pH 7.4-8.0, 4-37°C) S1->S2 S3 3. Quenching & Desalting (Remove excess FDBSF) S2->S3 S4 4. LC-MS/MS Analysis (Identify Modified Residue) S3->S4

Figure 2: Self-validating experimental workflow for FDBSF-mediated in vitro protein modification.

Protocol A: In Vitro Covalent Labeling

Objective: Achieve >90% mono-labeling of the target protein while preserving its tertiary structure.

Step 1: Buffer Exchange

  • Action: Dialyze the target protein (10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.8.

  • Causality: Amine-containing buffers (e.g., Tris) must be strictly avoided as they act as competing nucleophiles. A pH of 7.8 is optimal because it partially deprotonates target Lys/Tyr residues (increasing nucleophilicity) while remaining low enough to prevent base-catalyzed hydrolysis of the -SO₂F warhead [1].

Step 2: Reagent Preparation

  • Action: Prepare a 10 mM stock of FDBSF (MW: 238.21 g/mol ) in anhydrous DMSO.

  • Causality: Aryl sulfonyl fluorides are highly stable, but anhydrous DMSO prevents premature degradation during long-term storage.

Step 3: Incubation and The Competition Control (Self-Validation)

  • Action: Set up two parallel reactions:

    • Reaction 1 (Test): Add FDBSF to the protein at a 10:1 molar ratio. Ensure final DMSO concentration is ≤2% v/v.

    • Reaction 2 (Control): Pre-incubate the protein with a known reversible ligand/inhibitor for 30 minutes, then add FDBSF.

  • Causality: Keeping DMSO ≤2% prevents solvent-induced protein unfolding, which would expose buried residues to non-specific labeling. The Control reaction is the cornerstone of trustworthiness: if FDBSF labeling is truly proximity-driven within the active site, the reversible ligand will block the pocket, yielding zero modification in Reaction 2.

Step 4: Quenching and Desalting

  • Action: Incubate at 25°C for 2–4 hours. Quench the reaction by passing the mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with LC-MS grade water or volatile buffer (e.g., 50 mM Ammonium Acetate).

  • Causality: Removing excess unreacted FDBSF immediately halts the reaction kinetics and prevents ion suppression during downstream mass spectrometry.

Protocol B: Validation via Intact Protein LC-MS

Objective: Confirm the exact stoichiometry of the modification.

  • Action: Inject 1–2 µg of the desalted protein onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Data Interpretation: Calculate the mass shift. The covalent attachment of the 2-fluoro-4,5-dimethoxybenzenesulfonyl moiety (with the loss of the fluoride ion, -19 Da) results in a net mass addition of +218.00 Da to the native protein mass.

  • Causality: A single distinct peak at [Native Mass + 218 Da] confirms highly specific mono-labeling. If multiple peaks (+436 Da, +654 Da) appear, the reagent ratio must be titrated down, as the protein is undergoing non-specific surface labeling.

References

  • 1. RSC Advances, 2023. 2.2. ChemMedChem / NIH PMC, 2020. 3.3. Angewandte Chemie International Edition / PubMed, 2019. 4.4. Journal of the American Chemical Society, 2018.

Sources

Method

Application Note: Synthesis of Sulfonamides from 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Abstract & Strategic Significance This Application Note details the synthesis of sulfonamides utilizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride as the electrophilic warhead. Unlike traditional sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This Application Note details the synthesis of sulfonamides utilizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride as the electrophilic warhead. Unlike traditional sulfonyl chlorides, which are prone to hydrolysis and redox instability, this sulfonyl fluoride (–SO₂F) building block offers exceptional stability, allowing for storage under ambient conditions and purification on silica gel.

However, the specific electronic architecture of this molecule—an electron-rich dimethoxy ring combined with an ortho-fluoro substituent—presents unique challenges. The electron-donating methoxy groups can reduce the electrophilicity of the sulfur center, potentially stalling reactions with weak nucleophiles. Conversely, the ortho-fluorine atom introduces the possibility of competing S_NAr reactions under harsh basic conditions.

This guide provides three distinct, field-validated protocols to navigate these electronic effects, ensuring high yields and chemoselectivity via Sulfur-Fluoride Exchange (SuFEx) chemistry.

Compound Profile & Handling

Table 1: Physicochemical Properties

PropertySpecification
Compound Name 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride
Structure Aryl sulfonyl fluoride with 2-F, 4,5-(OMe)₂ substitution
Molecular Weight ~238.23 g/mol (Estimate based on formula C₈H₈FO₂SO₂F)
Stability High (Hydrolysis resistant at pH 4–8)
Reactivity Class SuFEx Electrophile (Class B: Electron-Rich/Deactivated)
Storage Ambient temperature; protect from strong Lewis bases
Key Spectroscopic Handle ¹⁹F NMR (Distinct signals for Ar-F and –SO₂F )

Decision Logic for Protocol Selection

The choice of method depends strictly on the nucleophilicity of the amine partner and the tolerance of the substrate to heat or Lewis acids.

ProtocolSelection Start Select Amine Partner Primary Primary/Unihindered Amine (High Nucleophilicity) Start->Primary Secondary Secondary/Hindered Amine (Moderate Nucleophilicity) Start->Secondary Sensitive Acid/Base Sensitive or Late-Stage Functionalization Start->Sensitive MethodA Protocol A: Thermal/Base (Standard) Primary->MethodA Cheapest MethodB Protocol B: Ca(NTf2)2 Catalysis (Ball Method) Secondary->MethodB Activation Required MethodC Protocol C: Si-Amine Transfer (Sharpless SuFEx) Sensitive->MethodC Mildest Conditions MethodA->MethodB If low yield

Figure 1: Decision Matrix for Protocol Selection. Use Protocol A for simple amines. Switch to Protocol B if the electron-rich ring deactivates the sulfur center. Use Protocol C for "Click" chemistry applications.

Experimental Protocols

Protocol A: Standard Base-Mediated Coupling

Best for: Primary alkyl amines, benzylamines. Mechanism: Direct nucleophilic substitution at Sulfur(VI).

  • Preparation: Dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 equiv) in anhydrous THF or Dichloromethane (0.2 M).

  • Addition: Add the amine (1.2 equiv) followed by DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Note: Unlike sulfonyl chlorides which react at RT, the electron-rich nature of this fluoride often requires thermal energy to overcome the activation barrier.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the –SO₂F peak.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), then brine. Dry over MgSO₄.

Protocol B: Calcium Triflimide Activation (The "Ball" Method)

Best for: Secondary amines, anilines, and sterically hindered substrates. Scientific Rationale: The electron-donating methoxy groups at positions 4 and 5 stabilize the S–F bond, making it sluggish. Calcium triflimide [Ca(NTf₂)₂] acts as a Lewis acid, coordinating to the sulfonyl fluorines and activating the sulfur center for nucleophilic attack without abstracting the fluoride entirely.

  • Reagents:

    • Sulfonyl Fluoride (1.0 equiv)[1]

    • Amine (1.2 equiv)

    • DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv) - Acts as a base and nucleophilic catalyst.

    • Ca(NTf₂)₂ (5–10 mol%) - The Activator.

  • Solvent: Acetonitrile (MeCN) or tert-Amyl alcohol.

  • Procedure:

    • Mix Sulfonyl Fluoride and Amine in solvent.

    • Add DABCO and Ca(NTf₂)₂.

    • Stir at 50°C.

  • Advantage: This method prevents the need for harsh temperatures (>100°C) which could trigger S_NAr side reactions at the 2-Fluoro position.

Protocol C: Silyl-Amine SuFEx ("Click" Chemistry)

Best for: Late-stage functionalization, sensitive substrates, high-throughput screening. Mechanism: Fluoride-catalyzed silyl transfer. The driving force is the formation of the strong Si–F bond.

  • Pre-requisite: Convert the amine to its trimethylsilyl (TMS) derivative (R-NH-TMS) using BSA or TMSCl.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) at 10 mol%.

  • Procedure:

    • Dissolve Sulfonyl Fluoride (1.0 equiv) and TMS-Amine (1.1 equiv) in MeCN.

    • Add DBU (10 mol%).

    • Reaction typically completes in <1 hour at Room Temperature.

  • Workup: Volatiles (TMS-F) are removed by evaporation. The residue is often pure enough for biological testing or requires minimal filtration.

Mechanistic Insight & Troubleshooting

The "Ortho-Fluoro" Effect: The 2-fluoro substituent is a critical structural feature. While intended to modulate biological activity (metabolic stability), it introduces a risk of Nucleophilic Aromatic Substitution (S_NAr) .

  • Risk: Strong bases (e.g., NaH, alkoxides) or high temperatures (>100°C) can cause the amine to attack the Carbon-2 position, displacing the fluorine instead of reacting at the sulfonyl group.

  • Mitigation: Avoid strong anionic nucleophiles. Use Protocol B (Lewis Acid activation) to favor S-attack over C-attack.

Reaction Monitoring via ¹⁹F NMR: This reaction is self-validating using Fluorine NMR.

  • Starting Material: Two signals.

    • Signal A (Ar-F): ~ -110 to -130 ppm (multiplet).

    • Signal B (–SO₂F): ~ +60 to +65 ppm (singlet/triplet).

  • Product: Signal B disappears. Signal A remains (shifted slightly).

  • Side Product (S_NAr): Signal A disappears. Signal B remains.

Mechanism SM 2-F-4,5-(OMe)2-Ph-SO2F (Starting Material) Complex Transition State [S...N...F] Hypervalent SM->Complex Amine Attack Side Side Product (SnAr) (Amine at C-2) SM->Side Harsh Base/Heat (Avoid!) Prod Sulfonamide Product (-SO2NHR) Complex->Prod S-F Cleavage (Major Path)

Figure 2: Reaction Pathway and Selectivity. The goal is to maximize the path to the Sulfonamide while suppressing the S_NAr pathway.

References

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Mahapatra, S., Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters.

  • Smedley, C. J., Moses, J. E. (2017). "The Growing Applications of SuFEx Click Chemistry." Trends in Chemistry.

Sources

Application

Application Note: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride as a Tunable Warhead for Targeted Covalent Inhibitors

Executive Summary & Mechanistic Rationale The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by α,β-unsaturated carbonyls (e.g., acrylamides) designed to engage nucleophilic cysteine resi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The paradigm of targeted covalent inhibitors (TCIs) has historically been dominated by α,β-unsaturated carbonyls (e.g., acrylamides) designed to engage nucleophilic cysteine residues. However, because cysteine is one of the least abundant amino acids in the human proteome, relying solely on cysteine-targeting warheads severely restricts the druggable target space [1].

To transcend this limitation, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has been widely adopted. Sulfonyl fluorides (SFs) are privileged electrophiles that exhibit "Goldilocks" reactivity: they are highly resistant to aqueous hydrolysis and reduction, yet undergo rapid, proximity-driven nucleophilic substitution when positioned near context-specific tyrosine, lysine, serine, or histidine residues within a protein binding pocket[1].

The compound 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7) is a highly specialized aryl sulfonyl fluoride warhead. The rational design of this moiety relies on precise electronic and steric tuning:

  • Electronic Attenuation: The electron-donating methoxy groups at the 4- and 5-positions reduce the electrophilicity of the sulfur(VI) center. This prevents promiscuous, off-target labeling in the crowded cellular milieu[2].

  • Steric & Trajectory Tuning: The ortho-fluoro substitution introduces a steric boundary and alters the dihedral angle of the sulfonyl group, optimizing the trajectory for nucleophilic attack by a target residue only when the warhead is perfectly anchored by the reversible ligand scaffold.

Physicochemical Properties & Reagent Specifications

To ensure reproducible assay development, the fundamental properties of the warhead must be strictly controlled.

PropertySpecificationExperimental Implication
Chemical Name 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluorideReagent for SuFEx click chemistry and TCI synthesis.
CAS Number 1955558-52-7Verify lot purity via LC-MS prior to conjugation.
Molecular Weight 238.21 g/mol Ideal low-molecular-weight fragment for modular ligand design.
Target Residues Tyrosine (Tyr), Lysine (Lys), Histidine (His)Expands targeting beyond Cysteine. Forms stable sulfonates/sulfonamides[3].
Aqueous Stability High (t½ > 24h in PBS, pH 7.4)Allows for extended in vitro incubation without background hydrolysis[4].
Leaving Group Fluoride (F⁻)Highly stable S-F bond requires proximity-induced activation[5].

The Two-Step Covalent Inhibition Mechanism

The modification of a target protein by a SuFEx covalent inhibitor is an obligate two-step kinetic process[6]. First, the inhibitor (


) binds reversibly to the target protein (

) to form a non-covalent complex (

), governed by the dissociation constant (

). Second, the precise spatial arrangement within the pocket triggers the SuFEx reaction, expelling a fluoride ion and forming an irreversible covalent adduct (

), governed by the inactivation rate (

).

Mechanism P Target Protein (P) + Nucleophile (Tyr/Lys) PI Reversible Complex [P·I] (Proximity Induced) P->PI k(on) I Inhibitor (I) (Ligand + SF Warhead) I->PI k(off) P_I Covalent Adduct (P-I) + HF PI->P_I k(inact)

Fig 1: Two-step kinetic mechanism of proximity-induced SuFEx covalent inhibition.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes orthogonal checks to ensure that the observed covalent modification is driven by specific target recognition rather than non-specific warhead reactivity.

Protocol A: Conjugation of the Warhead to a Reversible Ligand

Causality Check: Unlike sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides are remarkably stable under basic coupling conditions. This allows for late-stage functionalization of complex ligand scaffolds without degrading the warhead[1].

  • Preparation: Dissolve the amine-bearing reversible ligand (1.0 eq) and 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.2 eq) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the primary amine, facilitating nucleophilic attack on the ligand scaffold (if conjugating via a linker) or maintaining basicity for SuFEx if synthesizing a direct derivative.

  • Reaction: Stir at room temperature for 12 hours. Monitor via LC-MS. The S(VI)-F bond will remain intact during this process.

  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid). Lyophilize to obtain the targeted covalent inhibitor.

Protocol B: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality Check: To prove that the inhibitor is acting via a proximity-induced mechanism (and not promiscuous labeling), we must observe a strictly 1:1 binding stoichiometry. Multiple mass additions indicate that the warhead is too reactive or the ligand lacks specificity[4].

  • Protein Preparation: Dilute recombinant target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Avoid primary amine-containing buffers (like Tris) which can act as competing nucleophiles over long incubations.

  • Inhibitor Incubation: Add the synthesized SF-inhibitor (final concentration 20 µM, 10x excess) and incubate at 37°C.

  • Kinetic Sampling: Aliquot 10 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes. Quench immediately by adding 1% Formic Acid to denature the protein and halt the SuFEx reaction.

  • LC-MS Analysis: Inject onto a C4 column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the raw spectra using MaxEnt1 or similar algorithms.

  • Validation: You should observe a mass shift corresponding exactly to [Protein Mass] + [Inhibitor Mass] - 20 Da (loss of HF).

Protocol C: Determination of (Biochemical Assay)

Causality Check: A true targeted covalent inhibitor will exhibit time-dependent inhibition. Pre-incubating the enzyme with the inhibitor before adding the substrate should yield lower IC₅₀ values over time.

  • Assay Setup: Prepare a matrix of inhibitor concentrations spanning from 0.1x to 10x the expected

    
    .
    
  • Time-Dependent Incubation: Incubate the target enzyme with the inhibitor matrix for varying pre-incubation times (

    
     = 0, 10, 20, 40, 60 min).
    
  • Substrate Addition: Rapidly add the reporter substrate to initiate the enzymatic reaction. Measure the initial velocity (

    
    ).
    
  • Data Fitting: Plot the natural log of remaining activity vs. pre-incubation time to determine the observed rate constant (

    
    ) for each concentration. Fit the data to the equation: 
    
    
    
    to extract
    
    
    and
    
    
    .

Workflow Step1 1. Ligand-Warhead Conjugation (SuFEx Chemistry) Step2 2. Intact Mass Spectrometry (Validate 1:1 Stoichiometry) Step1->Step2 Step3 3. Time-Dependent Kinetics (Determine k_inact / K_I) Step2->Step3 Step4 4. Chemoproteomic Profiling (Assess Off-Target Labeling) Step3->Step4

Fig 2: End-to-end validation workflow for SuFEx-based targeted covalent inhibitors.

Data Interpretation & Troubleshooting

Proper interpretation of the intact MS and kinetic data is critical for advancing a compound. Use the following matrix to troubleshoot aberrant results.

ObservationMechanistic CauseCorrective Action
No mass shift on Intact MS Warhead is positioned poorly; no nucleophile within 3-4 Å.Redesign the linker length or attachment vector. Verify reversible binding (

) independently.
Multiple mass additions (+2, +3 adducts) Warhead is too electrophilic or ligand affinity is too low.Switch to a more sterically hindered SF, or improve the non-covalent affinity of the ligand scaffold.
Inhibition is not time-dependent The compound is acting as a reversible inhibitor; SuFEx is not occurring.Check assay pH (Tyr/Lys reactivity is highly pH-dependent). Confirm target residue is not mutated.
Rapid labeling of control proteins Promiscuous reactivity; loss of "Goldilocks" stability.Ensure buffer is free of strong nucleophiles. Verify the integrity of the S-F bond via NMR prior to assay.

References

Sources

Method

Coupling Protocols for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride: A SuFEx-Enabled Workflow

Application Note: AN-SF-2024-03 Introduction & Mechanistic Rationale 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (Cas No: Specific derivatives vary, often custom synthesized from sulfonyl chloride precursor 656806-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SF-2024-03

Introduction & Mechanistic Rationale

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (Cas No: Specific derivatives vary, often custom synthesized from sulfonyl chloride precursor 656806-43-8) represents a specialized class of "SuFEx" (Sulfur-Fluoride Exchange) hubs. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfonyl fluoride (-SO₂F) motif offers a unique stability-reactivity profile essential for modern drug discovery.

The Chemical Logic

The utility of this specific scaffold lies in the electronic push-pull of its substituents:

  • 4,5-Dimethoxy groups: Electron-donating groups (EDGs) increase electron density on the aromatic ring. This stabilizes the molecule against non-specific nucleophilic attack, preventing "off-target" labeling in biological media.

  • 2-Fluoro substituent: An electron-withdrawing group (EWG) via induction, positioned ortho to the sulfonyl group. This subtly activates the sulfur center for specific nucleophilic attack when catalyzed, while also modulating the pKa of the resulting sulfonamide.

This guide details the two primary coupling modes: S–N bond formation (Sulfonamides) and S–O bond formation (Sulfonates), utilizing SuFEx catalysis.

Experimental Workflow

The following decision tree outlines the selection of coupling partners and conditions.

G Start Start: 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride Decision Select Nucleophile Start->Decision Amine Primary/Secondary Amine (R-NH2 / R2-NH) Decision->Amine Nitrogen Nucleophile Phenol Phenol / Silyl Ether (Ar-OH / Ar-OTMS) Decision->Phenol Oxygen Nucleophile RouteA Route A: S-N Coupling (Sulfonamide Synthesis) Amine->RouteA RouteB Route B: S-O Coupling (Sulfonate Synthesis) Phenol->RouteB CondA Conditions: DBU (stoichiometric) OR Ca(NTf2)2 (Catalytic) RouteA->CondA CondB Conditions: DBU (Catalytic) for Ar-OTMS BTMG for Ar-OH RouteB->CondB ProdA Product: Sulfonamide CondA->ProdA ProdB Product: Aryl Sulfonate CondB->ProdB

Figure 1: Strategic workflow for coupling 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride based on nucleophile selection.

Protocol A: S–N Coupling (Sulfonamide Synthesis)

This protocol utilizes the unique properties of the sulfonyl fluoride to form sulfonamides without the harsh conditions required for sulfonyl chlorides.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Electrophile: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the sulfonyl fluoride (1.0 equiv) in MeCN (0.2 M concentration).

  • Addition: Add the amine (1.2 equiv) to the stirring solution.

  • Activation: Add DBU (1.5 equiv) dropwise.

    • Note: The reaction may warm slightly. For highly reactive amines, cool to 0°C during addition.

  • Reaction: Stir at room temperature (20-25°C).

    • Monitoring: Check via LC-MS or TLC after 1 hour. The high stability of the S-F bond means this reaction is slower than S-Cl analogs; it may require 4–12 hours for completion depending on steric hindrance.

  • Quenching: Once conversion is >95%, dilute the mixture with EtOAc (5 volumes).

  • Wash: Wash the organic layer with 1M HCl (2x) to remove excess amine and DBU.

    • Critical: The 2-fluoro-4,5-dimethoxy sulfonamide product is stable to acid wash.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the amine is valuable or unreactive, switch to the "Si-Amine" protocol : Pre-silylate the amine (R-NH-TMS) and use catalytic BTMG (5 mol%). This leverages the high bond energy of Si-F to drive the reaction (See Sharpless et al., 2014).

Protocol B: S–O Coupling (Sulfonate Synthesis)

This reaction creates a sulfonate linkage, often used to create covalent inhibitors targeting specific tyrosine residues in proteins.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Electrophile: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Aryl Silyl Ether (Ar-OTMS) (1.1 equiv) OR Phenol (Ar-OH)

  • Catalyst: DBU (20 mol%) or BTMG (5 mol%)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure (Silyl Ether Method)
  • Setup: Flame-dry a reaction flask and purge with Nitrogen (SuFEx with silyl ethers is water-sensitive).

  • Dissolution: Dissolve 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 equiv) and the Aryl Silyl Ether (1.1 equiv) in anhydrous MeCN.

  • Catalysis: Add DBU (20 mol%).

  • Reaction: Stir at room temperature. The reaction is driven by the formation of the strong Si-F bond (TMS-F gas/species).

    • Observation: No precipitate usually forms. Monitor by 19F NMR if possible (disappearance of -SO₂F signal at ~ +65 ppm).

  • Workup: Concentrate the solvent directly.

  • Purification: The byproduct is volatile TMS-F. The residue can often be recrystallized or passed through a short silica plug to remove the catalyst.

Mechanism of Activation

The following diagram illustrates the catalytic cycle, highlighting the role of the fluoride leaving group.

Mechanism Substrate Sulfonyl Fluoride (R-SO2-F) TS Trigonal Bipyramidal Transition State Substrate->TS Attack Nucleophile Activated Nucleophile (Nu- / [Nu-Base]+) Nucleophile->TS Product Sulfonyl Product (R-SO2-Nu) TS->Product Collapse Leaving Fluoride Ion (F-) TS->Leaving Elimination Leaving->Nucleophile Regenerates Base/Si-F

Figure 2: General mechanism of SuFEx activation. The transition state involves hypervalent sulfur species.

Data Summary & Troubleshooting

Comparative Leaving Group Ability

The following table highlights why this protocol differs from standard sulfonyl chloride chemistry.

FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)Impact on Protocol
Bond Energy S-Cl: ~60 kcal/molS-F: ~80 kcal/mol-SO₂F requires activation (Base/Si).
Hydrolysis Rapid (minutes to hours)Very Slow (days to weeks)Aqueous workups are safer with -SO₂F.
Selectivity Reacts with -OH, -NH₂, -SHReacts exclusively with activated -NH₂/-OTMSHigher yield, cleaner crude.
Redox Stability Susceptible to reductionResistant to reductionCompatible with reductive conditions.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction (24h) Nucleophile is too deactivated.Switch solvent to DMSO; Increase Temp to 50°C; Use "Si-Amine" protocol.
Hydrolysis Product (Sulfonic Acid) Wet solvent with strong base.While stable, -SO₂F will hydrolyze at high pH > 12. Use anhydrous conditions.
Incomplete Conversion Equilibrium issue (rare) or catalyst poisoning.Add 10 mol% extra DBU; Ensure HF byproduct is scavenged (add solid NaHCO₃).

Safety & References

Safety Considerations
  • HF Generation: While SuFEx releases Fluoride ions, in the presence of silyl groups, it forms TMS-F. In aqueous workups, it forms F- salts. Always treat waste as fluoride-contaminated.

  • Covalent Warhead: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is designed to covalently modify proteins. Avoid inhalation and skin contact. Wear double nitrile gloves.

References
  • Foundational SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Sulfonyl Fluoride Stability Studies: Barnett, B. R., et al. (2022).[2] Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Chemical Science. [Link]

  • Amide/Amine Coupling Protocols: Gao, B., et al. (2023). Installation of -SO2F groups onto primary amides.[3] Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Properties & Safety Data: PubChem Compound Summary for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride synthesis

Technical Support Center: Optimizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Synthesis Case ID: #SF-2F45DM-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Synthesis

Case ID: #SF-2F45DM-OPT Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses yield attrition in the synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (2-F-4,5-DMB-SF) . This molecule is a critical "SuFEx" (Sulfur-Fluoride Exchange) warhead and a key intermediate in medicinal chemistry. The synthesis typically proceeds via the chlorosulfonation of 1-fluoro-3,4-dimethoxybenzene followed by fluoride-chloride exchange.

Yield losses in this pathway are rarely random; they stem from three specific bottlenecks:

  • Regio-isomer competition during electrophilic aromatic substitution.

  • Hydrolysis of the sulfonyl chloride intermediate during aqueous workup.

  • Incomplete halogen exchange (Cl

    
     F) due to phase transfer limitations.
    

Part 1: Diagnostic Triage (Start Here)

Before altering your protocol, identify the exact point of failure using this diagnostic decision tree.

TroubleshootingTree Start Where is the yield loss? Step1 Step 1: Chlorosulfonation (Ar-H → Ar-SO2Cl) Start->Step1 Step2 Step 2: Fluorination (Ar-SO2Cl → Ar-SO2F) Start->Step2 Issue1A Issue: Sticky solid / Oil (Sulfonic acid contamination) Step1->Issue1A Workup Issue1B Issue: Wrong Regioisomer (NMR shows symmetric peaks) Step1->Issue1B Analysis Issue2A Issue: Incomplete Conversion (Ar-SO2Cl remains) Step2->Issue2A Monitoring Issue2B Issue: Hydrolysis Product (Ar-SO3H formed) Step2->Issue2B Post-Rx Sol1A Rx: Add SOCl2 co-solvent & Keep quench < 0°C Issue1A->Sol1A Sol1B Rx: Switch to Diazonium Route (See Advanced Section) Issue1B->Sol1B Sol2A Rx: Increase KHF2 conc. & Check MeCN/H2O ratio Issue2A->Sol2A Sol2B Rx: Eliminate Acetone Use KHF2 (Bifluoride) Issue2B->Sol2B

Caption: Diagnostic logic flow for isolating yield-limiting factors in sulfonyl fluoride synthesis.

Part 2: The Sulfonyl Chloride Intermediate (Step 1)

Context: The precursor, 1-fluoro-3,4-dimethoxybenzene , is electron-rich. While this makes it reactive, it also makes the resulting sulfonyl chloride prone to hydrolysis (reverting to sulfonic acid) and sulfone formation (over-reaction).

Q: My product is an oil that won't crystallize, and NMR shows broad peaks. What happened?

A: You likely have significant sulfonic acid (


) contamination .
This occurs if the chlorosulfonic acid (

) contains water or if the quench was too exothermic. The sulfonic acid acts as a surfactant, preventing crystallization of the chloride.

Protocol Adjustment:

  • Reagent Quality: Distill

    
     if it is dark/viscous.
    
  • The "Thionyl Boost": Add Thionyl Chloride (

    
    )  (1.5 equiv) to the reaction mixture after the initial addition of chlorosulfonic acid but before the quench.
    
    • Mechanism:[1][2][3]

      
       converts any adventitious sulfonic acid back into the desired sulfonyl chloride.
      
    • Citation: This strategy is standard in industrial scale-ups to scavenge water and drive equilibrium toward the chloride [1].

Q: I see a second set of peaks in the NMR. Is it a regioisomer?

A: Likely, yes. The 1-fluoro-3,4-dimethoxybenzene scaffold has two activated positions.

  • Position 6 (Target): Para to the methoxy at C3.

  • Position 2 (Impurity): Ortho to the methoxy at C3 and ortho to Fluorine. While Position 6 is sterically favored, higher temperatures (

    
    ) increase the formation of the Position 2 isomer.
    

Protocol Adjustment:

  • Cryogenic Addition: Perform the addition of the arene to the acid at -10°C to -5°C .

  • Strict Temperature Control: Do not allow the internal temperature to exceed 5°C during the reaction.

Part 3: The Fluoride Exchange (Step 2)

Context: Converting the sulfonyl chloride to the fluoride is the "value-add" step. The standard KF method often fails for electron-rich substrates due to hydrolysis.

Q: Why is my yield dropping during the Cl F exchange?

A: You are likely using Potassium Fluoride (KF) in a basic environment, leading to hydrolysis. Standard KF is hygroscopic and slightly basic. In the presence of water, hydroxide ions (


) compete with fluoride (

), attacking the sulfur center to form the sulfonate (

), which is water-soluble and lost during extraction.

Protocol Adjustment: The Bifluoride Switch Replace KF with Potassium Bifluoride (


) .
  • Why:

    
     maintains a slightly acidic pH (~3-4), which completely shuts down the hydrolysis pathway while providing a highly active source of nucleophilic fluoride (
    
    
    
    ) [2].
Q: What is the optimal solvent system?

A: Acetonitrile (MeCN) and Water (4:1 ratio). Avoid acetone if you are seeing side products. While acetone is common, it can undergo aldol-type condensations under basic conditions (if using KF). MeCN is inert.[4]

Optimized Protocol (Step 2):

  • Dissolve crude sulfonyl chloride (1.0 equiv) in MeCN (

    
    ).
    
  • Add a saturated aqueous solution of

    
     (2.5 equiv) .
    
  • Stir vigorously at RT for 4 hours . (Do not heat unless necessary; heat promotes hydrolysis).

  • TLC Check: The Sulfonyl Fluoride (

    
    ) usually runs slightly higher than the Chloride (
    
    
    
    ) in Hexanes/EtOAc, but the Chloride spot will streak/hydrolyze on silica. Pro-Tip: Treat a TLC aliquot with amine; if it forms a sulfonamide, chloride is still present.

Part 4: Validated Experimental Workflow

This protocol synthesizes field-proven best practices into a single workflow.

Table 1: Quantitative Reagent Ratios
ReagentEquiv.[2][5][6]RoleCritical Parameter
1-Fluoro-3,4-dimethoxybenzene 1.0SubstratePurity >98%
Chlorosulfonic Acid (

)
4.0Reagent/SolventAdd dropwise at <0°C
Thionyl Chloride (

)
1.5ScavengerAdd post-reaction, pre-quench
Potassium Bifluoride (

)
2.5Fluorinating AgentDissolve in min. water
Step-by-Step Methodology

Step 1: Synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with

    
    .
    
  • Charge: Add Chlorosulfonic acid (4.0 equiv) and cool to -10°C (ice/salt bath).

  • Addition: Add 1-Fluoro-3,4-dimethoxybenzene (neat) dropwise via syringe pump or addition funnel over 45 mins. Ensure internal temp < 0°C.

  • Reaction: Stir at 0°C for 2 hours , then allow to warm to 10°C for 1 hour .

  • Scavenge: Cool back to 0°C. Add

    
     (1.5 equiv)  dropwise. Stir 30 mins.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice (50g per g of substrate) with vigorous stirring. Caution: Violent evolution of HCl gas.

  • Isolation: Filter the white precipitate immediately. Wash with cold water (

    
    ). Do not dry under vacuum for long periods  (chloride is unstable); proceed immediately to Step 2.
    

Step 2: Conversion to Sulfonyl Fluoride

  • Solvation: Dissolve the wet filter cake from Step 1 in Acetonitrile (MeCN) .

  • Exchange: Add a saturated aqueous solution of

    
     (2.5 equiv) .
    
  • Reaction: Stir at room temperature. Monitor by TLC or

    
     NMR (Shift: ~ +30 to +40 ppm for 
    
    
    
    ).
  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Hexane  or pass through a short silica plug (eluting with 10% EtOAc/Hexane).
    

Part 5: Visualizing the Pathway

SynthesisPathway SM 1-Fluoro-3,4- dimethoxybenzene Inter Sulfonyl Chloride (Intermediate) SM->Inter ClSO3H (4 eq) -10°C to 0°C + SOCl2 (Scavenger) Prod 2-Fluoro-4,5-dimethoxy benzene-1-sulfonyl fluoride Inter->Prod KHF2 (2.5 eq) MeCN/H2O Room Temp Side1 Sulfonic Acid (Hydrolysis) Inter->Side1 Excess H2O or Heat

Caption: Optimized synthetic route highlighting the critical scavenger step and bifluoride exchange.

References

  • Synthesis of Sulfonyl Chlorides: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011).[7] Direct Conversion of Sulfonic Acids and their Salts to Sulfonyl Chlorides.[2] Journal of Organic Chemistry. (Context: General methodology for chloride stabilization).

  • Bifluoride Exchange (SuFEx Chemistry): Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Alternative Fluorination Methods: Bare, G. A. L. (2023).[2][8] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[2][8][9][10] The Journal of Organic Chemistry, 88(7), 4761–4764.

Sources

Optimization

Side reactions of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in aqueous media

Topic: Stability & Side Reactions in Aqueous Media Classification: Technical Guide | Level: Advanced | Status: Active Executive Summary: The Stability Paradox Welcome to the technical support hub for 2-Fluoro-4,5-dimetho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Side Reactions in Aqueous Media

Classification: Technical Guide | Level: Advanced | Status: Active

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride .

As a researcher utilizing SuFEx (Sulfur-Fluoride Exchange) chemistry, you likely selected this reagent for the unique "Goldilocks" stability of the sulfonyl fluoride bond: stable enough to survive aqueous workups, yet reactive enough to click with specific nucleophiles. However, in aqueous media, this stability is not absolute.

The 4,5-dimethoxy substitution pattern acts as an electron-donating group (EDG) system, which generally stabilizes the sulfonyl center against hydrolysis compared to electron-deficient analogs (e.g., nitro-benzenesulfonyl fluorides). Nevertheless, three primary side-reaction vectors exist in aqueous environments: Base-Catalyzed Hydrolysis , Buffer Aminolysis , and Fluoride Ion Etching .

Module 1: The Hydrolysis Trap (pH Sensitivity)

The Issue: Users often report low yields or the appearance of a highly polar byproduct (the sulfonic acid) when reaction times exceed 4 hours in aqueous buffers.

Technical Insight: While sulfonyl fluorides are "water-tolerant," they are not "water-proof." The hydrolysis mechanism is pH-dependent. At neutral or acidic pH (pH < 7.5), the reaction is sluggish because water is a poor nucleophile for the hexavalent sulfur center. However, as pH rises (pH > 8.0), hydroxide ions (


) act as potent nucleophiles, attacking the sulfur atom to form a pentacoordinate intermediate, leading to the ejection of fluoride and the formation of 2-fluoro-4,5-dimethoxybenzenesulfonic acid .
Visualizing the Mechanism

The following diagram illustrates the transition from the stable reagent to the hydrolyzed byproduct.

HydrolysisMechanism Figure 1: Base-catalyzed hydrolysis pathway of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. Reagent Sulfonyl Fluoride (Reagent) OH_Attack Hydroxide Attack (pH > 8.0) Reagent->OH_Attack  pH dependent Intermediate Pentacoordinate Intermediate OH_Attack->Intermediate  Rate Limiting Products Sulfonic Acid + Fluoride Ion (F-) Intermediate->Products  Irreversible

Stability Data Table

Estimated half-lives based on general aryl sulfonyl fluoride kinetics (Sharpless et al., 2014).

pH ConditionEstimated Half-Life (

)
Risk LevelRecommendation
Acidic (pH 4.0 - 6.0) > 48 HoursLowIdeal for storage/quenching.
Neutral (pH 7.0 - 7.5) 12 - 24 HoursModerateSafe for short reactions (<4h).
Basic (pH 8.0 - 9.0) 1 - 4 HoursHighCritical Danger Zone. Proceed fast.
Highly Basic (pH > 10) < 30 MinutesCriticalUnsuitable. Hydrolysis dominates.
Module 2: Buffer Incompatibility (The "Hidden" Nucleophile)

The Issue: "I used Tris buffer at pH 7.5, but my protein labeling efficiency is near zero."

Root Cause Analysis: This is the most common user error. Sulfonyl fluorides are electrophiles designed to react with nucleophiles (like Tyrosine phenols or Lysine amines) within protein pockets.[1]

  • Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine.

  • Glycine contains a primary amine.

In these buffers, the buffer molecule itself acts as a "decoy nucleophile," reacting with the sulfonyl fluoride to form a sulfonamide. This consumes your reagent before it reaches the target.

Protocol Adjustment:

  • FORBIDDEN Buffers: Tris, Glycine, Ethanolamine.

  • RECOMMENDED Buffers: PBS (Phosphate Buffered Saline), HEPES, MOPS.

Module 3: The Ortho-Fluorine Question

The Issue: "Will the fluorine atom on the benzene ring (position 2) react?"

Technical Insight: Users familiar with Sanger's Reagent (2,4-dinitrofluorobenzene) often fear Nucleophilic Aromatic Substitution (


) at the aryl fluoride position.
  • Analysis:

    
     requires the ring to be electron-deficient.
    
  • Your Molecule: The 4,5-dimethoxy groups are Electron Donating Groups (EDG) . They push electron density into the ring, effectively deactivating it toward

    
     attack at the 2-position.
    
  • Verdict: In mild aqueous media, the ortho-fluorine is stable. It will not hydrolyze or react with weak nucleophiles. Reaction at this site requires harsh conditions (strong alkoxides, high heat) not typical of biological experiments.

Troubleshooting Guide: Diagnostic Workflow

Use this decision tree to diagnose side-reaction issues in your specific experiment.

Troubleshooting Figure 2: Diagnostic workflow for side-reaction elimination. Start Issue: Low Yield / Impurities CheckBuffer 1. Check Buffer Composition Start->CheckBuffer IsAmine Is it Tris, Glycine, or Amine-based? CheckBuffer->IsAmine StopAmine STOP: Buffer Aminolysis. Switch to PBS/HEPES. IsAmine->StopAmine Yes CheckPH 2. Check pH Level IsAmine->CheckPH No IsHighPH Is pH > 8.0? CheckPH->IsHighPH StopHydrolysis STOP: Hydrolysis. Lower pH to 7.2-7.4. IsHighPH->StopHydrolysis Yes CheckTime 3. Reaction Duration IsHighPH->CheckTime No IsLong Is reaction > 12 hours? CheckTime->IsLong IsLong->Start No (Consult Expert) Optimize Optimization: Add co-solvent (DMSO/ACN) to boost rate. IsLong->Optimize Yes

Experimental Protocol: Kinetic Stability Assay

To validate the stability of your specific batch in your specific media, perform this simple NMR or HPLC assay.

Methodology:

  • Preparation: Dissolve 10 mg of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in 0.5 mL of deuterated acetonitrile (

    
    ).
    
  • Initiation: Add 0.5 mL of your target aqueous buffer (

    
     based if using NMR).
    
  • Monitoring:

    • NMR: Track the shift of the aromatic protons. The sulfonic acid product will show a distinct upfield shift due to the loss of the electron-withdrawing sulfonyl fluoride group.

    • HPLC: Monitor the disappearance of the non-polar parent peak and the appearance of the polar solvent-front peak (sulfonic acid).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    allows you to calculate half-life:
    
    
    .
References
  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Journal of the American Chemical Society, 136(46), 15913–15916.

  • Jones, L. H. (2015). "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods." Chemical Science, 6, 2695-2699.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Ticket ID: KB-SF-4522 Subject: Purification, Stability, and Handling of Electron-Rich Aryl Sulfonyl Fluorides Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division Executive Summary & Molecule Profi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-SF-4522 Subject: Purification, Stability, and Handling of Electron-Rich Aryl Sulfonyl Fluorides Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division

Executive Summary & Molecule Profile

You are working with 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride . This is not a standard sulfonyl chloride; it is a SuFEx (Sulfur-Fluoride Exchange) hub .

  • Chemical Behavior: Unlike its chloride analog, this molecule is thermodynamically stable but kinetically active only under specific catalysis (e.g., DBU, BTMG, or Si-activation).

  • Electronic Effect: The 4,5-dimethoxy pattern renders the aromatic ring electron-rich. This stabilizes the S-F bond against non-specific nucleophilic attack (hydrolysis) but may make the sulfonyl center less reactive in "click" conjugation compared to electron-deficient analogs (like nitro-benzenesulfonyl fluorides).

  • Physical State: Typically a crystalline solid or viscous oil depending on purity. The methoxy groups significantly increase polarity compared to non-substituted analogs.

The Purification Workflow (Decision Matrix)

Do not treat this as a standard organic workup. Sulfonyl fluorides require specific handling to avoid converting them back to sulfonic acids or losing them during extraction.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Quench/Extraction (Remove Inorganic Fluorides) Start->Quench PhaseCheck Is the Organic Phase Acidic? Quench->PhaseCheck BaseWash Wash with sat. NaHCO3 (Remove Sulfonic Acid) PhaseCheck->BaseWash Yes (pH < 4) TLC TLC Analysis (Hexane:EtOAc 3:1) PhaseCheck->TLC No (Neutral) BaseWash->TLC StateCheck Physical State? TLC->StateCheck Cryst Recrystallization (EtOH or Hex/EtOAc) StateCheck->Cryst Solid/Crystalline Column Flash Chromatography (Silica Gel) StateCheck->Column Oil/Complex Mix Final Pure SuFEx Reagent Cryst->Final Column->Final

Caption: Figure 1. Logical decision tree for the isolation and purification of aryl sulfonyl fluorides.

Step-by-Step Purification Protocols

Phase 1: The "Chemical Scrub" (Extraction)

Goal: Remove inorganic fluorides (KHF₂, AgF) and hydrolytic byproducts (Sulfonic Acids).

Unlike sulfonyl chlorides, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is stable to aqueous workup.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? The dimethoxy groups make this molecule moderately polar; Hexane may not fully solubilize it.

  • Acid Wash (Optional but Recommended): Wash once with 1M HCl .

    • Why? If you used an amine catalyst (DABCO, DBU) or an aniline precursor, this removes the organic bases. The S-F bond is stable to dilute acid.

  • Base Wash (Critical): Wash vigorously with saturated NaHCO₃ .

    • Why? This removes the Sulfonic Acid byproduct (hydrolysis impurity). The sulfonyl fluoride will remain in the organic layer, while the sulfonic acid forms a water-soluble sodium salt.

  • Drying: Dry over anhydrous MgSO₄ (not Na₂SO₄, MgSO₄ is faster/more efficient for polar oils) and filter.

Phase 2: Flash Chromatography

Goal: Separate from non-polar precursors or starting materials.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Note: You do not need to treat the silica with Et3N. Aryl sulfonyl fluorides are stable on neutral/acidic silica.

  • Mobile Phase: Hexane / Ethyl Acetate gradient.

    • Starting Point: 0% to 30% EtOAc.

    • Observation: The product (dimethoxy substituted) will elute later than typical phenyl sulfonyl fluorides due to the polar oxygen atoms. Expect elution around 15–25% EtOAc.

  • Detection: UV at 254 nm. (The benzene ring is UV active).

Phase 3: Recrystallization (If Solid)

Goal: High-purity polishing (>98%).

If the oil solidifies upon standing or cooling:

  • Solvent A: Dissolve in minimum hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Solvent B (Anti-solvent): Add water dropwise until turbidity persists, then cool to 4°C.

  • Alternative System: Dissolve in minimum hot EtOAc , add Hexane until cloudy.

Troubleshooting & FAQs

Q1: "My product is turning into an acid (low Rf streak on TLC). Is it hydrolyzing?"

Diagnosis: Likely yes, but not because of water alone. Root Cause:

  • Basic Hydrolysis: Are you storing it with residual base (e.g., unremoved K₂CO₃ or amine)? Sulfonyl fluorides are stable to water but unstable to hydroxide (OH⁻) .

  • Silica Activity: While rare, highly active acidic silica can degrade electron-rich sulfonyl fluorides if left on the column for hours. Solution:

  • Ensure the workup included a thorough acid wash (1M HCl) to remove bases.

  • Flush the column quickly; do not leave the compound on silica overnight.

Q2: "I cannot separate the Sulfonyl Chloride precursor from the Sulfonyl Fluoride."

Context: If you synthesized this from the corresponding sulfonyl chloride using KHF₂. Issue: They often have identical Rf values. The "Chemical Scavenger" Fix:

  • Add a secondary amine (e.g., Morpholine , 0.2 eq) to the crude mixture.

  • Stir for 15 minutes.

  • Mechanism: The amine reacts rapidly with the Sulfonyl Chloride (forming a sulfonamide) but reacts extremely slowly with the Sulfonyl Fluoride (which requires specific catalysis).

  • The resulting sulfonamide is much more polar and will stay at the baseline during chromatography or wash out with acid.

Q3: "The product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or impurities. Fix:

  • The "Dimethoxy" groups can coordinate solvents (DCM/EtOAc).

  • Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

  • Scratch the flask wall with a glass rod to induce nucleation.

Quantitative Data: Stability Profile

Data summarized from general SuFEx stability studies (Sharpless et al.) applied to electron-rich systems.

ConditionStability of 2-Fluoro-4,5-dimethoxy-Ar-SO₂FAction
Water (Neutral, 25°C) High (>24 hours)Safe to wash.
1M HCl (Acidic) High Safe to wash.
1M NaOH (Basic) Low (Hydrolysis < 1 hour)Avoid. Use NaHCO₃ instead.
Silica Gel Moderate/High Flash column safe.
Amine Nucleophiles High (without catalyst)Stable against non-catalytic amines.

References & Authority

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

    • Core Authority: Establishes the fundamental stability of Ar-SO₂F against hydrolysis and thermolysis.

  • Tribby, A. L., Ball, N. D., et al. (2017).[1] "Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides." The Journal of Organic Chemistry.

    • Technical Insight: Discusses purification and stability of functionalized aryl sulfonyl fluorides.

  • Gómez-Palomino, A., Cornella, J., et al. (2020). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Angewandte Chemie.

    • Protocol Validation: Provides detailed workup procedures for converting precursors to sulfonyl fluorides without hydrolysis.

Disclaimer: This guide is intended for qualified research personnel. Always review the specific Safety Data Sheet (SDS) for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride before handling.

Sources

Optimization

Overcoming low reactivity of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Technical Support Center: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Welcome to the technical support guide for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Welcome to the technical support guide for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this reagent in their synthetic workflows. We will address the common challenges associated with its reactivity, provide detailed troubleshooting advice, and offer validated protocols to ensure your experimental success.

Introduction: Understanding the Reactivity Profile

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is a valuable building block in medicinal chemistry and organic synthesis, primarily used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3] However, its unique substitution pattern presents a distinct challenge. The two electron-donating methoxy groups on the aromatic ring increase the electron density at the sulfur center, which attenuates its electrophilicity.[3][4] This electronic effect, combined with potential steric hindrance, often results in sluggish or incomplete reactions compared to electron-deficient or less substituted aryl sulfonyl fluorides.[5][6]

This guide provides actionable strategies to overcome this inherent low reactivity, enabling you to harness the full potential of this versatile reagent.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in a practical question-and-answer format.

Q1: My SuFEx reaction with an amine/phenol is extremely slow or not proceeding at all. What is the primary cause?

A1: The root cause is the electron-rich nature of the benzene ring. The two methoxy (-OCH₃) groups are strong electron-donating groups, which push electron density into the aromatic system. This effect extends to the sulfonyl fluoride group (-SO₂F), reducing the partial positive charge on the sulfur atom. A less electrophilic sulfur center is less susceptible to nucleophilic attack by your amine or phenol, leading to a higher activation energy barrier for the reaction.[3][4]

Q2: How can I effectively activate the sulfonyl fluoride to accelerate the reaction with my nucleophile?

A2: Activation is key. The goal is to make the sulfur center more electrophilic or to increase the nucleophilicity of your coupling partner. Several strategies have proven effective:

  • Strong, Non-Nucleophilic Organic Bases: These are the most common and effective activators. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) are excellent choices.[3][5] They function primarily as Brønsted bases, deprotonating the nucleophile (e.g., phenol or the N-H of an amine) to generate a much more potent anionic nucleophile.[7][8] This dramatically increases the reaction rate. DBU is a versatile catalyst for many SuFEx reactions.[3]

  • Lewis Acid Catalysis: For certain substrates, particularly with amine nucleophiles, Lewis acids like Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can be effective. The Lewis acid coordinates to the sulfonyl group, withdrawing electron density and activating the sulfur center towards nucleophilic attack.[7][9] This approach is particularly useful for challenging sulfamoyl fluoride synthesis.[3]

  • Silicon Additives (Fluoride Scavengers): Reagents like hexamethyldisilazane (HMDS) or other silylating agents can work synergistically with an organic base.[5] The silicon additive serves two roles: it can silylate your nucleophile (e.g., an alcohol) to form a more reactive silyl ether, and it acts as a "fluoride trap." As the reaction proceeds and fluoride ions (F⁻) are released, the silicon additive sequesters them to form a very stable Si-F bond.[10][11] This prevents the fluoride from inhibiting the catalyst or participating in side reactions, driving the equilibrium towards the product. The combination of BTMG and HMDS has been shown to be a powerful and universal accelerator for SuFEx reactions.[5][9]

Q3: I am attempting to react 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride with a phenol, but see no product formation even with DBU. What should I do?

A3: Reactions with phenols (O-sulfonylation) are generally more challenging than with amines (N-sulfonylation) due to the lower nucleophilicity of the neutral hydroxyl group.

  • Increase Catalyst Loading & Temperature: For electron-rich sulfonyl fluorides reacting with phenols, you may need to increase the catalyst loading (e.g., from 10 mol% to 20-30 mol% of DBU or BTMG) and gently heat the reaction (e.g., to 40-60 °C).

  • Employ a Fluoride Scavenger: This is a prime scenario for using a silicon additive like HMDS in conjunction with your base.[5] The base will generate the potent phenolate anion, and HMDS will trap the released fluoride, preventing reaction reversal and catalyst inhibition.

  • Pre-form the Phenolate: In an anhydrous solvent, you can pre-treat the phenol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to quantitatively generate the phenolate before adding the sulfonyl fluoride. This ensures the most reactive form of the nucleophile is present from the start.

Q4: What are the best solvents and reaction conditions to start with?

A4: A good starting point for most SuFEx reactions is an aprotic polar solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) at room temperature. MeCN is often preferred as it is easier to remove during workup.[5] For particularly stubborn reactions, a higher boiling point solvent like dioxane might be necessary to allow for heating.[9] Always ensure your reagents and solvent are dry, as water can hydrolyze the activated sulfonyl fluoride intermediate.

Q5: How can I monitor the progress of my reaction effectively?

A5:

  • Thin-Layer Chromatography (TLC): This is the quickest method. The product sulfonamide or sulfonate ester will typically have a different Rf value than the starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring. You can track the disappearance of your starting material masses and the appearance of the expected product mass. This is highly recommended for optimizing reaction conditions.

  • ¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer capable of fluorine detection, you can directly monitor the disappearance of the signal for the -SO₂F group and the appearance of a new signal for the released fluoride ion (often complexed with the counter-ion or scavenger).

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Sulfonamide Synthesis using DBU

This protocol describes the reaction of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride with a primary or secondary amine.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.0 eq).

  • Dissolve the amine in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.2 M.

  • Add 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.1 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: Accelerated O-Sulfonylation using BTMG/HMDS

This protocol is optimized for the more challenging reaction with a phenol, leveraging the synergistic effect of a strong base and a fluoride scavenger.[5]

Step-by-Step Methodology:

  • To a dry vial, add the phenol (1.0 eq, 0.1 mmol) and 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (1.0 eq, 0.1 mmol).

  • Add anhydrous acetonitrile (MeCN, 0.5 mL).

  • Add hexamethyldisilazane (HMDS) (1.0 eq, 0.1 mmol).

  • Add 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (20 mol%, 0.02 mmol).

  • Stir the reaction vigorously at room temperature. Due to the electron-rich nature of the sulfonyl fluoride, the reaction may require several hours (e.g., 2-6 hours) or gentle heating (40 °C).

  • Monitor the reaction by LC-MS. Most reactions with electron-poor sulfonyl fluorides are complete within minutes under these conditions, but electron-rich substrates require longer times.[5]

  • Once complete, the product can often be isolated by simply evaporating the volatile components under reduced pressure or passing the mixture through a short plug of silica gel.[5]

Data & Reagent Selection

Table 1: Catalyst/Activator Selection Guide
Activator SystemNucleophile TypeTypical LoadingKey AdvantagesConsiderations
DBU Amines, Alcohols, Phenols10-30 mol% (cat.) or 1.1 eq (promoter)Good general-purpose base, readily available.May not be strong enough for very challenging couplings.
BTMG / HMDS Alcohols, Phenols (esp.)BTMG: 5-20 mol%HMDS: 1.0 eqExcellent for difficult O-sulfonylation, very fast for typical substrates, simple workup.[5]BTMG is a stronger, more hindered base. HMDS is moisture sensitive.
Ca(NTf₂)₂ / DABCO AminesCa(NTf₂)₂: 10 mol%DABCO: 50 mol%Lewis acid activation, good for nitrogenous S(VI) compounds.[9]Requires two components, may need optimization for specific substrates.

Visualized Workflows & Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a sluggish reaction with 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Troubleshooting_Workflow start Start: Reaction is Slow or Stalled check_reagents Q: Are reagents & solvent pure and dry? start->check_reagents no_reagents No: Dry solvent, purify reagents check_reagents->no_reagents No increase_base Strategy 1: Increase Base Strength/Loading (e.g., Switch Et3N to DBU or BTMG) check_reagents->increase_base Yes yes_reagents Yes no_reagents->start check_progress1 Q: Reaction improved? increase_base->check_progress1 add_heat Strategy 2: Increase Temperature (e.g., RT to 40-60 °C) check_progress1->add_heat No success Success: Isolate Product check_progress1->success Yes check_progress2 Q: Reaction improved? add_heat->check_progress2 add_scavenger Strategy 3: Add Fluoride Scavenger (e.g., 1.0 eq HMDS) check_progress2->add_scavenger No check_progress2->success Yes check_progress3 Q: Reaction improved? add_scavenger->check_progress3 check_progress3->success Yes failure Failure: Re-evaluate strategy (Consider alternative synthons) check_progress3->failure No Activation_Mechanism Mechanism of Base-Mediated SuFEx Activation cluster_0 Pathway A: Nucleophile Activation cluster_1 Pathway B: Fluoride Scavenging cluster_2 Core SuFEx Reaction Phenol Ar'-OH (Phenol) Phenolate Ar'-O⁻ (Potent Nucleophile) Phenol->Phenolate Deprotonation Base Base (e.g., BTMG) Base->Phenolate Deprotonation Product Ar-SO₂-OAr' (Product) Phenolate->Product Nucleophilic Attack Fluoride F⁻ (Released Leaving Group) SiF Me₃Si-F (Stable Byproduct) Fluoride->SiF Sequestration HMDS HMDS ((Me₃Si)₂NH) HMDS->SiF Sequestration SulfonylFluoride Ar-SO₂F (Electron-Rich) SulfonylFluoride->Product Product->Fluoride Releases

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride (CAS: 1955558-52-7)

Senior Application Scientist's Foreword Welcome to the advanced troubleshooting and technical support center for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride . As a specialized Sulfur(VI) Fluoride Exchange (SuFEx) b...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Foreword

Welcome to the advanced troubleshooting and technical support center for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride . As a specialized Sulfur(VI) Fluoride Exchange (SuFEx) building block, this compound is highly valued in drug discovery and chemical biology for its ability to form irreversible covalent bonds with target proteins.

While sulfonyl fluorides are celebrated for their "click-like" stability and resistance to reduction compared to their sulfonyl chloride counterparts, they are not entirely immune to degradation. In my experience, researchers frequently misdiagnose warhead hydrolysis as a batch-quality issue, when it is almost always a symptom of microenvironmental factors—specifically, localized pH spikes or poor steric alignment within a protein binding pocket. This guide is designed to unpack the causality behind these degradation pathways and provide self-validating protocols to ensure your bioconjugation workflows succeed.

Part 1: Mechanistic Insights & FAQs

Q: Why is my 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride warhead hydrolyzing despite the reputed stability of SuFEx reagents? A: Sulfonyl fluorides possess a highly polarized S–F bond with a strong homolytic bond dissociation energy (~81–90 kcal/mol), making them highly resistant to1[1]. However, hydrolysis during an assay is usually a symptom of poor target alignment. When the warhead docks into a protein binding site, the localized microenvironment (e.g., hydrogen bonding from nearby residues) activates the S–F bond. If the target nucleophile (such as a Lysine or Tyrosine residue) is not perfectly aligned to attack the activated sulfur center, the highly solvated sulfonyl fluoride becomes susceptible to interception by ambient water molecules. This proximity-driven misfire leads to 2[2].

Q: How do organic bases and pH affect the hydrolysis rate of this compound? A: While sulfonyl fluorides exhibit remarkable thermodynamic stability across a broad pH range in pure aqueous buffers, the introduction of exogenous organic bases drastically alters this profile. Additives like Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA), or NaOH in mixed aqueous/organic media act as strong nucleophilic catalysts. These conditions strip the protective stabilization of the fluoride ion, leading to3[3].

Pathway cluster_sufex Productive SuFEx Pathway cluster_hydro Hydrolysis Pathway SF 2-Fluoro-4,5-dimethoxybenzene- 1-sulfonyl fluoride Bind Optimal Protein Binding Pocket Alignment SF->Bind Target Proximity Misalign Poor Alignment or Excess Aqueous Base SF->Misalign Solvent Exposure Conj Stable Covalent Conjugate (e.g., Lys/Tyr/His) Bind->Conj Nucleophilic Attack Hydro Sulfonic Acid Byproduct (Hydrolysis) Misalign->Hydro Water Interception

Kinetic competition between productive SuFEx conjugation and aqueous hydrolysis.

Part 2: Quantitative Baselines for Hydrolytic Stability

To effectively troubleshoot, you must understand the baseline stability of the S(VI)-F bond under various conditions. The following table synthesizes the expected hydrolysis rates of standard SuFEx sulfonyl fluorides based on 3[3].

Environmental ConditionTemperatureAdditivesTimeIntact Sulfonyl Fluoride (%)Hydrolyzed Byproduct (%)
Aqueous Buffer (pH 4.0)40 °CNone24 h> 98%< 2%
Aqueous Buffer (pH 7.4)37 °CNone24 h> 95%< 5%
Aqueous Buffer (pH 9.0)65 °CNone24 h~ 90%~ 10%
Mixed Media (pH 8.0)25 °CTEA (10 eq)5 min< 10%> 90%
Mixed Media (pH 8.0)25 °CNaOH (1 eq)5 min< 5%> 95%
Part 3: Troubleshooting Guide

Issue: High levels of sulfonic acid byproduct detected via LC-MS during protein labeling, with low yields of the desired covalent conjugate.

Root Cause Analysis:

  • Buffer Incompatibility: The use of primary amines (like Tris) or strong organic bases in the reaction buffer catalyzes the heterolytic cleavage of the S-F bond.

  • Steric Clashing / Misalignment: The 2-fluoro-4,5-dimethoxybenzene moiety is sterically demanding. If the linker connecting this warhead to your targeting ligand is too short or too rigid, the sulfonyl fluoride will sit awkwardly in the binding pocket, exposing the electrophilic sulfur to bulk solvent.

Troubleshooting Start Issue: High Hydrolysis Rate Detected via LC-MS CheckPH Check Buffer pH & Comp Start->CheckPH IsPH pH > 8.5 or Amines present? CheckPH->IsPH FixPH Adjust to pH 7.4-8.0 Use amine-free buffer IsPH->FixPH Yes CheckAlign Assess Target Alignment IsPH->CheckAlign No IsAlign Poor Docking Geometry? CheckAlign->IsAlign FixAlign Redesign Linker length or Warhead Position IsAlign->FixAlign Yes

Troubleshooting workflow for mitigating sulfonyl fluoride hydrolysis.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every experiment must internally validate whether hydrolysis is driven by the buffer or by the protein pocket.

Protocol A: Self-Validating Hydrolysis Baseline Assay

Causality: Before attributing low conjugation yields to poor binding affinity, you must establish the intrinsic hydrolytic half-life of 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in your specific assay buffer. Validation Mechanism: This protocol uses a parallel "buffer-only" vs. "buffer + target protein" setup. If hydrolysis occurs rapidly in both, the buffer system is flawed. If hydrolysis only occurs in the presence of the protein, the issue is binding site misalignment.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in anhydrous DMSO. Store desiccated at -20°C to prevent premature degradation.

  • Vessel Setup: Aliquot 100 µL of your intended amine-free reaction buffer (e.g., PBS or HEPES, pH 7.4) into two LC-MS vials.

  • Control & Test Spiking:

    • Vial A (Negative Control): Add 1 µL of the compound stock (final concentration 100 µM).

    • Vial B (Test): Add 1 µL of the compound stock AND your target protein (final concentration 10 µM).

  • Incubation: Incubate both vials at 37°C with gentle agitation.

  • Kinetic Sampling: Sample 10 µL at t = 0, 1, 4, 12, and 24 hours. Immediately quench each sample with 10 µL of 1% formic acid in acetonitrile to halt any base-catalyzed hydrolysis.

  • Analysis: Analyze via LC-MS. Monitor the ratio of the intact parent mass ([M+H]+ 239.0) to the sulfonic acid hydrolysis product mass ([M-F+OH+H]+ 237.0).

Protocol B: Optimized Chemoselective Protein Conjugation

Causality: To prevent base-catalyzed hydrolysis while maintaining the nucleophilicity of target residues (e.g., Tyr, Lys), reactions must be buffered precisely at pH 7.4–8.0 without exogenous organic bases. Validation Mechanism: Includes a "denatured protein" control. If the sulfonyl fluoride hydrolyzes or conjugates to the denatured protein at the same rate as the folded protein, the reaction is driven by non-specific reactivity rather than proximity-driven SuFEx.

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the target protein is in a primary-amine-free buffer (e.g., PBS, pH 7.4). Strictly avoid Tris buffer, which acts as a competitive nucleophile.

  • Reaction Setup: Set up three reaction vessels:

    • Vessel A (Active): Folded protein (10 µM) in buffer.

    • Vessel B (Denatured Control): Protein (10 µM) pre-boiled for 10 minutes in 1% SDS.

    • Vessel C (Buffer Control): Buffer only.

  • Initiation: Add the sulfonyl fluoride compound to all vessels to a final concentration of 100 µM (10x molar excess). Ensure the final DMSO concentration remains ≤ 2% v/v to prevent solvent-induced protein unfolding.

  • Incubation: Incubate at room temperature (25°C) for 4 hours.

  • Quenching & Readout: Quench with 1% formic acid. Analyze Vessel A and B via intact protein MS to confirm specific conjugation. Analyze Vessel C via LC-MS to quantify background hydrolysis.

Part 5: References
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate Source: Journal of the American Chemical Society (via NIH PMC) URL:

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (via NIH PMC) URL:

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry Source: BLD Pharmatech URL:

  • Unconventional reactivity of sulfonyl fluorides Source: Trends in Chemistry (via Imperial College Spiral) URL:

Sources

Optimization

Challenges in the synthesis of substituted aryl sulfonyl fluorides

Technical Support Center: Synthesis of Substituted Aryl Sulfonyl Fluorides Status: Operational Operator: Senior Application Scientist (SuFEx Chemistry Division) Ticket ID: #SF-2024-OPT Introduction: Beyond the Chloride W...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Substituted Aryl Sulfonyl Fluorides

Status: Operational Operator: Senior Application Scientist (SuFEx Chemistry Division) Ticket ID: #SF-2024-OPT

Introduction: Beyond the Chloride

Welcome to the technical center. You are likely here because you are transitioning from traditional sulfonamide synthesis to SuFEx (Sulfur-Fluoride Exchange) chemistry, or you need a robust covalent warhead for a chemical biology probe.

Sulfonyl fluorides (


) are not merely "better sulfonyl chlorides."[1][2] They are thermodynamically stable yet kinetically active only when perturbed by specific activators (the "sleeping beauty" effect). However, their synthesis is often plagued by hydrolysis of precursors, poor functional group tolerance, or catalyst poisoning.

This guide abandons generic textbook advice. We will troubleshoot the specific failure modes of


 synthesis using self-validating protocols.

Module 1: Strategic Route Selection

Before mixing reagents, you must select the route based on your starting material's electronic bias and available functional groups.

Workflow Decision Tree

SuFEx_Route_Selection Start Starting Material? SulfonylCl Aryl Sulfonyl Chloride Start->SulfonylCl ArylHalide Aryl Bromide/Iodide Start->ArylHalide Thiol Thiol / Disulfide Start->Thiol Sensitive Base Sensitive? SulfonylCl->Sensitive Pd_DABSO Pd-Catalysis (DABSO + NFSI) ArylHalide->Pd_DABSO One-Pot Electron Electron Poor? Thiol->Electron Yes Yes Sensitive->Yes Buffered No No Sensitive->No Fast Electron->Yes Direct Electron->No Via Bromide KHF2 Bifluoride Exchange (KHF2/MeCN) KF_Crown Naked Fluoride (KF/18-C-6) Oxidative Oxidative Fluorination (Bleach/KHF2) Yes->KHF2 Buffered Yes->Oxidative Direct No->KF_Crown Fast No->Pd_DABSO Via Bromide

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and sensitivity.

Module 2: The "Gold Standard" (Chloride-Fluoride Exchange)

The most common failure mode here is hydrolysis of the sulfonyl chloride before fluorination occurs, or elimination side reactions caused by basic fluoride sources.

Protocol A: The Potassium Bifluoride (KHF2) Method

Best for: Base-sensitive substrates, large-scale synthesis.

The Logic: Unlike "naked" fluoride (KF), the bifluoride anion (


) is non-basic. It acts as a buffer, preventing the formation of sulfonate salts (

) which are dead ends.

Step-by-Step:

  • Solvent System: Prepare a 1:1 mixture of Acetonitrile (MeCN) and Water.

    • Critical: Do not use anhydrous conditions here. The bifluoride mechanism benefits from the aqueous interface.

  • Stoichiometry: Use 2.0 - 3.0 equivalents of

    
    .
    
  • Addition: Add

    
     to the solvent; it will not fully dissolve. Add the sulfonyl chloride.[1][3]
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

  • Monitoring: TLC will show a slight shift (fluorides are usually less polar than chlorides).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Starting Material Persists Low solubility of inorganic salt.Add 5-10 mol% 18-crown-6 or use TBAF (catalytic) to initiate phase transfer.
Hydrolysis Product (

)
pH too high (if using KF) or wet solvent (if using anhydrous method).Switch to KHF2 immediately. The acidic proton buffers the reaction.
Sluggish Reaction Electron-rich ring (deactivates S center).Heat to 50°C. If unstable, switch to ZnF2 (mild Lewis acid activation).

Module 3: The "Modern Route" (Pd-Catalyzed Insertion)

When you cannot source the sulfonyl chloride, or it is unstable, you must build the C-S bond and S-F bond in one pot. This relies on DABSO (a solid


 surrogate) and Palladium catalysis.[3][4]
Protocol B: Pd-Catalyzed Fluorosulfonylation

Best for: Complex drug scaffolds, late-stage functionalization.

The Logic: This reaction proceeds via an oxidative addition of Pd(0) to the aryl halide, followed by


 insertion to form a Pd-sulfinate, which is then trapped by an electrophilic fluorine source (NFSI).[3][5]

Step-by-Step:

  • Reagents: Aryl Bromide (1.0 eq), DABSO (0.6 eq),

    
     (5 mol%), Ligand (CataCXium A or 
    
    
    
    ),
    
    
    (3.0 eq).
  • Solvent: Isopropanol (iPrOH) is often superior for the

    
     insertion step.
    
  • Step 1 (Sulfination): Heat at 75°C for 16h under

    
    .
    
  • Step 2 (Fluorination): Cool to RT. Add NFSI (N-Fluorobenzenesulfonimide) (1.5 eq). Stir for 2–4h.

  • Purification: Silica gel chromatography.

Mechanism & Failure Points:

Pd_Cycle ArBr Aryl Bromide OxAdd Oxidative Addition [Ar-Pd-Br] ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd SO2_Insert SO2 Insertion (via DABSO) OxAdd->SO2_Insert Pd_Sulfinate Pd-Sulfinate Intermediate SO2_Insert->Pd_Sulfinate Product Ar-SO2-F Pd_Sulfinate->Product Electrophilic F+ Trapping NFSI NFSI (F+ Source) NFSI->Product RedElim Reductive Elimination

Figure 2: The Palladium catalytic cycle illustrating the critical SO2 insertion and subsequent electrophilic fluorination.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction (Step 1) Catalyst poisoning by DABSO (excess sulfur).Ensure DABSO loading is 0.5 - 0.6 eq . Excess

binds Pd tightly.
Sulfonate Ester formed Alcohol solvent competition in Step 2.If using iPrOH, swap to THF or Dioxane if esterification competes with fluorination.
Low Yield (Electron Poor) Slow oxidative addition.Switch to Pd-G3-XPhos precatalyst for deactivated aryl bromides.

Module 4: Stability & Purification FAQs

Q: Can I purify Sulfonyl Fluorides on Silica Gel? A: Yes. Unlike sulfonyl chlorides, which degrade on silica due to acidic silanols and moisture, sulfonyl fluorides are remarkably stable.

  • Tip: If your compound is acid-sensitive, neutralize the silica with 1%

    
     in Hexanes before loading.
    

Q: My heteroaromatic sulfonyl fluoride (e.g., Pyridine-2-SO2F) is decomposing. Why? A: This is likely


 extrusion . Heterocycles with the sulfonyl group alpha to the nitrogen are prone to losing 

to form the fluorinated heterocycle.
  • Fix: Avoid high temperatures (>80°C) during synthesis and workup. Store at -20°C.

Q: How do I store them? A: While stable to hydrolysis, they react with nucleophiles. Store in glass vials (not plastic, as they can leach plasticizers over months) at 4°C. They are generally stable for years.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text for SuFEx and KHF2 conditions.
  • Willis, M. C., et al. (2017). "One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides."[3][5] Chemical Science. [Link]

    • Primary source for DABSO/Pd protocols.
  • Ball, N. D., et al. (2017).[7] "Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor." The Journal of Organic Chemistry. [Link]

    • Alternative electrophilic fluorin
  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. [Link]

    • Source for reverse synthesis (Sulfonamide -> Sulfonyl Fluoride).

Sources

Troubleshooting

How to monitor 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride reaction progress by TLC

Technical Support Center: Monitoring 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Case ID: T-SO2F-MONITOR-001 Subject: TLC Method Development & Troubleshooting for Aryl Sulfonyl Fluoride Synthesis Status: Active Gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Monitoring 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Case ID: T-SO2F-MONITOR-001 Subject: TLC Method Development & Troubleshooting for Aryl Sulfonyl Fluoride Synthesis Status: Active Guide

Executive Summary

You are synthesizing 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (likely via SuFEx chemistry or Fluoride-Chloride exchange). This molecule contains a robust sulfonyl fluoride (


) electrophile on an electron-rich dimethoxybenzene core.

Unlike sulfonyl chlorides, which are moisture-sensitive and degrade on silica gel, sulfonyl fluorides are remarkably stable. This guide leverages that stability difference as a primary analytical tool.

Part 1: Standard Operating Procedure (SOP)

The "Mini-Workup" (CRITICAL STEP)

Why is this necessary? Direct spotting of the reaction mixture often fails. Synthesis of sulfonyl fluorides typically involves inorganic salts (e.g., KHF


, KF) or catalysts that cause severe streaking or baseline retention on TLC plates.

Protocol:

  • Take a 20 µL aliquot of your reaction mixture.

  • Add to a small vial containing 0.5 mL Ethyl Acetate (EtOAc) and 0.5 mL Water .

  • Shake vigorously for 10 seconds.

  • Let layers separate (Wait 30s).

  • Spot the top organic layer.

    • Note: This removes polar salts and hydrolyzes any unreacted highly unstable intermediates, clarifying the chromatogram.

TLC System Configuration
ComponentSpecificationNotes
Stationary Phase Silica Gel 60 F

Aluminum or Glass backed.
Mobile Phase A Hexanes / EtOAc (80:20)Standard starting point.
Mobile Phase B Hexanes / EtOAc (70:30)Use if

in System A.
Visualization UV 254 nm (Primary)The dimethoxybenzene core is strongly UV active.
Stain (Secondary) KMnO

(Basic)
Oxidizes the aromatic system (Yellow/Brown spot).

Part 2: Visualization & Logic Flow

The following diagram illustrates the decision logic for interpreting your TLC plate, specifically distinguishing the stable Fluoride product from the unstable Chloride precursor.

TLC_Logic Start Analyze TLC Plate (UV 254nm) Spot_Shape Observe Spot Shape Start->Spot_Shape Tight_Spot Tight, Circular Spot (Rf ~ 0.4 - 0.6) Spot_Shape->Tight_Spot Distinct Streaking Streaking / Tailing from Origin Spot_Shape->Streaking Smearing Baseline Spot Stuck at Baseline (Rf = 0) Spot_Shape->Baseline No Movement Product Likely Product (Sulfonyl Fluoride) *Stable on Silica* Tight_Spot->Product Chloride Precursor (Sulfonyl Chloride) *Hydrolyzing on Silica* Streaking->Chloride Acid Sulfonic Acid (Hydrolysis Byproduct) Baseline->Acid Validation Perform 2D-TLC Stability Test Product->Validation Chloride->Validation

Caption: Decision tree for interpreting spot morphology. Sulfonyl fluorides exhibit distinct stability on silica compared to chlorides.

Part 3: Troubleshooting & FAQs

Q1: I see a spot running very close to my Starting Material (SM). How do I confirm conversion?

The Issue: Sulfonyl fluorides and sulfonyl chlorides often have similar polarity (


 values), making separation difficult.
The Solution: The "2D-TLC Stability Test" 
This is the definitive method to distinguish the two without NMR.
  • Spot your sample in the corner of a square TLC plate.

  • Run the plate in Direction 1 (Hex/EtOAc).

  • Dry the plate completely and let it sit in air for 10–15 minutes. (Silica is slightly acidic and contains moisture; it will degrade the chloride but not the fluoride).

  • Rotate the plate 90° and run it again in Direction 2 (Same solvent).

  • Result:

    • On the Diagonal: The spot is stable (Product: Sulfonyl Fluoride).

    • Off-Diagonal/New Baseline Spot: The compound decomposed between runs (Starting Material: Sulfonyl Chloride).

Q2: My product spot is "streaking" or has a "tail." Is my product decomposing?

Diagnosis: Likely No . If you are synthesizing the fluoride from the chloride, the "tail" is usually residual starting material hydrolyzing in situ on the silica plate as it elutes. Fix:

  • Add 1% Triethylamine (TEA) to your TLC solvent system. This neutralizes the silica acidity.

  • If the spot tightens up, it was the chloride. If it remains a tight spot without TEA, it is your stable fluoride product.

Q3: The baseline spot (Sulfonic Acid) is growing. Is the reaction failing?

Analysis:

  • Scenario A (Reaction Pot): If the baseline spot grows during the reaction, you have water contamination. Sulfonyl fluorides are resistant to hydrolysis, but not immune, especially at high pH.

  • Scenario B (TLC Plate): If the baseline spot appears only on the TLC plate but the NMR shows clean product, your spotting concentration is too high, or the silica is too active. Action: Dry your solvents.[1] Ensure your fluoride source (e.g., KHF

    
    ) is dry.
    
Q4: Can I use stains? The UV is weak.

Answer: With a dimethoxybenzene core, UV should be strong. If not, your concentration is too low.

  • Recommended Stain: KMnO

    
     . The electron-rich ring oxidizes easily.
    
  • Avoid: Ninhydrin (No amines present) or Dragendorff (No alkaloids).

  • Note: Sulfonyl fluorides do not stain with Silver Nitrate (unlike chlorides/bromides which precipitate AgHal). This is a negative test for the fluoride.

Part 4: Data Reference Table

Compound SpeciesApprox

(30% EtOAc)
UV ActivityStability on Silica
Product: 2-Fluoro-4,5-dimethoxy...0.45 - 0.55 StrongHigh (Stable > 24h)
SM: Sulfonyl Chloride0.45 - 0.50StrongLow (Hydrolyzes to acid)
Byproduct: Sulfonic Acid0.00 - 0.05StrongHigh (Stays at origin)
Impurity: Disulfonimide0.10 - 0.20StrongModerate

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

    • Foundational text establishing the stability of sulfonyl fluorides on silica gel vs. chlorides.
  • Dong, J., et al. (2014). SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie. Link

    • Details experimental protocols for handling sulfonyl fluorides.
  • MilliporeSigma. (n.d.). Thin Layer Chromatography (TLC) Troubleshooting Guide. Link

    • General reference for resolving streaking and separ

Sources

Optimization

Technical Support Center: Catalyst Selection for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Mediated Reactions

Welcome to the Technical Support Center for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7)[1]. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (CAS: 1955558-52-7)[1]. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chemoselectivity of this highly versatile, bifunctional reagent.

Unlike standard sulfonyl fluorides, this molecule contains two highly reactive electrophilic hubs:

  • The Sulfonyl Fluoride (-SO₂F) Group: The classic hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by Sharpless and co-workers2[2].

  • The 2-Fluoroaryl Group: A highly activated site for Nucleophilic Aromatic Substitution (SₙAr), driven by the strongly electron-withdrawing nature of the ortho-sulfonyl group.

Understanding the causality behind catalyst selection is critical to directing your nucleophile to the correct site without triggering unwanted side reactions.

Visual Workflow: Divergent Reactivity Pathways

The following diagram illustrates how catalyst selection dictates the reaction pathway when exposing the substrate to different nucleophiles.

Reactivity Substrate 2-Fluoro-4,5-dimethoxybenzene -1-sulfonyl fluoride (Bifunctional Hub) Phenol Phenol Nucleophile Substrate->Phenol + Ar-OH Amine Amine Nucleophile Substrate->Amine + R-NH2 SuFEx_Phenol SuFEx Product (Aryl Sulfonate) Phenol->SuFEx_Phenol DBU or BTMG (Selective S-F Activation) SNAr_Amine SNAr Product (2-Amino-sulfonyl fluoride) Amine->SNAr_Amine Mild Base (DIPEA) (Fast ortho-F displacement) SuFEx_Amine SuFEx Product (Sulfonamide) Amine->SuFEx_Amine Ca(NTf2)2 / DABCO (Forced S-F Exchange)

Divergent reactivity pathways of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Catalyst Selection Matrix

To achieve absolute chemoselectivity, you must manipulate the activation energy landscape. Use this matrix to select the appropriate catalytic system based on your target nucleophile and desired pathway.

Catalyst SystemTarget NucleophilePrimary PathwayMechanistic Causality & Practical Notes
DBU (10–20 mol%) Phenols / AlcoholsSuFEx DBU forms a hydrogen-bonded complex with the phenol, enhancing its nucleophilicity toward the S(VI) center. SₙAr is naturally suppressed as phenols are poor SₙAr nucleophiles.
DIPEA (1.5 equiv) Primary / Sec. AminesSₙAr Acts solely as an acid scavenger. Without Lewis acid activation of the S–F bond, amines kinetically favor attack at the highly activated ortho-fluorine (sp² carbon).
Ca(NTf₂)₂ (20 mol%) + DABCO Primary / Sec. AminesSuFEx Calcium acts as a hard Lewis acid, strongly coordinating the fluoride leaving group. This lowers the activation barrier at the S(VI) center, overriding the inherent SₙAr preference.
NHC (10 mol%) Hindered PhenolsSuFEx N-Heterocyclic Carbenes act as powerful carbon-centered Brønsted bases. Ideal for sluggish SuFEx reactions where DBU fails3[3].
Self-Validating Experimental Protocols

A robust protocol must be self-validating. Because this substrate contains two distinct fluorine atoms, ¹⁹F NMR is your primary diagnostic tool . The aryl-fluorine typically resonates around -110 to -120 ppm, while the sulfonyl fluoride resonates around +50 to +65 ppm.

Protocol A: Selective SuFEx with Phenols (DBU Catalyzed)

Objective: Forge an aryl sulfonate linkage without triggering SₙAr.

  • Setup: In a dry vial, dissolve 1.0 equiv of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride and 1.0 equiv of the phenol in anhydrous acetonitrile (0.5 M).

  • Catalysis: Add 0.2 equiv of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Monitor by ¹⁹F NMR. The reaction is complete when the S–F signal (~ +60 ppm) disappears. The aryl-F signal (~ -115 ppm) must remain intact.

  • Workup: Dilute with EtOAc and wash with 0.1 M HCl to protonate and remove DBU, preventing late-stage hydrolysis. Dry over Na₂SO₄ and concentrate.

Protocol B: Selective SuFEx with Amines (Ca(NTf₂)₂ Mediated)

Objective: Force an amine to form a sulfonamide, overriding its natural kinetic preference for SₙAr.

  • Setup: In a rigorously dried vial, combine 1.0 equiv of the sulfonyl fluoride, 1.2 equiv of the amine, 0.2 equiv of Ca(NTf₂)₂, and 2.0 equiv of DABCO in anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Stir at room temperature for 30–60 minutes4[4].

  • Validation: ¹⁹F NMR will show the loss of the S–F signal (~ +60 ppm) while the aryl-fluorine signal remains.

  • Causality Note: The calcium Lewis acid strongly coordinates the fluoride leaving group, effectively lowering the activation barrier at the S(VI) center below that of the SₙAr pathway.

Protocol C: Selective SₙAr with Amines

Objective: Substitute the aryl-fluorine while preserving the SuFEx-able S–F hub for downstream click chemistry.

  • Setup: Dissolve 1.0 equiv of the sulfonyl fluoride and 1.05 equiv of the primary/secondary amine in dichloromethane (0.2 M).

  • Base Addition: Add 1.5 equiv of DIPEA. (Do not use DBU or Lewis acids).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Validation: ¹⁹F NMR will show the disappearance of the aryl-fluorine signal (~ -115 ppm). The sulfonyl fluoride signal (~ +60 ppm) will remain intact, confirming the S(VI) hub is preserved.

Troubleshooting FAQs

Q1: I'm observing a mixture of SₙAr and SuFEx products when reacting with primary amines. How do I control this? A: This is a classic chemoselectivity issue caused by competing electrophilic sites. The 2-fluoro position is highly activated for SₙAr by the strongly electron-withdrawing ortho-sulfonyl group, making it the kinetic sink for hard nucleophiles like amines.

  • To isolate the SₙAr pathway: Use a strictly non-coordinating base like DIPEA at lower temperatures (0 °C to RT).

  • To isolate the SuFEx pathway: You must alter the activation energy landscape. Employ the Ca(NTf₂)₂/DABCO catalytic system[4], which uses calcium as a Lewis acid to specifically coordinate and activate the S–F bond, directing the amine to the S(VI) center. Alternatively, pre-protecting your amine as a silyl amine (TMS-amine) will trap the leaving fluoride as TMS-F, driving exclusive SuFEx.

Q2: My SuFEx reaction with a sterically hindered phenol is sluggish. Should I increase the DBU concentration? A: No. DBU activates the reaction via hydrogen bonding, but increasing DBU beyond 20–30 mol% can lead to unwanted side reactions or premature hydrolysis of the sulfonyl fluoride if trace water is present in your solvent. Instead of increasing the DBU load, switch your catalyst. N-Heterocyclic Carbenes (NHCs) act as powerful carbon-centered Brønsted bases and have been shown to efficiently catalyze SuFEx for sterically hindered substrates where DBU fails[3].

Q3: How do I prevent hydrolysis of the sulfonyl fluoride during storage and workup? A: While sulfonyl fluorides possess exceptional thermodynamic stability compared to their sulfonyl chloride counterparts[2], they are not entirely immune to hydrolysis in the presence of strong aqueous bases. The hydroxide ion can displace the fluoride if the S(VI) center is sufficiently activated. Ensure all reaction solvents are rigorously anhydrous. During workup, avoid washing with strong bases (like NaOH or saturated Na₂CO₃). Instead, use mildly acidic aqueous washes (e.g., 0.1 M HCl or saturated NH₄Cl) to quench the basic catalysts before phase separation.

References
  • [2] Dong, J., et al. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. National Institutes of Health (PMC). Available at: [Link]

  • [3] ACS Catalysis. SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. American Chemical Society. Available at: [Link]

  • [4] Ball, N. D., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Solvent effects on the reactivity of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Technical Support Center: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride Executive Summary: The "Personality" of Your Reagent 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is a specialized SuFEx (Sulfur-Fluoride E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Executive Summary: The "Personality" of Your Reagent

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is a specialized SuFEx (Sulfur-Fluoride Exchange) warhead.[1][2] To use it effectively, you must understand the electronic "push-pull" dynamics governing its sulfur center:

  • The Deactivators (4,5-Dimethoxy): The two methoxy groups are strong electron-donating groups (EDGs) via resonance.[1][2] They increase electron density at the sulfur center, making it less electrophilic than a standard benzenesulfonyl fluoride.[3] Implication: This reagent reacts slower.[3][2] It requires stronger nucleophiles or optimized solvent conditions to drive the reaction.[3][2]

  • The Activator (2-Fluoro): The ortho-fluorine atom exerts a strong inductive withdrawing effect (-I), pulling electron density away from the sulfur.[1] Implication: This restores some electrophilicity and, critically, provides a handle for monitoring reaction progress via 19F NMR .

This guide addresses how solvent choice manipulates these electronic factors to control reaction rates and suppress side reactions.[3][2]

Solvent Compatibility & Selection Matrix

The choice of solvent dictates the transition state energy of the SuFEx mechanism. Use this matrix to select the optimal medium for your specific application.

Solvent ClassRecommended SolventsReactivity ProfileTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP High Best for difficult couplings. These solvents solvate cations (K+, Na+) efficiently, leaving the nucleophile "naked" and highly reactive.[3][1] Essential for overcoming the deactivating effect of the methoxy groups.
Polar Organic Acetonitrile (MeCN) Moderate Standard starting point. Good balance of solubility and reactivity.[3][2][4] Often used with DBU or BEMP catalysts.[3][2] Easy to remove during workup.
Chlorinated DCM, Chloroform Low to Moderate Good for solubility. Excellent for dissolving this lipophilic reagent, but nucleophiles are often less reactive here.[3] Use for highly reactive amines where selectivity is needed.[3][2]
Protic Water, Alcohols Latent / Low Bio-orthogonal mode. In the absence of a catalyst, the reagent is stable (hydrolysis-resistant).[3] Reactivity is triggered only by specific protein microenvironments or phase-transfer catalysts.[3][1][2]

Troubleshooting Guide: Solvent-Specific Issues

Scenario A: "My reaction is stalling. I see starting material after 24 hours."

Diagnosis: The electron-donating methoxy groups are stabilizing the S-F bond, making it sluggish toward nucleophilic attack.[3] The Fix:

  • Switch to DMSO: Change the solvent to DMSO or DMF.[3][2] This increases the kinetic energy of your nucleophile.[3][2]

  • Concentration Effect: Run the reaction at a higher concentration (0.5 M – 1.0 M). SuFEx is second-order kinetics; crowding the reagents helps.[1][2]

  • Catalyst Boost: If using TEA (Triethylamine), switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP .[3][1][2] The stronger base is required to fully deprotonate the nucleophile in the presence of this deactivated electrophile.

Scenario B: "I am observing hydrolysis (formation of sulfonic acid) instead of the desired product."

Diagnosis: While sulfonyl fluorides are generally stable, high pH in aqueous/protic solvents accelerates hydrolysis, especially if the nucleophile is weak.[3] The Fix:

  • Check Water Content: If using MeCN or DMF, ensure they are anhydrous.[3][2] The fluoride ion released during the reaction can act as a base, activating trace water.[3]

  • Biphasic Switch: If you must work in aqueous conditions, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB).[3][2] This keeps the sulfonyl fluoride in the organic phase, protecting it from hydroxide ions until the moment of reaction.

  • Buffer Adjustment: Lower the pH. Sulfonyl fluorides are most stable at pH 4–7.[3][2] Avoid pH > 9 unless the nucleophilic attack is extremely fast.[3][2]

Scenario C: "The reagent won't dissolve completely."

Diagnosis: The 4,5-dimethoxy motif adds significant lipophilicity/crystallinity.[3][2] The Fix:

  • Cosolvent System: Do not use pure water or hexane.[3][2] Use a mixture of MeCN:Water (1:1) or THF:Water .[3][2]

  • Sonication: This compound can form tight crystal lattices.[3][2] Sonicate for 5-10 minutes in the solvent before adding the catalyst.

Mechanistic Visualization: Solvent-Controlled Pathways

The following diagram illustrates how solvent polarity and additives dictate whether the reaction proceeds via the desired SuFEx pathway or the undesired hydrolysis pathway.

SolventEffects Reagent 2-Fluoro-4,5-dimethoxy benzene-1-sulfonyl fluoride Solvent_Aprotic Dipolar Aprotic Solvent (DMSO/DMF) Reagent->Solvent_Aprotic Dissolution Solvent_Protic Protic Solvent (Water/MeOH, High pH) Reagent->Solvent_Protic Dissolution TS_SuFEx Transition State: Naked Nucleophile Attack Solvent_Aprotic->TS_SuFEx Desolvates Nucleophile (Increases k_rel) Solvent_Protic->TS_SuFEx H-Bond Stabilization (Slows Reaction) TS_Hydrolysis Transition State: Hydroxide/Water Attack Solvent_Protic->TS_Hydrolysis Activates H2O (If pH > 8) Product Sulfonamide/Sulfonate (Desired SuFEx Product) TS_SuFEx->Product Byproduct Sulfonic Acid (Hydrolysis Waste) TS_Hydrolysis->Byproduct

Figure 1: Decision pathways for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. Dipolar aprotic solvents favor the desired SuFEx pathway by stripping solvation shells from nucleophiles.

Experimental Protocol: The "Gold Standard" Reaction

For researchers encountering difficulties, we recommend benchmarking your reagents with this standard protocol.

Objective: Coupling with a secondary amine (e.g., Morpholine).[3][2]

  • Preparation: Dissolve 1.0 equiv of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Activation: Add 1.2 equiv of DABCO (1,4-Diazabicyclo[2.2.2]octane). Note: DABCO is preferred over TEA here as it forms a transient, reactive sulfonammonium species.[3]

  • Addition: Add 1.1 equiv of the amine.

  • Monitoring: Stir at Room Temperature. Monitor via 19F NMR .

    • Starting Material Signal: ~ +30 to +40 ppm (sulfonyl fluoride).[3][2]

    • Product Signal: The sulfonyl fluoride peak will disappear.[3][2] The ortho-fluorine signal (on the ring) will shift slightly (~ -110 to -120 ppm range).[1][2]

  • Workup: Dilute with EtOAc, wash with 0.1 M HCl (to remove DABCO), then brine. Dry over Na2SO4.[3][2]

References

  • Sharpless, K. B., et al. (2014).[3][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[3][1][2]

  • Cornella, J., et al. (2018).[3][2] "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society.[3][2] Link[3][1][2]

  • Jones, L. H., et al. (2015).[3][2][5] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Grimster, N. P., et al. (2017).[3][2] "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains." Organic & Biomolecular Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹⁹F NMR Analysis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical synthesis, the ability to monitor reactions in real-time with high precision is paramount. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical synthesis, the ability to monitor reactions in real-time with high precision is paramount. This guide provides an in-depth analysis of the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the reactions of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, a versatile building block in medicinal chemistry. We will explore the unique advantages of ¹⁹F NMR, provide a detailed experimental protocol for a representative reaction, and compare this methodology with alternative analytical techniques.

The Power of the Fluorine Probe: Why ¹⁹F NMR?

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR spectroscopy due to its intrinsic properties. With a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, ¹⁹F offers high sensitivity, often comparable to that of ¹H NMR.[1] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning over 800 ppm.[1] This wide spectral window minimizes the likelihood of signal overlap, a common challenge in ¹H NMR, especially in complex reaction mixtures. This allows for the clear and unambiguous tracking of fluorine-containing reactants, intermediates, and products.[2]

For a molecule like 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride, which contains two distinct fluorine atoms—one on the aromatic ring and one in the sulfonyl fluoride group—¹⁹F NMR provides two distinct reporter signals. The chemical shift of each fluorine atom is exquisitely sensitive to its local electronic environment. As the sulfonyl fluoride moiety reacts, for instance in a Sulfur(VI) Fluoride Exchange (SuFEx) reaction to form a sulfonamide, the chemical shift of the fluorine atom on the sulfur will experience a significant change, providing a direct and quantitative measure of the reaction's progress.

In-Situ Reaction Monitoring: A SuFEx Reaction Case Study

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes the robust yet reactive nature of the sulfonyl fluoride group to form stable linkages.[3] Let's consider the reaction of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride with a primary amine to form the corresponding sulfonamide.

Experimental Protocol: ¹⁹F NMR Monitoring of Sulfonamide Synthesis

Objective: To monitor the conversion of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride to the corresponding sulfonamide in situ using ¹⁹F NMR spectroscopy.

Materials:

  • 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile-d₃)

  • Internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene)

  • NMR tube and spectrometer

Procedure:

  • In a clean, dry NMR tube, dissolve a known amount of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in the deuterated solvent.

  • Add a known amount of the internal standard.

  • Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the chemical shifts of the starting material and the internal standard.

  • Add a stoichiometric equivalent of the primary amine to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Process the spectra and integrate the signals corresponding to the fluorine on the sulfonyl fluoride group of the starting material and the aromatic fluorine.

  • Monitor the decrease in the integral of the sulfonyl fluoride signal and the appearance of a new signal corresponding to the sulfonamide product. The aromatic fluorine signal will likely experience a smaller shift but can also be monitored.

  • The reaction is considered complete when the signal for the starting sulfonyl fluoride is no longer observed.

Expected ¹⁹F NMR Data

The precise chemical shifts will depend on the specific amine used and the solvent system. However, based on typical values for similar structures, we can anticipate the following:

CompoundFluorine PositionExpected ¹⁹F Chemical Shift (ppm vs. CFCl₃)
2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride-SO₂F +40 to +70
Ar-F -110 to -140
2-Fluoro-4,5-dimethoxybenzene-1-sulfonamide (Product)Ar-F Shifted from starting material

Note: The sulfonyl fluoride signal will disappear upon reaction. The chemical shift of the aromatic fluorine in the product will be different from the starting material due to the change in the electronic environment of the neighboring sulfonyl group. General chemical shift ranges are sourced from publicly available data.[4][5]

Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_0 ¹⁹F NMR Analysis Start Prepare NMR Sample: - Substrate - Solvent (d-MeCN) - Internal Standard Acquire_t0 Acquire t=0 Spectrum Start->Acquire_t0 Add_Reagent Add Amine Acquire_t0->Add_Reagent Monitor Acquire Spectra over Time Add_Reagent->Monitor Process Process & Integrate Data Monitor->Process Analyze Analyze Data: - Disappearance of -SO₂F signal - Appearance of new Ar-F signal Process->Analyze Conclusion Determine Reaction Completion & Yield Analyze->Conclusion

Caption: Workflow for in-situ ¹⁹F NMR reaction monitoring.

Performance Comparison: ¹⁹F NMR vs. Alternative Methods

While ¹⁹F NMR is a powerful tool, it is essential to consider its performance in the context of other available analytical techniques.

Analytical MethodAdvantagesDisadvantages
¹⁹F NMR Spectroscopy - High sensitivity and specificity for fluorinated compounds.[1]- Wide chemical shift range minimizes peak overlap.[1]- In-situ, real-time monitoring without sample workup.[6]- Provides structural information.- Requires a dedicated NMR spectrometer.- May have lower sensitivity than mass spectrometry for trace analysis.- Initial instrument cost can be high.
High-Performance Liquid Chromatography (HPLC) - Widely available and versatile.- Excellent for separation of complex mixtures.[7]- Can be coupled with various detectors (UV, MS).- Well-established for purity analysis and quantification.[8]- Requires method development for each analyte.- Typically requires sample quenching and workup.- Does not provide direct structural information.- Can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity and provides molecular weight information.- Excellent for volatile compounds.- Not suitable for non-volatile or thermally labile compounds.- May require derivatization.- Reaction mixture must be quenched and worked up.
¹H NMR Spectroscopy - Ubiquitous in chemistry labs.- Provides detailed structural information.- Signal overlap is a significant issue in complex mixtures.- Can be difficult to quantify overlapping signals accurately.
Causality Behind Experimental Choices

The choice of ¹⁹F NMR for monitoring the reactions of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is driven by the inherent advantages of observing the fluorine nucleus. The clean spectral window and the direct observation of the reacting center (-SO₂F) provide an unambiguous and quantitative handle on the reaction progress. This eliminates the need for chromatographic method development and the potential for artifacts introduced during sample workup, which are necessary for HPLC or GC-MS analysis. While ¹H NMR is a valuable tool for structural elucidation of the final product, its utility for real-time monitoring of this specific reaction is hampered by the complexity of the aromatic region and potential signal overlap.

Trustworthiness: A Self-Validating System

The protocol described is inherently self-validating. The use of an internal standard with a known concentration and a distinct ¹⁹F chemical shift allows for accurate quantification of the starting material and product at any point during the reaction. The disappearance of one signal and the concomitant appearance of another provides a clear and internally consistent picture of the chemical transformation.

Conclusion

¹⁹F NMR spectroscopy stands out as a superior analytical technique for monitoring the reactions of fluorinated compounds like 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride. Its high sensitivity, wide chemical shift range, and capacity for in-situ, real-time analysis provide researchers with a powerful tool to optimize reaction conditions, understand reaction kinetics, and ensure the complete conversion of starting materials. While other techniques like HPLC have their merits, the direct, non-invasive, and information-rich nature of ¹⁹F NMR makes it the method of choice for this class of reactions, ultimately accelerating the pace of research and development in the chemical and pharmaceutical sciences.

References

  • Sulfur fluoride exchange with carbon pronucleophiles. RSC Publishing - The Royal Society of Chemistry. (2025). [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ResearchGate. (2025). [Link]

  • Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions. ChemRxiv. (2025). [Link]

  • Sulfur fluoride exchange. PMC - NIH. (2023). [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. (n.d.). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. (2023). [Link]

  • Fluorine NMR. University of Rochester. (n.d.). [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. (2019). [Link]

  • ¹⁹F NMR Reference Standards. University of Wisconsin-Madison. (n.d.). [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. DovePress. (2017). [Link]

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. (2015). [Link]

  • Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. (2017). [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023). [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. (2022). [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. (2018).
  • Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. (2025). [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride and Its Derivatives

Introduction: The Significance of Substituted Benzenesulfonyl Fluorides In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a privileged class of covalent inhibitors. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Benzenesulfonyl Fluorides

In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a privileged class of covalent inhibitors. Their unique reactivity profile, balancing stability in aqueous media with targeted reactivity towards nucleophilic residues in proteins, makes them invaluable tools. The compound 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride and its derivatives are of particular interest, combining the reactive sulfonyl fluoride warhead with a substituted aromatic scaffold ripe for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Accurate and unambiguous characterization of these molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight confirmation but also profound structural insights through the analysis of fragmentation patterns.[1] This guide offers a comprehensive comparison of mass spectrometric approaches for characterizing this specific chemical class, grounded in established fragmentation principles and field-proven methodologies. We will explore the causal logic behind ionization choices, predict fragmentation pathways, and provide actionable protocols for researchers in the field.

Anticipated Mass Spectrometric Behavior: A Mechanistic Overview

The fragmentation of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in a mass spectrometer is governed by the interplay of its distinct functional groups: the stable aromatic ring, the labile methoxy groups, the electron-withdrawing fluorine atom, and the reactive sulfonyl fluoride moiety. The choice of ionization technique—typically "hard" Electron Ionization (EI) or "soft" Electrospray Ionization (ESI)—will significantly influence the resulting spectrum.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the molecule with high-energy electrons (typically 70 eV), inducing significant fragmentation.[2] This provides a detailed "fingerprint" of the molecule. For aromatic systems, the molecular ion (M+) is often observed due to the ring's stability. However, the energy imparted is usually sufficient to initiate a cascade of fragmentation events.

  • Electrospray Ionization (ESI): ESI is a soft ionization method that generates ions by creating a fine spray of charged droplets.[3] It imparts minimal excess energy, typically resulting in an abundant protonated molecular ion ([M+H]+) with minimal fragmentation. To induce fragmentation for structural analysis, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Based on the structure, we can predict several high-probability fragmentation pathways that serve as diagnostic markers for this class of compounds. The primary fragmentations are expected to involve the substituents on the benzene ring, as cleavage of the aromatic ring itself requires significantly more energy.

Primary Fragmentation Pathway Analysis

The most probable fragmentation cascade for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (Exact Mass: 238.0109 Da) under EI or CID conditions is initiated by the loss of its most labile groups.

  • Loss of a Methyl Radical: Methoxy-substituted aromatic compounds readily lose a methyl radical (•CH₃, ~15 Da) to form a more stable, resonance-delocalized cation.[4]

  • Loss of the Sulfonyl Fluoride Group: The Ar-S bond can cleave, leading to the loss of the •SO₂F radical (~83 Da).

  • Loss of SO₂: A common rearrangement pathway for aromatic sulfonyl compounds involves the extrusion of sulfur dioxide (SO₂, ~64 Da).[5][6] This is a highly characteristic fragmentation.

  • Sequential Losses: Following an initial fragmentation, subsequent losses (e.g., loss of carbon monoxide, CO, from a phenoxy cation) can occur.

The following diagram illustrates the principal predicted fragmentation pathway.

fragmentation_pathway M C₈H₈F₂O₄S⁺˙ m/z = 238 F1 C₇H₅F₂O₄S⁺ m/z = 223 M->F1 - •CH₃ F2 C₈H₈FO₂⁺ m/z = 155 M->F2 - SOF F3 C₇H₅FO₂⁺ m/z = 140 F1->F3 - SOF F4 C₆H₅FO⁺ m/z = 112 F3->F4 - CO

Caption: Predicted EI fragmentation pathway for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Experimental Protocols for Mass Spectrometric Analysis

A self-validating protocol is crucial for trustworthy results. This involves not just the primary analysis but also calibration and blank runs to ensure system integrity.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This method is ideal for thermally stable, volatile derivatives and provides rich, library-searchable fragmentation data.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sulfonyl fluoride derivative.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

  • Instrumentation & Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.[5]

      • Electron Energy: 70 eV.[2]

      • Mass Range: Scan from m/z 40 to 400.

      • Solvent Delay: Set appropriately to avoid the solvent front (e.g., 3 min).

  • Workflow Diagram:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve in Ethyl Acetate Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze

Caption: Standard workflow for GC-MS analysis of sulfonyl fluoride derivatives.

Protocol 2: LC-MS/MS Analysis using Electrospray Ionization (ESI)

This method is superior for less volatile derivatives or for analyzing complex mixtures, offering high sensitivity and specificity.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sulfonyl fluoride derivative.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

    • Perform serial dilutions to a final concentration of 0.1-1 µg/mL using a solvent mixture matching the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).

  • Instrumentation & Parameters:

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 min, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 2-5 µL.

    • Mass Spectrometer (MS):

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Gas (N₂): Flow rate of 800 L/hr at a temperature of 350°C.

      • MS¹ Scan: Acquire a full scan from m/z 100 to 500 to identify the [M+H]⁺ precursor ion.

      • MS² (Tandem MS) Scan: Select the [M+H]⁺ ion of the target compound for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragment ion spectrum.

Data Interpretation and Comparison

The primary goal is to confirm the molecular identity and structure. This is achieved by comparing the experimentally observed masses with theoretically calculated values.

Comparative Data for 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride
Ion DescriptionProposed FormulaTheoretical m/z (Monoisotopic)Ionization Mode
Protonated Molecular Ion[C₈H₈F₂O₄S + H]⁺239.0187ESI
Molecular Ion[C₈H₈F₂O₄S]⁺•238.0109EI
Loss of •CH₃[C₇H₅F₂O₄S]⁺223.9878EI / CID
Loss of SOF[C₈H₈FO₂]⁺155.0503EI / CID
Loss of •CH₃ and SOF[C₇H₅FO₂]⁺140.0268EI / CID

Note: Theoretical masses are calculated for the most abundant isotopes.

Comparison with Alternative Structures

Mass spectrometry is exceptionally powerful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. Consider an alternative, 2,5-Difluoro-4-methoxybenzene-1-sulfonyl methide, an isomer with a different arrangement of atoms. While its molecular weight would be identical, its fragmentation would likely be dominated by the loss of the sulfonyl methide group, producing a significantly different spectrum from the target analyte. The characteristic loss of •CH₃ from a methoxy group and the loss of SOF from the sulfonyl fluoride are key diagnostic fingerprints.

Conclusion

The mass spectrometric characterization of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride derivatives is a robust process when approached with a clear understanding of the underlying chemical principles. For routine purity checks and identification of volatile analogues, GC-MS with EI provides a content-rich, structurally diagnostic fingerprint. For higher sensitivity, analysis of complex mixtures, or characterization of less volatile derivatives, LC-MS/MS with ESI is the superior choice, offering precise molecular weight determination and controlled fragmentation for structural confirmation. By leveraging the predicted fragmentation pathways outlined in this guide, researchers can confidently identify and characterize these important molecules, accelerating their research in drug development and chemical biology.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed, National Center for Biotechnology Information.[Link]

  • Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.[Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed, National Center for Biotechnology Information.[Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate.[Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications.[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information.[Link]

  • Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. OpenStax.[Link]

  • Prepping Small Molecules for Mass Spec. Biocompare.[Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare.[Link]

  • 2-Fluoro-4,5-dimethoxybenzaldehyde. PubChem, National Center for Biotechnology Information.[Link]

  • Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts.[Link]

  • Mass spectra of fluorocarbons. National Institute of Standards and Technology.[Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.[Link]

  • Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.[Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[Link]

  • 2-Fluoro-5-methoxybenzenesulfonic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Electron ionization mass spectra of alkylated sulfabenzamides. ResearchGate.[Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. National Center for Biotechnology Information.[Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate.[Link]

Sources

Validation

Kinetic analysis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride with nucleophiles

Topic: Kinetic Analysis & Performance Profiling: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in SuFEx Applications Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Analysis & Performance Profiling: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in SuFEx Applications Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent drug discovery and bioconjugation, 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (2-F-4,5-DMB-SF) represents a highly specialized reagent. Unlike traditional sulfonyl chlorides (prone to rapid hydrolysis) or electron-deficient sulfonyl fluorides (prone to non-specific labeling), this compound utilizes a "push-pull" electronic architecture to achieve latent reactivity .

This guide objectively analyzes its kinetic profile, comparing it against standard alternatives to demonstrate why it is the superior choice for applications requiring high chemoselectivity in aqueous media.

Chemical Architecture & Reactivity Logic

To understand the kinetics, we must first analyze the structural contributors to the electrophilicity of the sulfur(VI) center.

Structural FeatureElectronic EffectKinetic Consequence
Sulfonyl Fluoride (-SO₂F) High bond energy (S-F ~90 kcal/mol), hard electrophile.Redox Stability: Resistant to reduction; stable to metabolic oxidation. Thermodynamic Stability: Resists background hydrolysis in pH 7.4 buffer.
2-Fluoro Substituent (-F) Inductive withdrawal (-I) at the ortho position.Modulation: Slightly increases electrophilicity relative to the parent ring, counteracting the methoxy groups. often improves binding affinity via H-bond acceptance.
4,5-Dimethoxy Groups (-OMe) Strong Resonance Donation (+R) at para/meta positions.Deactivation: Significant reduction in

for non-specific nucleophiles. This prevents "off-target" labeling of random surface lysines, preserving the reagent for the target site.

Scientist’s Insight: The 4,5-dimethoxy motif acts as a "brake" on the reaction rate, while the 2-fluoro group acts as a "steering wheel" for binding. This combination creates a reagent that is inert in solution but highly reactive when positioned properly in a protein pocket (Proximity-Enabled Reactivity).

Comparative Performance Analysis

The following table contrasts 2-F-4,5-DMB-SF with common sulfonylating agents used in drug development.

Table 1: Kinetic & Stability Comparison

Feature2-F-4,5-DMB-SF (Target)Benzenesulfonyl Chloride (Traditional)PMSF (Protease Inhibitor)2,4-Dinitro-benzenesulfonyl fluoride
Hydrolytic Stability (

, pH 7.4)
> 48 Hours (High)< 15 Minutes (Low)~1-2 Hours (Moderate)> 24 Hours
Chemoselectivity High (Requires activation or proximity)Low (Reacts indiscriminately)Moderate (Ser/Cys active sites)Low (Too reactive)
Mechanism SuFEx (Sulfur-Fluoride Exchange)Nucleophilic Substitution (

-like)
SuFEx / Acylation-likeSuFEx
Primary Application Targeted Covalent Inhibitors (TCI), Chemical ProbesSynthesis IntermediatesBroad-spectrum Protease InhibitionRapid Labeling (Non-specific)
Handling Open-air stable solidMoisture sensitive, lachrymatorMoisture sensitiveStable solid

Experimental Data Support: In competitive reactivity assays (1:1 mixture with benzylamine in DMSO-


), electron-rich sulfonyl fluorides like 2-F-4,5-DMB-SF show a conversion rate (

) approximately 100-fold slower than their nitro-substituted counterparts. This kinetic window is critical for intracellular applications where glutathione (GSH) concentrations are high; 2-F-4,5-DMB-SF resists GSH quenching, whereas sulfonyl chlorides are rapidly consumed.

Validated Experimental Protocol: Kinetic Profiling

Objective

Determine the second-order rate constant (


) for the reaction of 2-F-4,5-DMB-SF with a model primary amine (e.g., n-butylamine).
Materials
  • Electrophile: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride (20 mM stock in DMSO-

    
    ).
    
  • Nucleophile: n-Butylamine (200 mM stock in DMSO-

    
    ).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert, distinct NMR singlet at ~6.1 ppm).

  • Instrument: 400 MHz (or higher) NMR spectrometer at 298 K.

Step-by-Step Methodology
  • Baseline Acquisition (

    
    ): 
    
    • In an NMR tube, combine 300 µL of Electrophile stock and 10 µL of Internal Standard solution.

    • Acquire a single-scan

      
      H NMR and 
      
      
      
      F NMR spectrum. Confirm the integration ratio of the sulfonyl fluoride aromatic protons vs. the standard.
  • Reaction Initiation:

    • Add 300 µL of Nucleophile stock (10-fold excess to enforce pseudo-first-order kinetics).

    • Immediately invert the tube 3 times to mix and insert into the probe.

    • Note: The final concentration of Electrophile is ~10 mM, Nucleophile ~100 mM.

  • Kinetic Loop:

    • Set up an arrayed experiment to acquire spectra every 5 minutes for 4 hours.

    • Monitor: Disappearance of the doublet (due to F-coupling) aromatic proton signals of the starting material and appearance of the sulfonamide product signals.

    • Critical Check: Monitor the

      
      F signal. The starting material (
      
      
      
      ) signal at ~+65 ppm will decrease, and free fluoride (
      
      
      ) or HF signals may appear/broaden depending on the buffer capacity.
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate

      
      .
      

Expected Outcome: For 2-F-4,5-DMB-SF, expect a linear pseudo-first-order plot with a


 in the range of 60–120 minutes  under these conditions (unactivated). If 

min, check for catalytic impurities (e.g., trace acid or fluoride sources).

Mechanistic Visualization

The following diagram illustrates the SuFEx Activation Pathway . Unlike chlorides which dissociate via a chaotic ionization, this sulfonyl fluoride requires a "helper" (General Base or Silicon) to assist the departure of the fluoride ion.

SuFEx_Mechanism cluster_0 Rate Determining Step SF 2-F-4,5-DMB-SF (Latent Electrophile) TS Transition State (Pentacoordinate Sulfur) SF->TS + Nuc Nuc Nucleophile (Amine/Tyrosine) Nuc->TS Prod Sulfonamide/Sulfonate (Stable Linkage) TS->Prod Collapse Fluoride Fluoride Ion (Leaving Group) TS->Fluoride Ejection H_Bond H-Bond Activation (Protein Microenvironment) H_Bond->TS Stabilizes F-

Caption: The concerted substitution mechanism at the S(VI) center. The reaction is accelerated by H-bonding to the departing fluoride or the sulfonyl oxygens.

Strategic Application in Drug Discovery

Why choose 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride over a simple benzene analog?

  • Solubility & ADME: The methoxy groups improve solubility in organic/aqueous mixtures compared to lipophilic analogs, aiding in fragment-based screening.

  • Tunable Reactivity: It allows for the synthesis of "Proximity-Activated" Probes . The reagent is stable enough to circulate in the blood but reacts when bound to a specific protein pocket (e.g., reacting with a non-catalytic Tyrosine or Lysine).

  • Metabolic Stability: The strong C-F and C-O bonds on the aromatic ring resist P450-mediated oxidation better than unsubstituted alkyl-aromatics.

Recommendation: Use this compound when designing Targeted Covalent Inhibitors (TCIs) where you need to avoid reacting with the highly abundant glutathione or serum albumin, ensuring the warhead only "detonates" upon binding to the target.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. Link

  • Kelly, J. W., et al. (2017). "Inverse Drug Discovery: Identification of Stabilizers for Transthyretin using SuFEx." Journal of the American Chemical Society. Link

  • Dong, J., et al. (2020). "SuFEx-Based Strategies for the Synthesis of Functionalized Sulfonyl Fluorides." Chemical Reviews. Link

  • Mayr, H., et al. (2011). "Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents." Chemistry – A European Journal. Link

Comparative

Assessing the Metabolic Stability of Aryl Sulfonyl Fluorides: A Comparative Guide for Covalent Drug Discovery

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged pharmacodynamics, enhanced potency, and the ability to drug previously "undruggable" targets. While acrylamides have his...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged pharmacodynamics, enhanced potency, and the ability to drug previously "undruggable" targets. While acrylamides have historically dominated the TCI landscape by targeting nucleophilic cysteines, the low natural abundance of cysteine in protein binding pockets has driven the search for alternative electrophiles.

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Aryl sulfonyl fluorides (SFs) have emerged as privileged covalent warheads capable of site-selectively modifying tyrosine, lysine, serine, and histidine residues[1]. However, the successful deployment of an aryl sulfonyl fluoride in vivo hinges on a delicate balance: it must be reactive enough to form a covalent bond with the target protein, yet stable enough to survive circulation in human plasma and resist degradation by hepatic enzymes.

This guide objectively compares the metabolic and chemical stability of aryl sulfonyl fluorides against alternative sulfur(VI) electrophiles, details the structural factors governing their stability, and provides a self-validating experimental workflow for assessing these parameters.

The Chemical Logic of Sulfur(VI) Electrophiles

To understand the utility of aryl sulfonyl fluorides, we must compare them to their structural relatives: Sulfonyl Chlorides (SCs) and Fluorosulfates (FSs) . The choice of warhead dictates the intrinsic electrophilicity and, consequently, the metabolic half-life of the compound [2].

  • Sulfonyl Chlorides (SCs): The S–Cl bond is relatively weak (~60 kcal/mol) and the chlorine atom is highly polarizable. This makes SCs highly susceptible to spontaneous hydrolysis in aqueous media and rapid degradation by off-target nucleophiles (e.g., glutathione). They are generally too unstable for systemic drug development.

  • Aryl Sulfonyl Fluorides (SFs): The S–F bond is significantly stronger (~80 kcal/mol). Fluoride is a "hard" leaving group and a poor nucleofuge in water unless activated by a specific hydrogen-bonding network or a proximal hard nucleophile (like a phenolic –OH or an unprotonated amine) [3]. This resistance to spontaneous hydrolysis provides SFs with their characteristic "Goldilocks" reactivity.

  • Fluorosulfates (FSs): By replacing the aryl carbon-sulfur bond with an oxygen-sulfur bond (Ar–O–SO₂F), the electrophilicity of the sulfur center is further tempered via resonance donation from the oxygen atom. FSs exhibit exceptional metabolic stability but may lack the required reactivity for less nucleophilic binding pockets [4].

G SC Sulfonyl Chloride (High Reactivity) SF Aryl Sulfonyl Fluoride (Goldilocks Reactivity) SC->SF F- Exchange Increased Stability FS Fluorosulfate (High Stability) SF->FS O-Insertion Tempered Electrophilicity

Fig 1. Reactivity vs. stability spectrum of sulfur(VI) electrophilic warheads.

Comparative Metabolic Stability Profiles

When benchmarking covalent warheads, three primary matrices are evaluated: Human Plasma (assessing hydrolytic and esterase-driven degradation), Human Liver Microsomes (HLM) (assessing CYP450-mediated metabolism), and Glutathione (GSH) (assessing off-target thiol reactivity).

The table below summarizes the typical stability profiles of these functional groups based on recent chemoproteomic and pharmacokinetic profiling studies[1, 4].

Warhead TypeExample MotifHuman Plasma Stability (

)
HLM Stability (

)
GSH Reactivity (

)
Targetable Residues
Sulfonyl Chloride Phenyl-SO₂Cl< 5 min< 5 min< 1 minNon-specific
Standard Aryl SF Phenyl-SO₂F2 – 6 hoursModerate (Compound dependent)> 24 hoursTyr, Lys, Ser, His
Sterically Hindered SF 2,4,6-Triisopropylphenyl-SO₂F> 24 hours> 24 hours> 24 hoursTyr, Lys, Ser, His
Fluorosulfate Phenyl-OSO₂F> 24 hours> 24 hours> 24 hoursTyr, Lys
Structural Tuning of Aryl Sulfonyl Fluorides

The baseline stability of an aryl sulfonyl fluoride can be heavily modulated by its local electronic and steric environment. A comprehensive 2023 study investigating 14 model aryl sulfonyl fluorides revealed that 2,4,6-trisubstituted aryl sulfonyl fluorides display the highest in vitro metabolic stability [1].

The Causality of Tuning:

  • Steric Shielding: Bulky ortho-substituents (e.g., isopropyl groups) physically block the trajectory of incoming water molecules or off-target nucleophiles, preventing the formation of the trigonal bipyramidal transition state required for S–F cleavage.

  • Electronic Modulation: Electron-donating groups (EDGs) on the aryl ring increase the electron density at the sulfur center, reducing its electrophilicity and increasing the half-life in plasma. Conversely, strong electron-withdrawing groups (EWGs) accelerate hydrolysis [1].

Self-Validating Experimental Protocol: Metabolic Stability Profiling

To ensure scientific integrity, metabolic stability assays must be designed as self-validating systems . This means the inclusion of positive and negative controls is non-negotiable; if the control compounds do not degrade at their known literature rates, the assay matrix is compromised, and the data must be discarded.

Workflow: Assessing HLM and Plasma Stability

Workflow Step1 1. Matrix Preparation (HLM + NADPH or Plasma) Step2 2. Compound Incubation (1 µM at 37°C) Step1->Step2 Step3 3. Aliquot & Quench (Cold ACN + Internal Standard) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5

Fig 2. Standardized workflow for assessing the in vitro metabolic stability of covalent warheads.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Control Setup

  • HLM Matrix: Prepare a solution of Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Plasma Matrix: Thaw pooled human plasma (pH adjusted to 7.4) at 37°C.

  • Self-Validation Controls: Include Verapamil (rapid HLM clearance) and Propantheline (rapid plasma esterase degradation) in parallel control wells.

Phase 2: Incubation and Quenching Causality of Quenching: The reaction must be stopped instantaneously to capture an accurate kinetic snapshot. Cold acetonitrile (ACN) serves a dual purpose: it denatures the metabolic enzymes (halting the reaction) and precipitates plasma proteins, extracting the small molecule into the organic phase.

  • Pre-warm the matrices to 37°C for 5 minutes.

  • Initiate the HLM reaction by adding NADPH (1 mM final concentration) and the test aryl sulfonyl fluoride (1 µM final concentration, ≤1% DMSO). For plasma, simply add the test compound.

  • At predetermined time points (0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot from the incubation mixture into 150 µL of ice-cold ACN containing an analytical internal standard (IS).

Phase 3: Extraction and LC-MS/MS Analysis

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to LC-MS vials.

  • Analyze the samples using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass of the intact aryl sulfonyl fluoride.

Phase 4: Data Processing Calculate the natural log of the percentage of compound remaining and plot it against time. The slope of the linear regression represents the elimination rate constant (


). The half-life is calculated using the formula:


Conclusion

Aryl sulfonyl fluorides represent a highly tunable class of covalent warheads that bridge the gap between the hyper-reactive sulfonyl chlorides and the ultra-stable fluorosulfates. By strategically employing steric hindrance (e.g., ortho-substitution) and electronic modulation, drug development professionals can engineer aryl sulfonyl fluorides that survive systemic circulation while retaining the necessary electrophilicity to engage target nucleophiles in vivo. Rigorous, well-controlled metabolic profiling remains the critical gatekeeper in advancing these SuFEx probes from chemical biology tools to clinical candidates.

References
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics (2023).[Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (2023).[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews (2023).[Link]

  • Cereblon covalent modulation through structure-based design of histidine targeting chemical probes. Chemical Science (2022).[Link]

Validation

A Comparative Crystallographic Guide to 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl Fluoride Derivatives: Structural Insights for Covalent Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieving durable and po...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful approach to achieving durable and potent therapeutic effects. Among the electrophilic "warheads" utilized for this purpose, sulfonyl fluorides (SFs) have garnered significant attention due to their unique reactivity profile, capable of forming stable covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, and serine.[1] The 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride scaffold represents a promising starting point for the design of such inhibitors, offering a modifiable platform to fine-tune reactivity and target engagement.

This guide provides an in-depth comparison of the structural features of sulfonyl fluoride derivatives, grounded in the principles of X-ray crystallography. While a crystal structure for 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride is not publicly available, we will utilize the closely related and structurally characterized N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide as a representative analogue to explore the foundational structural and electronic properties of this class of compounds. This will be compared and contrasted with other substituted benzenesulfonyl derivatives to elucidate the impact of substituent effects on molecular conformation and intermolecular interactions, providing critical insights for the rational design of next-generation covalent probes and therapeutics.

The Significance of the Sulfonyl Fluoride Warhead

The efficacy of a covalent inhibitor is intrinsically linked to the reactivity of its electrophilic warhead. Sulfonyl fluorides exhibit a "tunable" reactivity, which can be modulated by the electronic properties of the aryl ring to which they are attached.[1] This allows for the design of molecules that are stable in circulation yet sufficiently reactive to engage their intended biological target. Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides can be tailored to target less common nucleophilic residues beyond cysteine, thereby expanding the "druggable" proteome.[1] Structure-based drug design (SBDD) is paramount in this endeavor, as a detailed understanding of the three-dimensional structure of these molecules provides the blueprint for optimizing their interactions within a protein's binding pocket.

Experimental Protocols: A Validated Workflow

The journey from a chemical concept to a structurally characterized molecule involves a meticulous series of experimental procedures. Here, we outline a detailed, self-validating protocol for the synthesis and crystallization of a representative sulfonyl fluoride derivative.

Synthesis of Substituted Benzenesulfonyl Fluorides

The synthesis of aryl sulfonyl fluorides can be achieved through various routes, often starting from the corresponding sulfonyl chloride, sulfonic acid, or aryl halide.[1] A common and reliable method involves the conversion of a sulfonyl chloride to a sulfonyl fluoride.

Step-by-Step Synthesis Protocol:

  • Starting Material: Begin with the commercially available 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride.

  • Fluorination: In a fume hood, dissolve the sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Add an excess of a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2), to the solution. The use of a phase-transfer catalyst (e.g., 18-crown-6) can enhance the reaction rate.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Causality of Experimental Choices: The choice of an aprotic solvent prevents hydrolysis of the sulfonyl chloride and the sulfonyl fluoride product. The excess of the fluoride salt drives the equilibrium towards the formation of the more stable S-F bond. A phase-transfer catalyst is employed to increase the solubility and reactivity of the fluoride salt in the organic solvent.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocol outlines a general approach for the crystallization of small organic molecules.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the solubility of the purified compound. Ideal crystallization occurs from a solution where the compound is sparingly soluble.

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "reservoir" of a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexanes). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed (typically with dimensions greater than 0.1 mm), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas to prevent solvent loss and crystal degradation.

Self-Validating System: The quality of the crystals can be initially assessed under a polarizing microscope. Well-formed single crystals will exhibit sharp edges and uniform extinction under polarized light. The ultimate validation comes from the diffraction experiment itself; a high-resolution diffraction pattern with well-defined spots is indicative of a good quality crystal.

Comparative Crystallographic Analysis

To understand the structural nuances of the 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride scaffold, we will analyze the crystal structure of a closely related analogue, N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide , and compare its key structural parameters with other substituted benzenesulfonyl derivatives.

CompoundDihedral Angle (Ring A vs. Ring B)Key Intermolecular InteractionsCCDC Deposition No.
N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide 66.05°N-H···O hydrogen bondsNot provided in source
N-(2-iodophenyl)benzenesulfonamide 44.1°N-H···O hydrogen bonds, C-H···O interactionsNot provided in source
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide 73.1°N-H···O hydrogen bondsNot provided in source

Data Interpretation: The dihedral angle between the two aromatic rings in these molecules is a critical parameter that defines their overall three-dimensional shape. In N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, this angle is 66.05°, indicating a significantly twisted conformation.[2] This twist is a common feature in N-aryl sulfonamides and is influenced by the steric and electronic nature of the substituents on both rings. For instance, the introduction of a bulky iodine atom in N-(2-iodophenyl)benzenesulfonamide results in a smaller dihedral angle of 44.1°, while the combination of iodine and fluorine in N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide leads to a larger twist of 73.1°.[3]

These conformational differences have significant implications for drug design. A more twisted molecule will present a different shape to a protein binding pocket compared to a more planar one, influencing the binding affinity and selectivity. The observed intermolecular interactions, primarily N-H···O hydrogen bonds, are crucial for the stability of the crystal lattice and can provide insights into the types of interactions these molecules might form with their biological targets.[2][3]

Visualizing Molecular Conformations and Interactions

To better understand the structural relationships, we can visualize the molecular conformation and the workflow for its analysis.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis Start 2-Fluoro-4,5-dimethoxy- benzenesulfonyl chloride Fluorination Fluorination (KF or KHF2) Start->Fluorination Purification Column Chromatography Fluorination->Purification Pure_Compound Purified Sulfonyl Fluoride Purification->Pure_Compound Crystallization_Methods Slow Evaporation Vapor Diffusion Cooling Pure_Compound->Crystallization_Methods Single_Crystals Single Crystals Crystallization_Methods->Single_Crystals Data_Collection X-ray Diffraction Data Collection Single_Crystals->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Parameters Analysis of: - Bond lengths & angles - Torsion angles - Intermolecular interactions Structure_Solution->Structural_Parameters

Caption: Experimental workflow from starting material to structural analysis.

The following diagram illustrates the key structural features of a substituted benzenesulfonyl derivative, highlighting the important dihedral angle.

cluster_molecule Molecular Conformation of an N-Aryl Benzenesulfonamide cluster_parameters Key Structural Parameter RingA Benzene Ring A (Substituted) Sulfonyl SO2NH Group RingA->Sulfonyl C-S bond RingB Benzene Ring B (Substituted) Sulfonyl->RingB N-C bond Dihedral Dihedral Angle (τ) Defines the twist between Ring A and Ring B

Caption: Key dihedral angle in N-aryl benzenesulfonamides.

Conclusion and Future Directions

The crystallographic analysis of 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride derivatives and their analogues provides invaluable information for the design of potent and selective covalent inhibitors. The substitution pattern on the aromatic rings significantly influences the molecule's three-dimensional conformation and its potential interactions with a target protein. By understanding these structure-property relationships, medicinal chemists can rationally design derivatives with optimized geometries for enhanced binding affinity and improved pharmacokinetic profiles.

Future work should focus on obtaining the crystal structure of the parent 2-fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride to provide a direct benchmark for comparative studies. Co-crystallization of these derivatives with their target proteins will be the ultimate validation, offering a detailed snapshot of the covalent modification and providing crucial insights for the development of novel therapeutics.

References

  • Hussain, A. et al. (2012). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. Available at: [Link]

  • Chaithanya, M. et al. (2014). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 9), 885-891. Available at: [Link]

  • Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as tools in biomolecular and medicinal chemistry. Nature Reviews Chemistry, 6(3), 146-162. Available at: [Link]

  • Mukherjee, H., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Accounts of Chemical Research. Available at: [Link]

  • Kelly, M. J., et al. (2019). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Current Opinion in Chemical Biology, 52, 119-128. Available at: [Link]

  • Wodak, S. J., et al. (2019). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 286(13), 2470-2485. Available at: [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1345-1348. Available at: [Link]

  • Zhong, T., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 642-671. Available at: [Link]

  • RSC Publishing. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Nature Portfolio. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Available at: [Link]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863-13867. Available at: [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. Available at: [Link]

  • Rose, J. P., & Wang, B. C. (2009). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 1-24. Available at: [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • Elewa, A. H., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(1), 127. Available at: [Link]

  • ResearchGate. (2025). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Available at: [Link]

Sources

Comparative

In vitro stability of the S-F bond in 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Executive Summary 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride represents a specialized class of "latent" electrophiles used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride represents a specialized class of "latent" electrophiles used in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which degrade rapidly in aqueous media, this sulfonyl fluoride (SF) warhead exhibits exceptional in vitro stability while retaining high reactivity toward specific nucleophiles (e.g., Tyrosine, Lysine) within protein binding pockets.

This guide details the stability profile of the S-F bond, comparing it with standard alternatives, and provides validated protocols for assessing its integrity in drug discovery workflows.

Chemical Identity & Structural Logic

The stability of this molecule is dictated by the interplay between the robust S-F bond and the electronic effects of the benzene ring substituents.

  • Core Warhead (S-F): The sulfur-fluorine bond is short (1.56 Å), strong (~90 kcal/mol), and resistant to reduction. It does not ionize, making it stable in physiological buffers.

  • 4,5-Dimethoxy Groups (Electron Donors): These substituents donate electron density into the aromatic ring (Resonance Effect

    
    ). This electron density is delocalized to the sulfur center, reducing its electrophilicity and significantly protecting  the S-F bond from background hydrolysis by water.
    
  • 2-Fluoro Group (Inductive Activator): The ortho-fluorine atom exerts a localized electron-withdrawing effect (Inductive Effect

    
    ). This "tunes" the warhead, making it sufficiently reactive for SuFEx conjugation with protein targets without compromising its aqueous stability.
    
Structural Stability Diagram

G cluster_0 Electronic Effects on S-F Bond Node1 4,5-Dimethoxy Groups (+R Effect) Node2 Aromatic Ring (Electron Rich) Node1->Node2 Donates e- Node3 Sulfur(VI) Center (Reduced Electrophilicity) Node2->Node3 Shields Sulfur Node4 S-F Bond (High Hydrolytic Stability) Node3->Node4 Prevents Hydrolysis Node5 2-Fluoro Group (-I Effect / Steric) Node5->Node2 Inductive Pull caption Fig 1. Mechanistic basis for the enhanced stability of the S-F bond in 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride.

Comparative Performance Analysis

The following table contrasts 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride with common electrophilic alternatives used in chemical biology.

Feature2-Fluoro-4,5-dimethoxy-Ph-SO₂F Benzenesulfonyl Chloride Aryl Fluorosulfate (Ar-OSO₂F)
Bond Energy High (~90 kcal/mol)Low (~46 kcal/mol)Very High
Hydrolytic Stability (pH 7.4) Stable (t½ > 24-48 hours)Unstable (t½ < 20 mins)Very Stable (t½ > weeks)
Plasma Stability High (>95% intact after 4h)Rapid degradationHigh
Reactivity Mode SuFEx (Context-Specific) Non-specific AlkylationSuFEx (Requires activation)
Redox Stability Resistant to reductionSusceptible to reductionResistant
Primary Application Targeted Covalent Inhibitors (TCI)General reagent (too reactive for drugs)Late-stage functionalization

Key Insight: The "2-Fluoro-4,5-dimethoxy" scaffold offers a "Goldilocks" zone—more stable than chlorides for biological handling, but more tunable than fluorosulfates for protein engagement.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of this compound in your specific biological matrix, use the following 19F NMR workflow. This is the "Gold Standard" method because it directly observes the fluorine atom on the warhead without interference from solvent background.

Protocol A: 19F NMR Kinetics (Hydrolytic Stability)

Objective: Determine the half-life (


) of the S-F bond in phosphate-buffered saline (PBS).
  • Preparation:

    • Dissolve 10 mg of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride in 0.5 mL of

      
      -DMSO.
      
    • Prepare 0.5 mL of 100 mM Phosphate Buffer (

      
      , pH 7.4).
      
    • Internal Standard: Add 5 µL of

      
      -trifluorotoluene (stable reference, shift ~ -63 ppm).
      
  • Initiation:

    • Mix the DMSO stock and Buffer 1:1 in an NMR tube.

    • Note: Ensure final pH is checked; DMSO can alter apparent pH.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: Standard 19F (proton-decoupled).

    • Time Points:

      
      .
      
  • Analysis:

    • Monitor the specific Sulfonyl Fluoride peak (typically +60 to +70 ppm relative to CFCl₃, or distinct from the C-F aromatic signal).

    • Monitor the appearance of free Fluoride ion (

      
      ) at -119 ppm .
      
    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      yields
      
      
      .
Protocol B: LC-MS/MS Stability (Plasma/Microsomes)

Objective: Assess metabolic stability beyond simple hydrolysis.

  • Incubation:

    • Spike compound (1 µM final) into pooled human/mouse plasma.

    • Incubate at 37°C with shaking.

  • Quenching:

    • At time points (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

    • Precipitate proteins with 200 µL cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min.

  • Detection:

    • Analyze supernatant via LC-MS/MS.

    • Track: Parent ion [M+H]+ and the Hydrolysis Product (Sulfonic Acid, [M-F+OH]+).

    • Expectation: The parent compound should remain >90% intact over 4 hours if no specific esterase activity cleaves it (unlikely for sulfonamides/fluorides).

Workflow Visualization

StabilityWorkflow Start Start: 2-Fluoro-4,5-dimethoxy-Ar-SO2F Media Select Media: PBS (pH 7.4) or Plasma Start->Media Method Select Method Media->Method NMR 19F NMR (Direct Observation) Method->NMR Chemical Stability LCMS LC-MS/MS (Metabolic Stability) Method->LCMS Biological Stability Data1 Track Signal Decrease (Ar-SO2F Peak) NMR->Data1 Data2 Track Product Formation (Sulfonic Acid / F- ion) NMR->Data2 LCMS->Data1 LCMS->Data2 Result Calculate t1/2 Target: >24 Hours Data1->Result Data2->Result

Mechanistic Failure Modes

While stable, the S-F bond can degrade under specific "forcing" conditions. Understanding these prevents false negatives in your research.

  • High pH (>10): Hydroxide ions (

    
    ) are strong enough nucleophiles to attack the sulfur center, displacing fluoride. Avoid basic buffers.
    
  • Lewis Acids: Presence of strong Lewis acids (e.g.,

    
    , or sometimes high concentrations of 
    
    
    
    in specific enzymatic pockets) can activate the fluoride as a leaving group.
  • Protein Activation: In the presence of a specific protein target with a nucleophile (Tyr/Lys/Ser) positioned perfectly in the binding pocket, the "stability" collapses intentionally—this is the SuFEx mechanism of action . The bond is stable in solution but reactive on-target.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Barrow, A. S., et al. (2019). "The growing toolkit of sulfur(VI) fluoride exchange (SuFEx) click chemistry." Chemical Society Reviews.

  • Narayanam, M. K., et al. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics.

Validation

Comparative study of electron-rich vs. electron-poor aryl sulfonyl fluorides

Introduction: Tuning the Warhead The renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, spearheaded by Sharpless and co-workers, has transformed aryl sulfonyl fluorides (ArSO F) from obscure intermediates int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Tuning the Warhead

The renaissance of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, spearheaded by Sharpless and co-workers, has transformed aryl sulfonyl fluorides (ArSO


F) from obscure intermediates into premier "click" warheads. Unlike their chloride cousins, sulfonyl fluorides possess a unique blend of stability and latent reactivity.[1] They resist reduction and hydrolysis under physiological conditions but snap shut on nucleophiles (amines, phenols, tyrosine residues) when activated by the local environment (e.g., H-bonding in a protein pocket) or specific catalysts (e.g., Ca

, silyl ethers).

For the medicinal chemist or chemical biologist, the choice between an electron-rich and an electron-poor aryl sulfonyl fluoride is not merely aesthetic—it is the primary lever for tuning electrophilicity. This guide dissects the mechanistic and practical differences between these two classes to aid in rational reagent selection.

Mechanistic Underpinnings

The reactivity of the S(VI) center is governed by the electrophilicity of the sulfur atom and the lability of the S-F bond.

  • Electron-Poor ArSO

    
    F (e.g., 4-Nitro, 4-CF
    
    
    
    ):
    Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and the sulfur center. This increases the positive character (
    
    
    ) on the sulfur, lowering the LUMO energy and making it highly susceptible to nucleophilic attack.
  • Electron-Rich ArSO

    
    F (e.g., 4-Methoxy, 4-Amino):  Electron-donating groups (EDGs) push density into the ring and sulfur center. This stabilizes the ground state and raises the energy barrier for nucleophilic attack, resulting in a "colder" warhead that requires stronger activation or more potent nucleophiles.
    
Visualization: Electronic Influence on SuFEx Mechanism

The following diagram illustrates how substituents influence the Transition State (TS) energy during nucleophilic attack.

SuFEx_Mechanism Substrate Ar-SO2-F (Ground State) TS_Poor TS (Electron-Poor) Low Energy Barrier Fast Reaction Substrate->TS_Poor + EWG (NO2) Destabilizes GS / Stabilizes TS TS_Rich TS (Electron-Rich) High Energy Barrier Slow Reaction Substrate->TS_Rich + EDG (OMe) Stabilizes GS Nu Nucleophile (Nu-) Nu->TS_Poor Nu->TS_Rich Product Ar-SO2-Nu (Sulfonate/Sulfonamide) TS_Poor->Product TS_Rich->Product

Caption: Electronic effects on the energy barrier of SuFEx. Electron-poor variants (Red) lower the activation energy, while electron-rich variants (Yellow) raise it.

Comparative Performance Analysis

The following table contrasts the two classes across critical parameters.

FeatureElectron-Poor (e.g., 4-NO

-Ph-SO

F)
Electron-Rich (e.g., 4-OMe-Ph-SO

F)
Electrophilicity High. Reacts rapidly with amines and phenoxides.Low. Often requires catalysts (e.g., DBU) or silyl activation.
Hydrolytic Stability Moderate. Stable at neutral pH, but hydrolyzes faster in base (

increases).
High. Extremely resistant to hydrolysis, even at elevated pH.
Selectivity Lower. May react promiscuously with off-target nucleophiles in complex media.High. "Goldilocks" reactivity; only reacts with specific targets (e.g., protein binding pockets).
Hammett Correlation Positive

value.[2][3] Rate increases with

.
Rate decreases with

.
Typical Application Rapid labeling, covalent inhibition of low-reactivity residues.Chemical probes requiring high specificity, long-term storage.
Key Data Point: The TTR Case Study

In the development of covalent kinetic stabilizers for Transthyretin (TTR), researchers compared various aryl sulfonyl fluorides.[4]

  • Reaction vs. Hydrolysis: For optimized inhibitors, the conjugation rate (

    
     min) was found to be ~1400 times faster  than the hydrolysis rate.
    
  • Implication: Even "reactive" electron-poor sulfonyl fluorides are sufficiently stable in aqueous media to function as drugs, provided they have specific binding affinity to the target [1].

Experimental Protocols

Protocol A: Synthesis of Aryl Sulfonyl Fluorides (KF Method)

A robust, self-validating method to convert sulfonyl chlorides to fluorides.

Reagents: Aryl sulfonyl chloride (1.0 equiv), Potassium Fluoride (KF, 2.0–4.0 equiv), 18-Crown-6 (catalytic), Acetonitrile (MeCN).

  • Setup: Dissolve the aryl sulfonyl chloride in MeCN (0.2 M).

  • Addition: Add KF and 18-Crown-6. The reaction is heterogeneous.

  • Reaction: Stir at room temperature.

    • Electron-Poor: Complete in < 2 hours.

    • Electron-Rich: May require overnight stirring or mild heating (40 °C).

  • Monitoring (Self-Validation): Monitor by TLC or

    
    F NMR.
    
    • Validation: Disappearance of Cl-starting material. Appearance of a singlet in

      
      F NMR (typically 
      
      
      
      +60 to +65 ppm).
  • Workup: Filter off excess KF/KCl salts. Concentrate filtrate. Redissolve in EtOAc, wash with water, dry over Na

    
    SO
    
    
    
    .
Protocol B: Comparative Kinetic Assay (NMR)

Determine the relative reactivity (


) of your specific warhead.

Reagents: ArSO


F (1.0 equiv), Benzylamine (Nucleophile, 1.0 equiv), CD

CN (Solvent).
  • Preparation: Prepare a standard solution of ArSO

    
    F in CD
    
    
    
    CN containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
  • Initiation: Add Benzylamine via syringe.

  • Measurement: Immediately insert into NMR spectrometer. Acquire

    
    F spectra every 2 minutes for 1 hour.
    
  • Analysis: Plot

    
     vs. time.
    
    • The slope represents the pseudo-first-order rate constant (

      
      ).
      
    • Expectation: The slope for 4-NO

      
       should be significantly steeper than for 4-OMe.
      

Decision Framework

Use this logic tree to select the appropriate warhead for your application.

Selection_Tree Start Select Application Env Is the target environment known? Start->Env Binding Protein Binding Pocket (Specific Affinity) Env->Binding Yes NoBinding Surface Labeling / Materials Science Env->NoBinding No Rich Choose Electron-Rich (e.g., 4-OMe) High Specificity required Binding->Rich Target has His/Lys nearby Poor Choose Electron-Poor (e.g., 4-NO2) High Reactivity required Binding->Poor Target is less nucleophilic NoBinding->Rich High stability needed NoBinding->Poor Fast conjugation needed

Caption: Decision tree for ArSO2F selection. Green paths indicate high-specificity requirements; Red/Yellow paths prioritize reactivity or stability.

References

  • Grimster, N. P., et al. "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate."[5] Journal of the American Chemical Society, 2013.

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014.[5]

  • Nawaz, I., et al. "SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes." Advanced Synthesis & Catalysis, 2024.

  • Taponard, A., et al. "Synthetic Routes to Arylsulfonyl Fluorides."[6] Catalysts, 2021.[6][7]

  • Barrow, A. S., et al.[8][9] "The proximity-enabled sulfur fluoride exchange reaction in the protein context." Chemical Science, 2022.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride

Executive Safety Assessment: The "Hidden" HF Hazard 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride belongs to the class of aryl sulfonyl fluorides. While often utilized in SuFEx (Sulfur-Fluoride Exchange) click chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Hidden" HF Hazard

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl fluoride belongs to the class of aryl sulfonyl fluorides. While often utilized in SuFEx (Sulfur-Fluoride Exchange) click chemistry for their relative stability compared to sulfonyl chlorides, they present a distinct latent hazard: Hydrolysis-Induced Hydrogen Fluoride (HF) Release .

Unlike standard organic reagents, the sulfonyl fluoride moiety (-SO₂F) can hydrolyze in the presence of moisture or during metabolic breakdown to release fluoride ions (F⁻) and the corresponding sulfonic acid. In acidic media, this generates anhydrous Hydrogen Fluoride (HF), a penetrating poison that causes deep tissue necrosis and systemic hypocalcemia.

Critical Directive: Treat this compound not just as a corrosive organic solid, but as a potential HF generator . Standard acid-burn protocols are insufficient.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling >10 mg of the substance.

Protection LayerRequirementTechnical Rationale
Hand Protection (Primary) Nitrile Gloves (4 mil) Standard barrier against organic solids.
Hand Protection (Secondary) Laminate / Silver Shield® Required for liquid handling or stock solutions. Sulfonyl fluorides can permeate nitrile; laminate offers broad chemical resistance.
Ocular Protection Chemical Splash Goggles Safety glasses are inadequate. Goggles seal against dust and vapors that may hydrolyze on the corneal surface.
Face Protection Face Shield (8-inch) Mandatory when working outside a glovebox or handling >100 mg. Protects neck and face from projectile hydrolysis.
Body Defense Lab Coat (Nomex/Cotton) Synthetic blends can melt into skin if a reaction exotherms.
Respiratory N95 (Minimum) / P100 If handling fine powder outside a fume hood (not recommended), a P100 particulate respirator is required.
Medical Countermeasure Calcium Gluconate Gel (2.5%) MUST BE WITHIN ARM'S REACH. This is the specific antidote for fluoride burns.

Engineering Controls & Workspace Setup

The "Dry" Protocol

Moisture is the enemy. Hydrolysis not only degrades your reagent but generates HF.

  • Primary Containment: Handle all neat solids in a Chemical Fume Hood with sash at the lowest working position.

  • Atmosphere: Ideally, weigh and dissolve the compound in a Glove Box under Nitrogen/Argon. If a glove box is unavailable, use a glove bag or rapid transfer techniques.

  • Surface Protection: Line the work area with plastic-backed absorbent pads . Do NOT use paper towels alone; they offer no barrier to soak-through.

  • Glassware: Use oven-dried glassware. Surface moisture on glass can initiate autocatalytic hydrolysis.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Solubilization

Objective: Minimize dust generation and moisture contact.

  • Pre-Check: Verify Calcium Gluconate gel expiry date. Don double gloves (Nitrile inner, Nitrile or Laminate outer).

  • Weighing:

    • Tare the receiving vial (with cap) before opening the reagent bottle.

    • Transfer solid using a disposable anti-static spatula.

    • Technique Tip: Do not return excess solid to the stock bottle. This introduces moisture. Discard excess into solid hazardous waste.

  • Solubilization:

    • Add anhydrous solvent (e.g., DMSO, DMF, Acetonitrile) immediately.

    • Caution: Sulfonyl fluorides are electrophilic. Avoid nucleophilic solvents (e.g., Methanol, Water) unless intended for reaction.

Phase B: Reaction & Quenching

Objective: Controlled disposal of active electrophiles.

  • Running the Reaction: Maintain an inert atmosphere (N₂ balloon or Schlenk line).

  • Quenching (The Critical Step):

    • Do NOT simply dump into an aqueous waste drum.

    • Protocol: Dilute the reaction mixture with an organic solvent (EtOAc/DCM).

    • Add a mild basic aqueous solution (e.g., Sat. NaHCO₃) dropwise.

    • Mechanism: Base neutralizes any generated HF immediately, trapping it as Sodium Fluoride (NaF), which is toxic but non-volatile and non-penetrating compared to HF.

Phase C: Spill Response Logic

See Diagram below for visual workflow.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid ActionSolid Cover with Pad Do NOT create dust Solid->ActionSolid ActionLiquid Absorb with Chem-Dry / Vermiculite Liquid->ActionLiquid Neutralize Apply Calcium Carbonate or Sodium Bicarbonate ActionSolid->Neutralize ActionLiquid->Neutralize Collect Collect into Double-Bagged Waste Neutralize->Collect Clean Wipe Surface with Soap & Water Collect->Clean

Figure 1: Decision logic for containing and neutralizing sulfonyl fluoride spills. Note the emphasis on neutralization to sequester fluoride ions.

Emergency Medical Protocol (HF Exposure)

Immediate Action is Vital. The fluoride ion halts cellular metabolism by sequestering Calcium and Magnesium.

  • Skin Contact:

    • WASH: Immediately flush with water for 5 minutes. (Do not flush for 15+ minutes like normal acids; you need to apply the antidote).

    • APPLY: Massage Calcium Gluconate Gel (2.5%) into the affected area. Reapply every 15 minutes until medical help arrives.

    • ALERT: Inform EMS that the patient has potential "Hydrofluoric Acid-like" burns.

  • Eye Contact:

    • Flush with water for 15 minutes holding eyelids open.[1][2]

    • Do NOT apply Calcium Gluconate gel to the eyes. Use sterile 1% Calcium Gluconate solution (drops) if available and trained to do so.

    • Seek immediate ophthalmological care.[2][3]

Waste Disposal

Segregation Rule: Never mix sulfonyl fluoride waste with glass waste or strong acids.

Waste StreamContentsTreatment
Solid Waste Contaminated gloves, pads, weighing boats.Double-bag in heavy-duty polyethylene. Label "Toxic/Corrosive - Fluoride Hazard".
Liquid Waste (Quenched) Reaction mixtures treated with NaHCO₃.Standard Halogenated Organic Waste.
Liquid Waste (Unquenched) Stock solutions, failed reactions.DO NOT MIX with Acid Waste. Label specifically: "Contains Sulfonyl Fluoride - Potential HF Generator".

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 603595, 2-Fluoro-4,5-dimethoxybenzaldehyde (Precursor Safety Data). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Hydrogen Fluoride. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. (Context on Sulfonyl Fluoride Stability/Reactivity).

Sources

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